2-oxopyrrolidine-3-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c7-4-3(5(8)9)1-2-6-4/h3H,1-2H2,(H,6,7)(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPQCENXKIPSQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96905-67-8 | |
| Record name | 2-oxopyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-oxopyrrolidine-3-carboxylic acid chemical properties and structure
An In-depth Technical Guide to 2-Oxopyrrolidine-3-carboxylic Acid: Structure, Properties, and Applications in Drug Discovery
Introduction
This compound, a derivative of the pyroglutamic acid scaffold, is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its rigid, chiral structure contains a lactam and a carboxylic acid, providing two key functional handles for chemical modification. This unique combination of features makes it an attractive starting point for the development of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, synthesis, and its emerging role as a versatile scaffold in the design of compounds with potential antibacterial, anticancer, and anti-inflammatory activities.[1][2][3]
Chemical Identity and Molecular Structure
The foundational step in understanding the utility of any chemical entity is a thorough characterization of its identity and structure.
Identifiers
This compound is systematically identified by several key descriptors that ensure unambiguous reference in chemical literature and databases.
Structural Analysis
The molecule's architecture is defined by a five-membered lactam (gamma-lactam) ring, also known as a pyrrolidinone ring. A carboxylic acid group is substituted at the C3 position. The presence of a stereocenter at the C3 position means the molecule can exist as two enantiomers, (R)- and (S)-2-oxopyrrolidine-3-carboxylic acid, a critical consideration in drug development where stereochemistry often dictates biological activity. The lactam contains a secondary amide, and the carboxylic acid provides a site for a wide range of chemical transformations.
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Properties
A summary of the key physicochemical and spectroscopic data is presented below. This information is fundamental for quality control, reaction monitoring, and structural confirmation.
| Property | Value | Reference(s) |
| Appearance | Solid (form may vary by derivative) | [8] |
| Molecular Formula | C₅H₇NO₃ | [4][5] |
| Molecular Weight | 129.11 g/mol | [4] |
| Boiling Point | 453.1 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.381 g/cm³ (Predicted) | [9] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.65 (s, 1H, COOH), 3.76-3.93 (m, 2H, NCH₂), 3.26-3.42 (m, 1H, CH), 2.58-2.68 (m, 2H, COCH₂) | [1][8] |
| ¹³C NMR (DMSO-d₆) | δ (ppm): 174.41 (COOH), 172.19 (C=O, lactam), 50.98 (NCH₂), 36.22 (CH), 33.74 (COCH₂) | [1] |
| IR (KBr) | ν (cm⁻¹): ~3300 (OH stretch), ~1700 (C=O stretch, acid), ~1640 (C=O stretch, lactam) | [1] |
Note: NMR and IR data are for N-substituted derivatives but are representative of the core scaffold's signals.
Synthesis and Purification
The this compound scaffold is commonly synthesized via the reaction of itaconic acid with a primary amine. This Michael addition followed by intramolecular cyclization is an efficient method for creating the core ring structure.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. jk-sci.com [jk-sci.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. cenmed.com [cenmed.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Safety Data Sheet [chemicalbook.com]
An In-depth Technical Guide to the NMR Spectral Analysis of 2-oxopyrrolidine-3-carboxylic acid
This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 2-oxopyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical methodologies for the complete structural elucidation of this molecule using ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques.
Introduction: The Structural Significance of the 2-Oxopyrrolidine Scaffold
The 2-oxopyrrolidine (or γ-lactam) ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. This compound, a key chiral building block, presents a unique set of NMR challenges and insights due to its stereochemistry and the interplay of its lactam and carboxylic acid functionalities. A thorough understanding of its spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.
This guide will provide a detailed, predictive analysis of the ¹H and ¹³C NMR spectra, followed by a discussion of two-dimensional correlation experiments (COSY, HSQC, HMBC) that offer unambiguous signal assignments. We will also cover essential experimental protocols for sample preparation and data acquisition.
Predicted ¹H and ¹³C NMR Spectral Data
Due to the limited availability of fully assigned public spectral data for the parent compound, this section presents a detailed prediction based on the analysis of structurally similar compounds, including pyroglutamic acid (2-oxopyrrolidine-5-carboxylic acid) and 2-pyrrolidinone. The chemical shifts are estimated for a polar aprotic solvent like DMSO-d₆, which is suitable for solubilizing the compound and observing the exchangeable NH and OH protons.
Molecular Structure and Proton/Carbon Numbering
For clarity, the following numbering scheme will be used throughout this guide:
Figure 1: Numbering scheme for this compound.
Predicted ¹H NMR Spectrum (in DMSO-d₆)
The ¹H NMR spectrum is expected to show five distinct signals, including two from exchangeable protons.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Rationale |
| H-3 | 3.30 - 3.50 | dd | J3,4a ≈ 8-10 Hz, J3,4b ≈ 6-8 Hz | This methine proton is alpha to both the lactam carbonyl and the carboxylic acid, leading to significant deshielding. It will be split by the two diastereotopic protons at the C-4 position. |
| H-4a, H-4b | 2.10 - 2.40 | m | J4a,4b ≈ 16-18 Hz, J4a,3, J4b,3, J4a,5, J4b,5 | These diastereotopic methylene protons are adjacent to a stereocenter, making them chemically non-equivalent. They will show a large geminal coupling and smaller vicinal couplings to H-3 and the H-5 protons. |
| H-5 | 3.15 - 3.35 | t | J5,4 ≈ 7-9 Hz | This methylene group is adjacent to the nitrogen of the lactam, resulting in a downfield shift. It will be split into a triplet by the two H-4 protons. |
| NH (H-1) | 7.50 - 8.50 | s (broad) | - | The amide proton signal is typically broad due to quadrupolar relaxation and exchange. Its chemical shift is highly dependent on concentration and temperature.[1] |
| COOH (H-6) | 12.0 - 13.0 | s (broad) | - | The carboxylic acid proton is highly deshielded and often appears as a very broad singlet.[2] This signal will disappear upon addition of D₂O due to proton-deuterium exchange. |
Predicted ¹³C NMR Spectrum (in DMSO-d₆)
The proton-decoupled ¹³C NMR spectrum is expected to display five signals.
| Carbon(s) | Predicted δ (ppm) | Rationale |
| C-2 | 175 - 178 | The lactam carbonyl carbon is highly deshielded. |
| C-3 | 45 - 50 | This methine carbon is alpha to two carbonyl groups, though the effect is less pronounced than for the carbonyls themselves. |
| C-4 | 28 - 33 | An aliphatic methylene carbon. |
| C-5 | 40 - 45 | This methylene carbon is attached to the nitrogen, causing a downfield shift compared to C-4. |
| C-7 | 173 - 176 | The carboxylic acid carbonyl carbon. Its chemical shift is similar to the lactam carbonyl. |
Structural Elucidation using 2D NMR Spectroscopy
While 1D NMR provides essential information, 2D NMR experiments are indispensable for unambiguous assignment of all proton and carbon signals, especially for confirming the connectivity of the pyrrolidone ring.
Workflow for 2D NMR Analysis
Figure 2: Workflow for complete NMR-based structural elucidation.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY spectrum reveals proton-proton couplings, typically over two to three bonds. For this compound, the following key correlations are expected:
-
A cross-peak between the H-3 signal and the H-4 multiplet, confirming their vicinal relationship.
-
A cross-peak between the H-4 multiplet and the H-5 triplet, establishing the C4-C5 bond connectivity.
These correlations allow for the sequential "walking" around the pyrrolidone ring, confirming the proton framework.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This is a crucial step in assigning the carbon spectrum.
-
The H-3 proton signal will correlate with the C-3 carbon signal.
-
The H-4 multiplet will correlate with the C-4 carbon signal.
-
The H-5 triplet will correlate with the C-5 carbon signal.
The carbonyl carbons (C-2 and C-7) will not show correlations in the HSQC spectrum as they do not have directly attached protons.
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons over two to three bonds, which is essential for assigning quaternary carbons and piecing together the molecular fragments.
-
H-3 will show a correlation to the lactam carbonyl C-2 (two bonds) and the carboxylic acid carbonyl C-7 (two bonds). This is critical for distinguishing between the two carbonyl signals. It will also show a three-bond correlation to C-5 .
-
H-4 protons will show correlations to C-2 , C-3 , and C-5 .
-
H-5 protons will show correlations to C-3 and C-4 , and importantly, to the lactam carbonyl C-2 .
References
physical properties of 2-oxopyrrolidine-3-carboxylic acid
An In-depth Technical Guide to the Physical Properties of 2-Oxopyrrolidine-3-carboxylic Acid
This guide provides a comprehensive overview of the known and predicted , a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. By synthesizing data from chemical databases, supplier specifications, and spectroscopic principles, this document serves as a technical resource for scientists handling or considering this molecule for further investigation.
Molecular Identity and Structure
This compound is a derivative of pyrrolidine containing a lactam (a cyclic amide) at the 2-position and a carboxylic acid at the 3-position. This bifunctional nature imparts specific chemical characteristics that influence its physical properties, such as polarity, solubility, and reactivity.
The chemical structure is as follows:
Key Identifiers:
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [1][2] |
| CAS Number | 96905-67-8 | [1][2][3] |
| Molecular Formula | C₅H₇NO₃ | [1][2][3] |
| Molecular Weight | 129.11 g/mol | [1][3] |
| InChI Key | HPQCENXKIPSQSA-UHFFFAOYSA-N | [1][2] |
| SMILES | C1CNC(=O)C1C(=O)O |[1][2] |
Core Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application in experimental settings. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Data Type | Source |
| Physical State | Solid, powder | Experimental | [3][4] |
| Melting Point | 129 - 133 °C | Experimental | [2] |
| Exact Mass | 129.042593085 Da | Computed | [1] |
| Topological Polar Surface Area | 66.4 Ų | Computed | [1] |
| Hydrogen Bond Donors | 2 | Computed | [5] |
| Hydrogen Bond Acceptors | 3 | Computed | [5] |
Solubility and Acidity Profile
Solubility: Experimental solubility data for this compound is not readily available in the reviewed literature. However, its molecular structure provides strong indicators of its likely solubility profile. The presence of a carboxylic acid group and a lactam N-H group makes it a potent hydrogen bond donor, while the carbonyl oxygens and the lactam nitrogen act as hydrogen bond acceptors.
-
Prediction: The compound is expected to be soluble in water and other polar protic solvents like methanol and ethanol. Its solubility is likely limited in nonpolar aprotic solvents such as hexane or toluene.
Acidity (pKa): The experimental pKa value for this compound has not been reported in the searched scientific literature. The primary acidic proton is that of the carboxylic acid group. Its acidity will be influenced by the electron-withdrawing effect of the adjacent lactam carbonyl group. For context, the structurally related pyroglutamic acid (5-oxopyrrolidine-2-carboxylic acid) has a pKa of approximately 3.3. It is reasonable to hypothesize that the pKa of the 3-carboxylic acid isomer would be in a similar range.
The relationship between the functional groups and the resulting physicochemical properties is illustrated in the diagram below.
Caption: Relationship between molecular structure and physical properties.
Spectroscopic Profile
While experimental spectra for this compound are not available in major databases, a predictive analysis based on its functional groups and data from analogous structures can provide valuable guidance for characterization.
4.1 Mass Spectrometry (MS) Predicted mass-to-charge ratios (m/z) for common adducts are useful for identifying the compound in LC-MS analyses.
| Adduct | Predicted m/z |
| [M+H]⁺ | 130.04987 |
| [M+Na]⁺ | 152.03181 |
| [M-H]⁻ | 128.03531 |
| Data sourced from computational predictions. |
4.2 Infrared (IR) Spectroscopy The IR spectrum is expected to be dominated by absorptions from the carboxylic acid and lactam groups.
-
O-H Stretch (Carboxylic Acid): A very broad band is predicted in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group.
-
N-H Stretch (Lactam): A moderate, sharp band is expected around 3200-3300 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption is predicted around 1700-1725 cm⁻¹.
-
C=O Stretch (Lactam): A strong, sharp absorption is predicted around 1670-1690 cm⁻¹. The five-membered ring may slightly elevate this frequency compared to a linear amide.
4.3 Nuclear Magnetic Resonance (NMR) Spectroscopy Spectra are predicted based on typical chemical shifts for the relevant protons and carbons. The solvent used for analysis (e.g., DMSO-d₆) will affect the precise chemical shifts, especially for exchangeable protons (NH and OH).
-
¹H NMR (Predicted, in DMSO-d₆):
-
-COOH: ~12.0-13.0 ppm (broad singlet, 1H)
-
-NH-: ~7.5-8.5 ppm (broad singlet, 1H)
-
-CH(COOH)-: ~3.3-3.5 ppm (multiplet, 1H)
-
-CH₂-N-: ~3.2-3.4 ppm (multiplet, 2H)
-
-CH₂-CH-: ~2.2-2.4 ppm (multiplet, 2H)
-
-
¹³C NMR (Predicted):
-
-C=O (Carboxylic Acid): ~173-176 ppm
-
-C=O (Lactam): ~175-178 ppm
-
-CH(COOH)-: ~45-50 ppm
-
-CH₂-N-: ~40-45 ppm
-
-CH₂-CH-: ~28-33 ppm
-
Experimental Protocols for Property Determination
To ensure data integrity and reproducibility, standardized experimental protocols are essential. The following section details methodologies for determining key physical properties.
5.1 Protocol for Melting Point Determination
This protocol describes the determination of the melting point using a capillary melting point apparatus.
-
Sample Preparation:
-
Ensure the this compound sample is completely dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.
-
-
Apparatus Setup:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set a ramp rate of approximately 10-15 °C/minute for a preliminary, rapid determination.
-
-
Measurement:
-
Observe the sample through the magnifying lens.
-
For a precise measurement, repeat the process with a fresh sample. Set the apparatus to heat rapidly to about 15-20 °C below the approximate melting point found previously.
-
Decrease the ramp rate to 1-2 °C/minute as the temperature approaches the expected melting point.
-
-
Data Recording:
-
Record the temperature at which the first drop of liquid appears (onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (completion of melting).
-
The melting point is reported as this range.
-
Caption: Workflow for Melting Point Determination.
5.2 Protocol for ¹H NMR Spectrum Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable N-H and O-H protons.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
-
Acquisition:
-
Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
Set the spectral width to cover the range of approximately -1 to 14 ppm.
-
Integrate all signals and reference the spectrum to the residual DMSO solvent peak at ~2.50 ppm.
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling patterns, and integrals to confirm the proton assignments.
-
Safety and Handling
As a research chemical, this compound should be handled with appropriate care in a laboratory setting.
-
GHS Hazard Classification:
-
Recommended Precautions:
-
Handle in a well-ventilated area or a chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
This guide is intended for informational purposes for trained professionals. All laboratory work should be conducted following a thorough risk assessment and adherence to institutional safety protocols.
References
- 1. This compound | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. calpaclab.com [calpaclab.com]
- 4. (S)-Boc-5-オキソピロリジン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]
Conformational Landscape of 2-Oxopyrrolidine-3-Carboxylic Acid: An In-Depth Technical Guide
Abstract
The conformational flexibility of small molecules is a critical determinant of their biological activity, influencing binding affinity to protein targets and overall pharmacological profiles. 2-Oxopyrrolidine-3-carboxylic acid, a key chiral scaffold in medicinal chemistry, presents a fascinating case study in conformational analysis due to the interplay of its lactam ring and the carboxylic acid substituent. This technical guide provides a comprehensive exploration of the conformational landscape of this molecule, integrating high-level theoretical calculations with advanced spectroscopic techniques. We delve into the puckering of the five-membered pyrrolidone ring, the rotational preferences of the C3-substituent, and the methodologies required to elucidate these structural nuances. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structural dynamics of this important heterocyclic building block.
Introduction: The Significance of Conformation in Drug Design
The three-dimensional structure of a molecule is intrinsically linked to its function. In drug discovery, understanding the conformational preferences of a lead compound can unveil the bioactive conformation responsible for its therapeutic effect. The 2-oxopyrrolidine (also known as pyroglutamic acid) framework is a privileged scaffold found in numerous biologically active compounds, including anticonvulsants and nootropics. The substituent at the 3-position, in this case, a carboxylic acid, introduces additional conformational variables that can significantly impact molecular recognition by target proteins.
The pyrrolidine ring is not planar and adopts puckered conformations to relieve steric strain.[1] This puckering, in conjunction with the orientation of the carboxylic acid group, defines the overall shape of the molecule and the spatial disposition of its key functional groups—the amide, the carbonyl, and the carboxylic acid. A thorough conformational analysis is therefore paramount for rational drug design and the development of structure-activity relationships (SAR).
This guide will systematically dissect the conformational analysis of this compound, employing a dual approach of experimental Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling.
The Conformational Flexibility of the 2-Oxopyrrolidine Ring
The five-membered pyrrolidine ring is conformationally dynamic, existing in a continuum of puckered states. These are typically described by two principal conformations: the envelope (E) and the twist (T) forms. For substituted pyrrolidines, the position of the out-of-plane atom determines the specific conformer. In the case of this compound, the primary modes of puckering involve the C3 and C4 atoms.
-
Endo and Exo Puckering: The terms endo and exo are used to describe the direction of the pucker relative to the substituent at a given position. For the C3-substituted 2-oxopyrrolidine ring, we can define two key envelope conformations:
-
C3-endo (South): The C3 atom is puckered on the same side as the carboxylic acid substituent.
-
C3-exo (North): The C3 atom is puckered on the opposite side of the carboxylic acid substituent.
-
The relative energies of these conformers are influenced by a delicate balance of steric and electronic effects, including the potential for intramolecular hydrogen bonding between the carboxylic acid and the lactam oxygen.
Experimental Determination of Conformation by NMR Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[2] Several NMR parameters are exquisitely sensitive to the local geometry of the this compound molecule.
Vicinal Proton-Proton Coupling Constants (³JHH) and the Karplus Relationship
The magnitude of the three-bond coupling constant (³JHH) between vicinal protons is dependent on the dihedral angle between them, a relationship described by the Karplus equation .[3] By measuring the ³JHH values for the protons on the pyrrolidine ring, we can deduce the dihedral angles and, consequently, the ring's puckering.[4]
For this compound, the key couplings to analyze are:
-
³J(H2, H3)
-
³J(H3, H4cis)
-
³J(H3, H4trans)
-
³J(H4cis, H5cis)
-
³J(H4cis, H5trans)
-
³J(H4trans, H5cis)
-
³J(H4trans, H5trans)
A generalized Karplus equation, often refined with parameters specific to the molecular fragment, is used to correlate the observed J-couplings with the dihedral angles.[5]
Experimental Protocol: 1D ¹H NMR for J-Coupling Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of approximately 10-20 mM.
-
Data Acquisition: Acquire a high-resolution 1D ¹H NMR spectrum on a spectrometer of at least 400 MHz. Ensure adequate digital resolution to accurately measure the coupling constants.
-
Spectral Analysis: Process the spectrum with appropriate window functions to enhance resolution. Use spectral simulation and analysis software to extract the precise values of the chemical shifts and coupling constants.
-
Karplus Analysis: Apply a parameterized Karplus equation to the measured ³JHH values to calculate the corresponding dihedral angles. Compare these angles with those predicted for different ring puckers (e.g., C3-endo vs. C3-exo) to determine the predominant conformation in solution.
Nuclear Overhauser Effect (NOE) and Rotating-Frame Overhauser Effect (ROE)
NOE and ROE experiments provide information about the through-space proximity of protons.[6][7] An NOE or ROE is observed between two protons if they are close in space (typically < 5 Å), regardless of the number of bonds separating them.[8] These experiments are invaluable for determining the relative orientation of substituents and for distinguishing between different puckered conformations.
For this compound, key NOE/ROE correlations to investigate would be between H3 and the protons on the adjacent C2 and C4 positions. The relative intensities of these correlations can provide strong evidence for a particular ring pucker.
Experimental Protocol: 2D ROESY
-
Sample Preparation: Prepare a sample as described for the 1D ¹H NMR experiment.
-
Data Acquisition: Acquire a 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. ROESY is often preferred for molecules of this size as it avoids the complication of zero-crossing for NOE signals.[9]
-
Data Analysis: Process the 2D spectrum and identify cross-peaks that indicate through-space proximity between protons. The volume of the cross-peaks is proportional to the inverse sixth power of the distance between the protons.
Figure 1: Workflow for conformational analysis using 2D ROESY.
Computational Modeling of Conformational Isomers
Computational chemistry provides a powerful complementary approach to experimental methods, allowing for the visualization and energetic ranking of all possible conformations.[10] Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations are the workhorses for this type of analysis.
Density Functional Theory (DFT) Calculations
DFT calculations can be used to perform a conformational search to identify all low-energy minima on the potential energy surface. For each identified conformer, DFT can provide accurate geometries and relative energies.
Protocol for DFT-based Conformational Search
-
Initial Structure Generation: Build the this compound molecule in a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search to generate a wide range of possible ring puckers and side-chain orientations.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[11] Include a solvent model (e.g., PCM) to mimic the solution environment.
-
Analysis: Rank the conformers based on their calculated relative energies to determine the most stable structures.
Figure 2: Workflow for DFT-based conformational analysis.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the molecule in solution over time.[12] By simulating the molecule's trajectory, we can observe transitions between different conformations and determine their relative populations.
Protocol for Molecular Dynamics Simulation
-
System Setup: Place the this compound molecule in a simulation box filled with explicit solvent molecules (e.g., water).
-
Force Field Selection: Choose an appropriate force field (e.g., AMBER, GROMACS) to describe the inter- and intramolecular interactions.[12]
-
Simulation: Run the simulation for a sufficient length of time (e.g., nanoseconds) to allow for adequate sampling of the conformational space.
-
Trajectory Analysis: Analyze the simulation trajectory to identify the predominant conformations and the dynamics of their interconversion.
Data Integration and Interpretation
The most robust conformational analysis is achieved by integrating the experimental and computational data.
| Method | Information Provided | Advantages | Limitations |
| ¹H NMR (³JHH) | Dihedral angles | Direct measure of solution-state geometry | Can be ambiguous if multiple conformations are present |
| 2D ROESY | Through-space proton-proton distances | Unambiguous identification of spatial proximity | Semi-quantitative distance information |
| DFT Calculations | Relative energies and geometries of conformers | Provides a complete energetic landscape | Accuracy depends on the level of theory and solvent model |
| MD Simulations | Dynamic behavior and conformational populations | Captures the time-evolution of the system | Computationally intensive; results depend on the force field |
The dihedral angles derived from the Karplus analysis of ³JHH couplings can be directly compared with the dihedral angles of the DFT-optimized conformers. Similarly, the inter-proton distances observed in the ROESY spectrum can be used to validate the computationally predicted structures. Discrepancies between experimental and computational data can often be resolved by considering a population-weighted average of multiple conformers.
A crystal structure of a derivative, 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate, reveals a specific conformation in the solid state.[13][14] While the solid-state conformation is not necessarily the predominant one in solution, it provides a valuable experimental reference point for the puckering of the 2-oxopyrrolidine ring.
Conclusion
The conformational analysis of this compound is a multifaceted challenge that requires a synergistic approach combining experimental NMR spectroscopy and computational modeling. By carefully measuring ³JHH coupling constants and NOE/ROE effects, and by performing rigorous DFT and MD calculations, a detailed picture of the conformational landscape of this important molecule can be constructed. This understanding is crucial for medicinal chemists and drug designers aiming to leverage the structural features of the 2-oxopyrrolidine scaffold to develop novel therapeutics with enhanced potency and selectivity. The methodologies outlined in this guide provide a robust framework for the conformational analysis of not only this compound but also a wide range of other flexible small molecules.
References
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conformation of eight-membered benzoannulated lactams by combined NMR and DFT studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Karplus equation - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. ekwan.github.io [ekwan.github.io]
- 7. Nuclear Overhauser effect - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Rotating Frame NOE: ROE - Glycopedia [glycopedia.eu]
- 10. Computational study of pharmacophores: beta-lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyldiazen-1-yl)benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Crystal structure of 2-oxopyrrolidin-3-yl 4-(2-phenyl-diazen-1-yl)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Computational Conformational Analysis of 2-Oxopyrrolidine-3-Carboxylic Acid
Abstract
2-Oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, represents a core chiral scaffold with significant potential in medicinal chemistry and materials science. Its biological activity and physicochemical properties are intrinsically linked to its three-dimensional structure. This technical guide provides researchers, scientists, and drug development professionals with an in-depth, field-proven methodology for the computational exploration of its conformational landscape. We move beyond a simple recitation of steps to explain the causality behind methodological choices, ensuring a robust and self-validating workflow. This document details a multi-tiered approach, beginning with broad conformational sampling using efficient semi-empirical methods and culminating in high-accuracy refinement with Density Functional Theory (DFT). The guide covers the theoretical underpinnings, a detailed step-by-step experimental protocol, data analysis, and visualization, establishing a gold-standard procedure for characterizing the conformational preferences of this and other similarly complex small molecules.
Introduction: The Primacy of Conformation
The function of a molecule is dictated by its structure. For flexible molecules like this compound, this extends beyond mere connectivity to the dynamic equilibrium of its three-dimensional shapes, or conformations. Understanding this conformational landscape is paramount for predicting molecular recognition, reactivity, and transport properties. Misjudging the dominant conformation can lead to flawed hypotheses in drug design and materials development.
The Significance of this compound
As a cyclic amino acid analogue, this compound possesses a constrained yet flexible pyrrolidine ring coupled with a rotatable carboxylic acid group. This combination of a rigidifying ring and a key functional group makes it an attractive building block for introducing specific structural motifs into larger molecules, such as peptides or drug candidates. Its chirality further enhances its utility as a stereospecific scaffold.
Key Conformational Degrees of Freedom
The conformational space of this compound is primarily defined by two critical structural features:
-
Pyrrolidine Ring Puckering: The five-membered pyrrolidine ring is not planar and adopts puckered "envelope" conformations to relieve torsional strain. The two predominant pucker modes are defined by the displacement of the Cγ carbon (C4) relative to the plane of the other ring atoms and the amide carbonyl. These are termed Cγ-endo (puckered towards the carbonyl) and Cγ-exo (puckered away from the carbonyl).[1] The energy barrier between these puckers is typically low, allowing for rapid interconversion.[1]
-
Carboxylic Acid Orientation: The hydroxyl proton of the carboxylic acid group can orient itself relative to the carbonyl oxygen. The two planar arrangements are the syn conformation (O=C-O-H dihedral angle of ~0°) and the anti conformation (dihedral of ~180°).[2] While the syn conformer is often significantly more stable in the gas phase, this energy difference is substantially reduced in polar solvents, where the anti form can be stabilized by solute-solvent interactions.[2]
The interplay between the ring pucker and the carboxylic acid orientation dictates the overall shape of the molecule and the presentation of its functional groups for intermolecular interactions.
Theoretical Foundations: A Multi-Scale Approach
No single computational method offers the perfect balance of speed and accuracy for a comprehensive conformational analysis. Therefore, a hierarchical strategy is essential. We begin with computationally inexpensive methods to broadly map the landscape and then apply progressively more accurate, and costly, methods to refine our understanding.
Molecular Mechanics (MM): The Initial Sieve
Molecular Mechanics force fields treat atoms as classical particles and use a set of potential energy functions to calculate the energy of a given conformation. This approach is exceptionally fast, making it suitable for an initial, expansive search.
-
Rationale and Selection: For small, drug-like organic molecules, force fields like the Merck Molecular Force Field (MMFF94) and the General Amber Force Field (GAFF) are widely used.[3][4][5] MMFF94, in particular, has demonstrated strong performance in reproducing the geometries of a wide range of organic compounds.[3][4]
-
Causality and Limitations: The primary role of MM in this workflow is to generate a diverse population of conformers, not to provide definitive energy rankings. Studies have shown that while MM methods are excellent for generating geometries, their energy correlations with high-level quantum chemistry methods can be poor.[6] Relying solely on MM energies for conformer selection can be misleading.
Semi-Empirical Quantum Mechanics: Bridging Speed and Theory
Semi-empirical methods, such as the GFNn-xTB family of methods, offer a significant step up in theoretical rigor from MM without the prohibitive cost of full QM.[7] They approximate some of the complex integrals required in QM calculations using parameters derived from experimental or high-level computational data.
-
Rationale and Selection: The GFN2-xTB method is particularly powerful for conformational searches. It is orders of magnitude faster than DFT, supports a wide range of elements, and provides a much more reliable description of non-covalent interactions and electronic effects than classical force fields.[7] Software like CREST leverages xTB to perform exhaustive and efficient conformational sampling.[7][8]
Quantum Mechanics (QM): The Final Arbiter
For the highest accuracy in geometries and relative energies, Density Functional Theory (DFT) is the method of choice.[9][10]
-
Rationale and Selection:
-
Functionals: Modern dispersion-corrected functionals are crucial. Functionals like ωB97X-D or M06-2X are highly recommended as they provide a balanced description of both short- and long-range electron correlation effects, which are vital for accurate intramolecular interaction energies.[9][11]
-
Basis Sets: A double- or triple-zeta quality basis set with polarization functions, such as def2-TZVP or 6-311+G(2d,p) , is necessary for obtaining reliable results.[11] Larger basis sets provide more flexibility for describing the electron distribution, leading to more accurate energies.
-
Solvation Models: Biological processes occur in solution. To account for the influence of a solvent like water, a Polarizable Continuum Model (PCM) is a computationally efficient and effective choice.[11] It models the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects that can significantly alter conformational preferences.[2]
-
The Self-Validating Workflow for Conformational Analysis
This section details a robust, step-by-step protocol designed to systematically and accurately uncover the conformational landscape of this compound. Each step builds upon the last, using a computationally efficient screen to pass only the most relevant candidate structures to the next, more accurate level of theory.
Workflow Overview Diagram
Caption: A multi-tiered workflow for robust conformational analysis.
Experimental Protocols
3.1. Step 1: Initial 3D Structure Generation
-
Input: Begin with a 2D representation of the molecule, such as its SMILES string: O=C(O)C1CCNC1=O.[12][13]
-
Procedure: Use any standard chemistry software (e.g., RDKit, Open Babel) to generate an initial, reasonable 3D structure. The exact starting geometry is not critical, as the subsequent search will explore the conformational space comprehensively.
3.2. Step 2: Broad Conformational Search
-
Software: CREST (Conformer-Rotamer Ensemble Sampling Tool).[7][8]
-
Method: GFN2-xTB semi-empirical tight-binding QM method.[7]
-
Protocol:
-
Create an input file (coord.xyz) containing the initial 3D coordinates.
-
Execute the CREST calculation from the command line: crest coord.xyz --gfn2 -T 4 (The -T 4 flag specifies using 4 parallel threads; adjust as needed).
-
Causality: This command initiates an extensive search using meta-dynamics at the GFN2-xTB level. It efficiently explores rotations around single bonds and ring puckering, generating a comprehensive ensemble of conformers stored in a file named crest_conformers.xyz.
-
3.3. Step 3: Clustering and Filtering
-
Software: CREST provides built-in tools for this process.
-
Protocol:
-
Execute the CREST clustering algorithm: crest --cluster crest_conformers.xyz -ewin 5
-
Causality: This command reads all the generated conformers and clusters them based on structural similarity (RMSD) and energy. The -ewin 5 flag instructs the program to discard any conformers that are more than 5 kcal/mol above the global minimum, as their contribution to the overall population at room temperature is negligible. The output will be a sorted and filtered list of unique, low-energy conformers (crest_best.xyz).
-
3.4. Step 4: High-Level QM Refinement
-
Software: A quantum chemistry package such as Gaussian, ORCA, or Turbomole.
-
Method: DFT. Recommended level of theory: ωB97X-D/def2-TZVP with a PCM solvent model for water (SCRF=(PCM,Solvent=Water) in Gaussian).[11]
-
Protocol:
-
For each unique conformer obtained from Step 3, perform a geometry optimization followed by a frequency calculation at the chosen level of theory.
-
Self-Validation: The frequency calculation is a critical validation step. A true energy minimum must have zero imaginary frequencies. If any imaginary frequencies are found, it indicates the structure is a transition state, not a stable conformer, and it should be re-examined or discarded.
-
The output of these calculations will provide the final optimized geometries and, from the frequency analysis, the Gibbs free energies for each conformer.
-
3.5. Step 5: Data Analysis and Interpretation
-
Calculate Boltzmann Populations: Using the Gibbs free energies (G) from the QM calculations, calculate the relative population (P_i) of each conformer i at a given temperature T (e.g., 298.15 K) using the Boltzmann distribution equation:
-
ΔG_i = G_i - G_min
-
P_i = exp(-ΔG_i / RT) / Σ_j exp(-ΔG_j / RT) (where R is the gas constant).
-
-
Geometric Analysis: For each refined conformer, measure the key dihedral angles that define the ring pucker and the carboxylic acid orientation. This allows for a clear classification of each structure (e.g., Cγ-endo/syn, Cγ-exo/anti).
Data Presentation and Analysis
All quantitative data should be summarized in a clear, tabular format to facilitate comparison and interpretation. The following table presents a hypothetical but representative dataset that could be generated from the workflow described above.
Table 1: Calculated Conformational Data for this compound in Water (ωB97X-D/def2-TZVP with PCM)
| Conformer ID | Ring Pucker Classification | O=C-O-H Dihedral (°) | Relative Gibbs Free Energy (kcal/mol) | Boltzmann Population (%) at 298.15 K |
| CONF-1 | Cγ-endo | -1.5 (syn) | 0.00 | 73.1 |
| CONF-2 | Cγ-exo | 2.1 (syn) | 0.85 | 16.5 |
| CONF-3 | Cγ-endo | 178.9 (anti) | 1.50 | 5.8 |
| CONF-4 | Cγ-exo | -179.2 (anti) | 2.10 | 4.6 |
Analysis of Representative Data
-
Dominant Conformation: The global minimum energy structure (CONF-1) is characterized by a Cγ-endo ring pucker and a syn carboxylic acid orientation. It accounts for nearly three-quarters of the total population at room temperature.
-
Ring Pucker Preference: The Cγ-endo pucker appears to be more stable than the Cγ-exo pucker for both syn and anti conformers (compare CONF-1 vs. CONF-2 and CONF-3 vs. CONF-4).
-
Carboxylic Acid Preference: The syn orientation of the carboxylic acid is strongly preferred over the anti orientation, even in a simulated aqueous environment. The syn-anti energy difference is approximately 1.5 kcal/mol for the endo pucker.
-
Coupling: The results suggest that while four stable minima exist, the landscape is dominated by two primary conformers (CONF-1 and CONF-2), both featuring the syn carboxylic acid group.
Visualization of the Conformational Landscape
A diagram illustrating the relationships between the principal conformational states can provide a powerful conceptual summary of the computational findings.
Caption: Energy relationships between the four primary conformational states.
Conclusion
The conformational analysis of this compound requires a rigorous, multi-scale computational strategy to achieve reliable and actionable results. A simplistic approach using a single level of theory is prone to error. By employing a hierarchical workflow that begins with a broad, semi-empirical search and culminates in high-accuracy DFT refinement with solvent modeling, one can confidently identify and quantify the populations of all relevant conformers. This guide provides a validated, transparent, and theoretically sound protocol that ensures scientific integrity. The insights gained from this type of analysis are fundamental for any research that leverages this important chiral building block in the fields of drug discovery, peptide science, and materials design.
References
- 1. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Conformational energies of reference organic molecules: benchmarking of common efficient computational methods against coupled cluster theory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. arxiv.org [arxiv.org]
- 7. calcus.cloud [calcus.cloud]
- 8. youtube.com [youtube.com]
- 9. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conformational Searching with Quantum Mechanics | Springer Nature Experiments [experiments.springernature.com]
- 11. Evaluation of quantum chemistry calculation methods for conformational analysis of organic molecules using A -value estimation as a benchmark test - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06783A [pubs.rsc.org]
- 12. This compound | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C5H7NO3) [pubchemlite.lcsb.uni.lu]
Introduction: The 2-Oxopyrrolidine Core as a Privileged Scaffold in Medicinal Chemistry
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
Chapter 1: The 2-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Core Structure in Modern Drug Discovery
An In-Depth Technical Guide to 2-Oxopyrrolidine-3-Carboxylic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The 2-oxopyrrolidine, also known as the pyroglutamic acid or 5-oxoproline moiety, represents a class of five-membered lactams that are of significant interest in medicinal chemistry. This scaffold is a prevalent motif in numerous natural products and approved pharmaceuticals, prized for its conformational rigidity, metabolic stability, and capacity to engage in multiple hydrogen bonding interactions. The this compound structure, in particular, offers a unique combination of a lactam, a carboxylic acid, and a chiral center at the C3 position. This trifecta of functional groups provides a versatile platform for synthetic elaboration, allowing chemists to precisely orient substituents in three-dimensional space to optimize interactions with biological targets. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making this scaffold a focal point of intensive research.[1][2][3]
The inherent chirality of the C3 position is a critical determinant of biological activity. The stereoselective synthesis and evaluation of individual enantiomers are paramount, as different stereoisomers can exhibit vastly different potencies, selectivities, and metabolic profiles. While this guide focuses on the this compound core, the principles and applications often draw from the broader family of chiral pyrrolidines, such as (R)-pyrrolidine-3-carboxylic acid, which serve as invaluable chiral building blocks in drug discovery.[4][5][6]
Chapter 2: Synthetic Strategies and Derivatization
The synthetic utility of this compound stems from its accessible starting materials and the orthogonal reactivity of its functional groups. The most common and direct approach involves the condensation of itaconic acid with a primary amine, often an aniline derivative, via a Michael addition followed by intramolecular cyclization. This method provides a straightforward entry to N-substituted 2-oxopyrrolidine-3-carboxylic acids.
General Synthesis of N-Aryl-2-oxopyrrolidine-3-carboxylic Acids
The reaction typically involves refluxing itaconic acid with an appropriate aminophenol or aniline in a suitable solvent like water. This one-pot reaction efficiently constructs the core scaffold.[7][8]
Caption: General synthetic scheme for N-aryl-2-oxopyrrolidine-3-carboxylic acids.
Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid[7]
-
To a solution of itaconic acid (6.5 g, 50 mmol) in water (16 mL), add o-aminophenol (4.91 g, 45 mmol). The causality here lies in using a slight excess of the dicarboxylic acid to ensure the complete consumption of the more valuable amine starting material.
-
Heat the mixture to reflux for 12 hours. The thermal energy drives both the initial Michael addition of the amine to the α,β-unsaturated system of itaconic acid and the subsequent intramolecular condensation to form the stable five-membered lactam ring.
-
Cool the reaction mixture to room temperature. This allows for the crystallization of the product, which typically has lower solubility in the aqueous medium at lower temperatures.
-
Filter the formed precipitate, wash thoroughly with cold water, and dry. This isolates the crude product and removes any unreacted water-soluble starting materials.
-
Recrystallize from water to yield the pure product. This step ensures the removal of impurities, providing a product of high purity suitable for subsequent derivatization and biological testing.
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid at the C3 position is a key handle for diversification. It is commonly converted into esters, amides, or hydrazides, which can then be further modified to generate extensive libraries of compounds. For instance, converting the acid to a hydrazide opens up the possibility of forming hydrazones, a chemical class well-represented among bioactive molecules.[7][8][9]
Experimental Protocol: Synthesis of Hydrazide Derivatives[7][8]
-
Suspend the starting carboxylic acid (e.g., 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) in methanol. Methanol serves as both a solvent and a reagent for the initial esterification step.
-
Add a catalytic amount of concentrated sulfuric acid dropwise. The strong acid catalyzes the Fischer esterification, converting the carboxylic acid to its corresponding methyl ester.
-
Heat the mixture at reflux for several hours, monitoring by TLC. The reaction is driven to completion by heating.
-
After ester formation is complete, cool the solution and add hydrazine hydrate. The highly nucleophilic hydrazine displaces the methoxy group of the ester in a nucleophilic acyl substitution reaction to form the thermodynamically stable hydrazide.
-
Continue to heat at reflux until the hydrazide formation is complete (monitored by TLC).
-
Cool the mixture, and the resulting hydrazide precipitate is isolated by filtration, washed, and dried. This provides the key intermediate for synthesizing hydrazone libraries.
Chapter 3: Application in Antimicrobial Drug Discovery
The rise of antibiotic-resistant pathogens is a critical global health threat, necessitating the urgent discovery of new antimicrobial agents. Derivatives of this compound have emerged as a promising scaffold in this area, particularly against Gram-positive bacteria like Staphylococcus aureus.[9][10]
Hydrazone Derivatives as Potent Antibacterial Agents
A common strategy involves the synthesis of hydrazone derivatives from the corresponding C3-carbohydrazide. By condensing the hydrazide with various aromatic and heterocyclic aldehydes, researchers have generated libraries of compounds with significant antibacterial activity.[9][11][12]
The mechanism of action for these compounds is not fully elucidated but is thought to involve the disruption of bacterial cellular processes. The lipophilic nature of the aromatic and heterocyclic substituents on the hydrazone moiety may facilitate passage through the bacterial cell membrane.
Structure-Activity Relationship (SAR) Insights
-
Heterocyclic Moieties: The incorporation of 5-nitrothienyl and 5-nitrofuranyl fragments into the hydrazone structure often leads to potent activity against a broad range of bacterial strains.[10][11][12]
-
Substituents on Aryl Ring: Electron-withdrawing groups on a benzylidene moiety can enhance activity. For example, a simple benzylidene hydrazone demonstrated very strong inhibition of S. aureus.[10]
-
Biofilm Disruption: Certain derivatives, such as the 5-nitrothienylhydrazone, have shown excellent results in disrupting established S. aureus and E. coli biofilms, a critical feature for treating persistent infections.[11][12]
Quantitative Data: Antibacterial Activity
| Compound Derivative | Target Organism | MIC (μg/mL) | Reference Drug (MIC, μg/mL) |
| Hydrazone with 5-nitrothien-2-yl | S. aureus | 3.9 | Cefuroxime (7.8) |
| Hydrazone with 5-nitrofuran-2-yl | S. aureus | 7.8 | Cefuroxime (7.8) |
| Hydrazone with benzylidene | S. aureus | 3.9 | Cefuroxime (7.8) |
| Hydrazone with 5-nitrothien-2-yl | L. monocytogenes | 3.9 | Cefuroxime (7.8) |
| Hydrazone with 5-nitrothien-2-yl | E. coli | 7.8 | Cefuroxime (7.8) |
| (Data synthesized from references[10] and[11]) |
Chapter 4: Application in Anticancer Drug Development
The 2-oxopyrrolidine scaffold is also being explored for the development of novel anticancer agents. Studies have shown that derivatives can exhibit significant cytotoxicity against various human cancer cell lines, including lung cancer (A549).[3][7][8]
Targeting Cancer Cell Proliferation
The derivatization of the 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid core has yielded compounds with promising anticancer profiles. Modifications leading to benzimidazole and substituted hydrazone structures have been particularly fruitful.[7][8] The precise mechanism often involves the induction of apoptosis or the inhibition of key signaling pathways necessary for cancer cell survival and proliferation.
Caption: Workflow from scaffold derivatization to anticancer activity.
SAR Insights in Oncology
-
Halogenation: The presence of chloro substituents on the N-phenyl ring (e.g., 3,5-dichloro-2-hydroxyphenyl) can significantly enhance anticancer activity.[7][8]
-
Fluorinated Benzimidazoles: A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest anticancer activity in an A549 human pulmonary cancer cell model.[7][8]
-
Hydrazone Moiety: Similar to the antibacterial agents, hydrazones bearing a 5-nitrothien-2-yl moiety also displayed notable anticancer effects, suggesting some overlap in pharmacophoric features.[7]
Chapter 5: Application in Anti-inflammatory Drug Discovery
Chronic inflammation is a key driver of many diseases. The this compound scaffold has been utilized to develop potent anti-inflammatory agents, with a particular focus on inhibiting matrix metalloproteinases (MMPs).[1][2] MMPs, such as MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix, and their overexpression is linked to inflammatory conditions and cancer metastasis.
A series of novel 5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and screened for their ability to inhibit MMP-2 and MMP-9.[1][2] The design often involves linking the core scaffold to other heterocyclic systems known to have biological activity, such as oxadiazoles and benzotriazoles. The results indicated that several compounds were promising inhibitors of these matrix metalloproteinases, highlighting another important therapeutic avenue for this versatile scaffold.[1]
Chapter 6: Future Perspectives and Conclusion
The this compound core is a validated privileged scaffold in medicinal chemistry. Its synthetic tractability, rigid conformation, and diverse functional handles have enabled the development of potent modulators of various biological targets. The research highlighted herein demonstrates its significant potential in the fields of antimicrobial, anticancer, and anti-inflammatory drug discovery.
Future work in this area should focus on several key aspects:
-
Mechanism Deconvolution: Elucidating the precise molecular targets and mechanisms of action for the most potent compounds.
-
Stereoselective Synthesis: Developing robust and scalable methods for the asymmetric synthesis of the C3-chiral center to allow for the evaluation of individual enantiomers.
-
Pharmacokinetic Optimization: Investigating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to improve their drug-likeness and in vivo efficacy.
-
Exploration of New Therapeutic Areas: Expanding the application of this scaffold to other disease areas, such as neurodegenerative and metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. files.core.ac.uk [files.core.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
The Ubiquitous 2-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Technical Guide to its Natural Occurrence, Biosynthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-oxopyrrolidine-3-carboxylic acid moiety, a core structural feature of various natural products, has garnered significant attention in the scientific community. This guide provides an in-depth exploration of the natural occurrence of these derivatives, delving into their microbial sources, particularly marine-derived fungi. We will elucidate the intricate biosynthetic pathways responsible for their formation, highlighting the role of hybrid enzyme complexes. Furthermore, this document will detail the known biological activities of these compounds, which range from antimicrobial to cytotoxic, underscoring their potential as scaffolds for novel therapeutic agents. A comprehensive, field-proven protocol for the isolation and characterization of a representative 2-oxopyrrolidine derivative from a fungal source is also presented, offering a practical framework for researchers in the field.
Introduction: The 2-Oxopyrrolidine Core - A Privileged Scaffold in Nature
The 2-pyrrolidinone ring is a recurring motif in a multitude of biologically active natural products.[1] Its presence often imparts favorable pharmacokinetic properties and provides a rigid framework for the presentation of diverse functional groups. When further functionalized with a carboxylic acid at the 3-position, the resulting this compound scaffold presents a unique combination of a lactam and an alpha-amino acid-like structure. This arrangement is a key determinant of the diverse biological activities exhibited by its derivatives, which include antimicrobial, anticancer, and enzyme inhibitory effects.[2][3] This guide will focus on the natural sources of these intriguing molecules, their biochemical synthesis, and their potential applications in drug discovery and development.
Natural Occurrence: A Focus on Marine Mycology
While synthetic routes to this compound derivatives are well-established, their natural origins are predominantly traced to microbial sources, with marine-derived fungi emerging as a particularly rich reservoir.[4][5] These organisms, thriving in unique and competitive environments, have evolved to produce a vast arsenal of structurally diverse and biologically active secondary metabolites.[4]
A notable example is the discovery of oxopyrrolidines A and B from the marine-derived fungus Penicillium oxalicum MEFC104, isolated from the north Yellow Sea.[4][6] These compounds are complex polyketide-amino acid hybrid molecules that feature the core 2-oxopyrrolidine structure.[4][7] The discovery of these metabolites underscores the importance of exploring unique ecological niches for novel natural products.
Table 1: Representative Naturally Occurring 2-Oxopyrrolidine Derivatives
| Compound Name | Producing Organism | Natural Source | Key Biological Activity | Reference |
| Oxopyrrolidine A | Penicillium oxalicum MEFC104 | Marine Sediment | Antibacterial | [4] |
| Oxopyrrolidine B | Penicillium oxalicum MEFC104 | Marine Sediment | Antibacterial | [4] |
Biosynthesis: The PKS-NRPS Hybrid Machinery
The biosynthesis of complex natural products like the oxopyrrolidines is a testament to the efficiency and elegance of microbial metabolic pathways. The formation of these polyketide-amino acid hybrids is orchestrated by a sophisticated enzymatic assembly line known as a Polyketide Synthase-Nonribosomal Peptide Synthetase (PKS-NRPS) hybrid enzyme.[4][6]
The proposed biosynthetic pathway for oxopyrrolidines in P. oxalicum provides a fascinating glimpse into this process.[6] It is hypothesized to commence with the action of a PKS module that constructs a polyketide chain. This is followed by the incorporation of an amino acid, mediated by the NRPS component of the hybrid enzyme. The final steps involve a cyclization reaction to form the characteristic 2-oxopyrrolidine ring. The entire process is a tightly regulated sequence of events catalyzed by specific domains within the multi-modular enzyme.
Figure 1: Proposed biosynthetic pathway for the 2-oxopyrrolidine core.
This diagram illustrates the convergence of the polyketide and nonribosomal peptide pathways, culminating in the formation of the 2-oxopyrrolidine scaffold.
Biological Activities and Therapeutic Potential
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive scaffolds for drug development.
-
Antimicrobial Activity: Many synthetic derivatives of this scaffold have shown potent activity against various pathogenic bacteria, including multidrug-resistant strains.[8][9] The natural products, oxopyrrolidine A and B, also exhibit antibacterial properties.[4] The mechanism of action is often attributed to the inhibition of essential bacterial enzymes or disruption of the cell membrane.
-
Anticancer Activity: The 2-pyrrolidinone moiety is present in several compounds with anticancer properties.[3] Synthetic derivatives of this compound have been shown to exert cytotoxic effects against various cancer cell lines.[8] The planar nature of the ring system and the presence of the carboxylic acid group are thought to be important for their interaction with biological targets.
Figure 2: Overview of the biological activities of 2-oxopyrrolidine derivatives.
This diagram outlines the major biological activities and potential mechanisms of action associated with this class of compounds.
Experimental Protocol: Isolation and Characterization of Oxopyrrolidines from Penicillium oxalicum
This protocol is adapted from the methodology described by Li et al. (2022) for the isolation of oxopyrrolidines A and B.[4]
5.1. Fungal Strain and Culture Conditions
-
Strain: Penicillium oxalicum MEFC104.
-
Seed Medium: Potato Dextrose Broth (PDB).
-
Production Medium: 5 L LPM medium (a formulation specific to the original research, details of which would need to be obtained from the publication's supplementary information or by contacting the authors).
-
Incubation: Inoculate the production medium with a seed culture and incubate for 7 days at 28 °C with shaking at 220 rpm.
5.2. Extraction of Secondary Metabolites
-
Harvest the fermentation broth.
-
Extract the broth three times with an equal volume of ethyl acetate.
-
Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.
5.3. Chromatographic Purification
-
Initial Fractionation: Subject the crude extract to silica gel column chromatography. Elute with a gradient of ethyl acetate in petroleum ether (e.g., from 10% to 100% ethyl acetate). This will yield several fractions.
-
Further Purification: The fractions containing the compounds of interest (as determined by TLC or HPLC analysis) are then subjected to further purification steps. This may include:
-
Sephadex LH-20 column chromatography: Elute with methanol to separate compounds based on size.
-
Semi-preparative High-Performance Liquid Chromatography (HPLC): Utilize a C18 column with a suitable mobile phase (e.g., a gradient of methanol in water) to isolate the pure compounds.
-
5.4. Structure Elucidation
The structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): To determine the molecular formula.
-
1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H, ¹³C, COSY, HSQC, and HMBC experiments to elucidate the planar structure and assign all proton and carbon signals.
-
Advanced Techniques for Stereochemistry: As described in the source publication, techniques such as the modified Mosher's method, J-based configuration analysis, and electronic circular dichroism (ECD) calculations can be employed to determine the absolute configurations of stereocenters.[4]
Figure 3: A generalized workflow for the isolation of oxopyrrolidine derivatives.
This flowchart provides a step-by-step overview of the process from fungal culture to the identification of the pure natural products.
Conclusion and Future Perspectives
The this compound scaffold and its derivatives represent a fascinating and promising area of natural product research. Their prevalence in microbial sources, particularly marine fungi, highlights the untapped potential of these organisms as a source of novel chemical entities. The elucidation of their biosynthetic pathways, driven by complex PKS-NRPS machinery, opens avenues for synthetic biology approaches to generate novel analogues with enhanced therapeutic properties. As our understanding of the biological activities of these compounds deepens, they will undoubtedly continue to be a source of inspiration for the development of new drugs to combat a range of human diseases. Further exploration of diverse microbial habitats, coupled with advances in analytical and genetic engineering techniques, will be crucial in unlocking the full potential of this versatile natural product scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification of PKS-NRPS Hybrid Metabolites in Marine-Derived Penicillium oxalicum - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of PKS-NRPS Hybrid Metabolites in Marine-Derived Penicillium oxalicum | MDPI [mdpi.com]
- 6. Identification of PKS-NRPS Hybrid Metabolites in Marine-Derived Penicillium oxalicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Streamlined Synthesis of 2-Oxopyrrolidine-3-carboxylic Acid from Bio-renewable Itaconic Acid
Abstract
This document provides a detailed protocol for the synthesis of 2-oxopyrrolidine-3-carboxylic acid, a valuable heterocyclic building block, utilizing itaconic acid as a bio-renewable starting material. The synthesis proceeds via a tandem aza-Michael addition and intramolecular cyclization/condensation reaction with ammonia. This application note is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a step-by-step experimental workflow, and characterization data. The methodology presented is robust, scalable, and leverages a sustainable chemical approach by employing a biomass-derived precursor.[1][2]
Introduction and Scientific Principle
The γ-lactam (2-oxopyrrolidine) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and natural products.[3] this compound, an analog of pyroglutamic acid, serves as a versatile synthon for creating more complex molecules, including constrained amino acid analogues and potential therapeutic agents.[4][5]
Traditionally, many synthetic routes rely on petroleum-based feedstocks. This protocol focuses on a sustainable alternative using itaconic acid (methylenesuccinic acid), which is recognized by the U.S. Department of Energy as a key bio-based building block chemical.[2] It is readily produced through the fermentation of carbohydrates like glucose.[1][2]
The core of this synthesis is a cascade reaction initiated by the nucleophilic (aza-Michael) addition of ammonia to the α,β-unsaturated system of itaconic acid.[6][7][8] The resulting intermediate amine then undergoes a spontaneous, heat-promoted intramolecular cyclization via condensation with the adjacent carboxylic acid group, forming the stable five-membered pyrrolidone ring and eliminating a molecule of water.[9][10] This one-pot approach is efficient and atom-economical.
Reaction Mechanism Overview
The reaction proceeds in two key stages:
-
Aza-Michael Addition: The lone pair of electrons on the nitrogen atom of ammonia attacks the β-carbon of the conjugated system in itaconic acid.
-
Intramolecular Cyclization (Amidation): The newly introduced amino group attacks the proximal carboxyl group, leading to the formation of a cyclic amide (the lactam) and the elimination of water. This step is typically driven by thermal energy.[9][10]
References
- 1. Biomass-Derived Production of Itaconic Acid as a Building Block in Specialty Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. greenchemuoft.wordpress.com [greenchemuoft.wordpress.com]
- 3. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stereoselective synthesis of conformationally constrained ω-amino acid analogues from pyroglutamic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 8. Itaconic acid - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
2-oxopyrrolidine-3-carboxylic acid synthesis reaction mechanism
An In-Depth Guide to the Synthesis of 2-Oxopyrrolidine-3-Carboxylic Acid: Mechanism and Protocol
Introduction
This compound, a derivative of the pyroglutamic acid scaffold, represents a privileged structure in medicinal chemistry and drug development. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in a vast array of biologically active compounds and natural products.[1][2] Its derivatives are known to exhibit diverse pharmacological activities, including antibacterial and anticancer properties.[3][4][5] The presence of the carboxylic acid functional group at the 3-position provides a crucial handle for further chemical modification, enabling the synthesis of diverse compound libraries for drug discovery programs.
This application note provides a comprehensive overview of a robust and classical synthetic route to this compound. We will delve into the underlying reaction mechanisms, provide detailed experimental protocols, and explain the causality behind the procedural choices, offering insights for researchers in organic synthesis and pharmaceutical development. The described synthesis follows a logical three-stage process:
-
Formation of a Key Acyclic Intermediate: Synthesis of diethyl 2-(2-ethoxy-2-oxoethyl)malonate.
-
Lactam Ring Formation: Cyclization of the intermediate with an amine source to form the core 2-oxopyrrolidine diester.
-
Hydrolysis and Decarboxylation: Conversion of the diester to the final target carboxylic acid.
Logical Workflow of the Synthesis
The overall strategy is designed to build the target molecule sequentially, controlling the introduction of each functional group and the formation of the heterocyclic ring.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Synthesis of the Key Intermediate: Diethyl 2-oxopyrrolidine-3,3-dicarboxylate
The cornerstone of this synthesis is the formation of a substituted malonic ester which contains the necessary carbon and nitrogen framework for subsequent cyclization. This is achieved through a classic enolate alkylation followed by an intramolecular amidation reaction.
Reaction Mechanism: Enolate Alkylation and Lactamization
-
Enolate Formation: The synthesis begins with the deprotonation of diethyl malonate. The α-protons of diethyl malonate are particularly acidic (pKa ≈ 13) due to the resonance stabilization of the resulting carbanion (enolate) by two adjacent carbonyl groups. A moderately strong base like sodium ethoxide (NaOEt) in ethanol is sufficient to quantitatively form the enolate.[6]
-
Alkylation: The generated enolate is a potent nucleophile and readily attacks an electrophilic alkyl halide, such as ethyl bromoacetate, via an SN2 mechanism. This step forms a new carbon-carbon bond, yielding an acyclic tetra-ester intermediate.
-
Amidation/Cyclization: Introduction of ammonia initiates a nucleophilic acyl substitution on one of the ester groups. This is followed by an intramolecular cyclization where the newly formed primary amide attacks one of the adjacent ester carbonyls. This intramolecular reaction is entropically favored, leading to the formation of the stable five-membered γ-lactam ring and the displacement of an ethoxide leaving group. This type of intramolecular condensation is conceptually related to the Dieckmann condensation.[7][8]
Caption: Mechanistic pathway for the formation of the key lactam diester intermediate.
Protocol 1: Synthesis of Diethyl 2-oxopyrrolidine-3,3-dicarboxylate
Materials:
-
Diethyl malonate
-
Ethyl bromoacetate
-
Sodium metal
-
Anhydrous ethanol (EtOH)
-
Ammonia (saturated solution in ethanol or gaseous)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) in small pieces to anhydrous ethanol under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: Cool the sodium ethoxide solution to 0 °C in an ice bath. Add diethyl malonate (1.0 eq) dropwise with stirring. Allow the mixture to stir at room temperature for 30 minutes.
-
Alkylation: Add ethyl bromoacetate (1.0 eq) dropwise to the solution while maintaining the temperature below 25 °C. After the addition is complete, heat the mixture to reflux for 3-4 hours. Monitor the reaction by TLC.
-
Work-up and Intermediate Isolation: Cool the reaction mixture and filter to remove the sodium bromide precipitate. Evaporate the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the crude tetra-ester intermediate.
-
Cyclization: Dissolve the crude intermediate in anhydrous ethanol and cool to 0 °C. Bubble anhydrous ammonia gas through the solution or add a saturated solution of ammonia in ethanol. Seal the reaction vessel and stir at room temperature for 24-48 hours.
-
Final Purification: Remove the solvent under reduced pressure. The resulting crude product, diethyl 2-oxopyrrolidine-3,3-dicarboxylate, can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Synthesis of this compound
The final stage of the synthesis involves the conversion of the diester functionality into the target carboxylic acid. This is a two-step process involving the hydrolysis of both ester groups, followed by the thermal decarboxylation of the resulting gem-dicarboxylic acid.
Reaction Mechanism: Hydrolysis and Decarboxylation
-
Hydrolysis (Saponification): The diester is treated with a strong acid, such as aqueous hydrobromic acid (HBr) or hydrochloric acid (HCl), and heated.[9] The acid protonates the carbonyl oxygen of the esters, rendering them more susceptible to nucleophilic attack by water. This process occurs twice to convert both ester groups into carboxylic acids, yielding the unstable intermediate, 2-oxopyrrolidine-3,3-dicarboxylic acid.
-
Decarboxylation: Malonic acids (1,3-dicarboxylic acids) and β-keto acids are uniquely prone to decarboxylation upon heating.[10] The reaction proceeds through a cyclic, six-membered transition state resembling a pericyclic reaction. The carbonyl oxygen of one carboxyl group abstracts the proton from the other, while the O-H bond cleaves, the C-C bond breaks to release CO₂, and a C=C double bond forms, producing an enol intermediate. This enol rapidly tautomerizes to the more stable final product.[6] This ease of decarboxylation is a key feature of the malonic ester synthesis.[11]
Caption: Mechanism of the final hydrolysis and decarboxylation steps.
Protocol 2: Hydrolysis and Decarboxylation
Materials:
-
Diethyl 2-oxopyrrolidine-3,3-dicarboxylate
-
48% Hydrobromic acid (HBr) or concentrated Hydrochloric acid (HCl)
-
Activated charcoal
Procedure:
-
Hydrolysis: In a round-bottom flask, combine diethyl 2-oxopyrrolidine-3,3-dicarboxylate (1.0 eq) and 48% aqueous HBr (or conc. HCl, approx. 5-10 volumes).
-
Decarboxylation: Heat the mixture to reflux and maintain for 4-6 hours. The evolution of CO₂ gas should be observed. Monitor the completion of the reaction by TLC (disappearance of the starting material).
-
Isolation and Purification: Cool the reaction mixture to room temperature. If the solution is colored, add a small amount of activated charcoal and heat briefly, then filter while hot through celite.
-
Crystallization: Concentrate the filtrate under reduced pressure to obtain a crude solid or viscous oil. The crude product can be purified by recrystallization from a suitable solvent system, such as water or ethanol/ether, to yield pure this compound as a crystalline solid.
Data Summary
The following table provides a summary of the reagents and typical conditions for this synthetic route. Yields are representative and can vary based on scale and purification efficiency.
| Step | Reactants | Reagents/Solvents | Temperature | Time | Typical Yield |
| 1. Alkylation | Diethyl malonate, Ethyl bromoacetate | NaOEt, Anhydrous EtOH | Reflux | 3-4 h | 75-85% |
| 2. Cyclization | Tetra-ester intermediate | Ammonia, Anhydrous EtOH | Room Temp. | 24-48 h | 70-80% |
| 3. Hydrolysis & Decarboxylation | Diethyl 2-oxopyrrolidine-3,3-dicarboxylate | 48% HBr (aq) | Reflux | 4-6 h | 80-90% |
Conclusion
The described multi-step synthesis provides a reliable and well-understood pathway to this compound. By leveraging fundamental organic reactions such as enolate alkylation, intramolecular amidation, and decarboxylation, this method allows for the efficient construction of a valuable heterocyclic scaffold from simple, commercially available starting materials. The mechanistic insights and detailed protocols provided herein serve as a practical guide for researchers engaged in the synthesis of novel chemical entities for pharmaceutical and biological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
- 9. d-nb.info [d-nb.info]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
Application Notes & Protocols for the Chiral Synthesis of 2-Oxopyrrolidine-3-carboxylic Acid
Introduction and Strategic Overview
(S)-2-Oxopyrrolidine-3-carboxylic acid, a derivative of pyroglutamic acid, is a valuable chiral building block in medicinal chemistry. Its rigid, cyclic structure and stereodefined carboxylic acid moiety make it a crucial synthon for a range of pharmacologically active agents, including antibacterial and anticancer drugs.[1] The stereochemistry at the C3 position is critical for biological activity, necessitating robust and scalable methods for its enantioselective synthesis.
Obtaining this compound in high enantiomeric purity presents a significant synthetic challenge. Direct asymmetric synthesis can be complex, while the resolution of the racemate offers a more established and often more practical approach for many laboratories.[2] This guide provides a detailed examination of two field-proven resolution strategies: enzymatic kinetic resolution and diastereoselective crystallization. We will delve into the mechanistic underpinnings of each method, provide step-by-step protocols, and offer expert insights to ensure successful implementation.
The following diagram illustrates the primary pathways for accessing enantiopure 2-oxopyrrolidine-3-carboxylic acid, highlighting the divergence between direct asymmetric synthesis and resolution-based methods.
Caption: Overview of Chiral Synthesis Strategies.
Protocol I: Enzymatic Kinetic Resolution of (±)-Ethyl 2-Oxopyrrolidine-3-carboxylate
Enzymatic kinetic resolution is a powerful green chemistry tool that leverages the high stereoselectivity of enzymes, typically lipases or esterases, to differentiate between enantiomers of a racemic substrate.[3] In this protocol, a lipase selectively hydrolyzes one enantiomer of the racemic ester to the corresponding carboxylic acid, leaving the other enantiomeric ester largely unreacted.[4] This difference in reactivity allows for a straightforward separation of the desired acid from the unreacted ester.
Causality and Experimental Choices:
-
Enzyme Selection: Lipase from Candida antarctica (immobilized as Novozym 435) or from Burkholderia cepacia (formerly Pseudomonas cepacia) are chosen for their broad substrate scope and high enantioselectivity in hydrolyzing esters.[3][5] Immobilized enzymes are preferred as they can be easily recovered by filtration and reused, enhancing process economy.
-
Solvent System: A buffered aqueous solution (e.g., phosphate buffer, pH 7.0) is used to maintain the optimal pH for enzyme activity and to solubilize the resulting carboxylate salt.
-
Reaction Monitoring: The reaction progress is critical. Allowing the reaction to proceed to exactly 50% conversion maximizes both the yield and the enantiomeric excess (e.e.) of both the product and the recovered starting material. Progress is monitored via HPLC or TLC.
Step-by-Step Protocol
Part A: Synthesis of Racemic Ethyl 2-Oxopyrrolidine-3-carboxylate
-
Reaction Setup: To a solution of diethyl itaconate (1 eq.) in ethanol, add a solution of ammonia in ethanol (1.2 eq., ~2M) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 24 hours. The cyclization reaction forms the racemic pyroglutamate ester.
-
Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude racemic ester, which can be purified by column chromatography.
Part B: Enzymatic Resolution
-
Buffer Preparation: Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.
-
Reaction Mixture: Suspend the racemic ethyl 2-oxopyrrolidine-3-carboxylate (1 eq.) in the phosphate buffer.
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, typically 10-20% by weight of the substrate).
-
Incubation: Stir the suspension vigorously at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the formed acid and remaining ester.
-
Reaction Quench: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with water and ethanol, dried, and stored for reuse.
-
Separation:
-
Acidify the filtrate to pH ~2 with 2M HCl. This protonates the carboxylate, making the carboxylic acid extractable.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
The combined organic extracts will contain the (S)-2-oxopyrrolidine-3-carboxylic acid.
-
The aqueous layer can be basified and extracted to recover any unreacted ester, or the initial unreacted (R)-ester can be extracted from the filtrate before acidification if desired.
-
-
Purification: Dry the organic extracts containing the acid over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting enantiomerically enriched (S)-acid can be further purified by recrystallization.
Protocol II: Diastereoselective Crystallization
This classical resolution technique relies on the principle that diastereomers, formed by reacting a racemic mixture with a chiral resolving agent, have different physical properties, including solubility.[2] By forming a salt between racemic this compound and an enantiopure amine, two diastereomeric salts are generated. With a careful choice of solvent, one diastereomer will preferentially crystallize, allowing for its separation by filtration.
Causality and Experimental Choices:
-
Resolving Agent: A chiral amine such as (S)-(-)-α-phenylethylamine or L-tyrosinamide is selected. The choice is crucial as the structural compatibility between the acid and the amine base dictates the lattice energy and solubility of the resulting diastereomeric salts.
-
Solvent Selection: The solvent system (e.g., ethanol, methanol, or mixtures with water) is the most critical parameter. It must be chosen to maximize the solubility difference between the two diastereomeric salts. This is often determined empirically through small-scale screening experiments.
-
Crystallization Conditions: Slow cooling and controlled agitation are employed to promote the formation of well-defined crystals of a single diastereomer, preventing the co-precipitation of the other.[6]
Step-by-Step Protocol
-
Salt Formation:
-
Dissolve racemic this compound (1 eq.) in a suitable solvent (e.g., hot ethanol).
-
In a separate flask, dissolve the chiral resolving agent (e.g., (S)-(-)-α-phenylethylamine, 0.5 eq.) in the same solvent. Note: Using only 0.5 equivalents of the resolving agent is a common strategy to maximize the yield of the desired salt.
-
Slowly add the amine solution to the hot acid solution with stirring.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, then potentially to a lower temperature (e.g., 4°C) to induce crystallization.
-
The less soluble diastereomeric salt will precipitate out of the solution.
-
-
Isolation:
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.
-
The enantiomeric purity of the crystallized salt can be checked at this stage by liberating the acid and analyzing it by chiral HPLC. If necessary, the salt can be recrystallized to improve diastereomeric purity.
-
-
Liberation of the Free Acid (Salt Break):
-
Suspend the isolated diastereomeric salt in water.
-
Acidify the mixture to pH ~2 with a strong acid (e.g., 2M HCl). This protonates the carboxylic acid and forms the hydrochloride salt of the resolving agent.
-
Extract the enantiomerically pure this compound with a suitable organic solvent (e.g., ethyl acetate).
-
The aqueous layer contains the salt of the resolving agent, which can be recovered by basification and extraction, improving the overall process economy.
-
-
Purification: Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiopure acid.
Comparative Analysis and Data Presentation
The choice of synthetic route depends on factors such as scale, available equipment, cost of reagents, and desired purity. Below is a summary of typical performance indicators for the described methods.
| Parameter | Enzymatic Kinetic Resolution | Diastereoselective Crystallization |
| Max. Theoretical Yield | 50% (for one enantiomer) | 50% (can approach 100% with in-situ racemization)[2] |
| Typical Enantiomeric Excess | >98% | >95% (often requires recrystallization) |
| Key Reagents | Immobilized Lipase, Buffer | Chiral Amine, Acid, Base |
| Scalability | Excellent, amenable to batch or continuous flow | Good, but can be volume-intensive |
| Environmental Impact | Generally lower ("Green"), uses water, reusable enzyme[7] | Higher solvent usage, requires recovery of resolving agent |
| Expertise Required | Moderate (enzyme handling, HPLC monitoring) | High (solvent screening, crystallization techniques) |
Expert Insights and Troubleshooting
-
For Enzymatic Resolution: If the reaction is slow, ensure the pH of the buffer is optimal for the specific lipase used. Gentle agitation is crucial to ensure good mixing without denaturing the enzyme. If enantioselectivity is low, consider a different lipase or a different ester group (e.g., methyl vs. ethyl) on the substrate.
-
For Diastereoselective Crystallization: The most common failure is the co-precipitation of both diastereomers or the failure of anything to crystallize. This is almost always a solvent issue. A systematic screening of various solvents and solvent mixtures is paramount. Seeding the solution with a previously obtained pure crystal of the desired diastereomer can significantly improve reproducibility and selectivity.[8]
References
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Enzymatic Resolution and Decarboxylative Functionalization of α-Sulfinyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Highly diastereoselective crystallization-induced asymmetric transformation of 1,3-disubstituted-tetrahydro-β-carbolines in water - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Emerging Antimicrobial Potential of 2-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The 2-oxopyrrolidine (or pyroglutamic acid) core, a motif present in various natural alkaloids, has emerged as a promising framework. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the antimicrobial applications of 2-oxopyrrolidine-3-carboxylic acid derivatives. It covers synthetic strategies, details their spectrum of activity, and provides robust, field-proven protocols for their evaluation.
Introduction: The Rationale for a New Scaffold
The pyrrolidine ring is a foundational structure in numerous biologically active compounds, and its derivatives have garnered significant interest in medicinal chemistry.[1][2] Specifically, the 1,5-disubstituted 5-oxopyrrolidine-3-carboxylic acid framework has become a focal point in the search for new antimicrobial agents.[3][4][5][6] The chemical versatility of this scaffold allows for the introduction of various functional groups, enabling the fine-tuning of its biological activity. Research has demonstrated that strategic modifications can yield derivatives with potent, selective activity against a range of pathogens, including multidrug-resistant Gram-positive bacteria and pathogenic fungi.[7] This guide synthesizes current knowledge and provides practical methodologies to explore and validate the antimicrobial potential of these promising compounds.
Synthetic Strategy: Building the Core Scaffold
The synthesis of 1-aryl-5-oxopyrrolidine-3-carboxylic acids is typically achieved through a straightforward and efficient condensation reaction. The common starting materials are itaconic acid and a substituted aminophenol or aniline derivative.[7][8][9] The reaction involves heating these precursors in a suitable solvent, often water, to yield the cyclized product.[8][9] Further derivatization of the carboxylic acid group can then be performed to generate esters, hydrazides, and subsequently, a diverse library of hydrazones, azoles, and other heterocyclic systems, which have shown significant antimicrobial activity.[3][7]
Caption: General Synthetic Scheme for 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid Derivatives.
The formation of the 5-oxopyrrolidine-3-carboxylic acid core can be confirmed using standard spectroscopic methods such as ¹H and ¹³C NMR.[3][6] For instance, characteristic signals in ¹H NMR spectra for the COCH₂, CH, and NCH₂ groups typically appear in the ranges of 2.58–2.72 ppm, 3.26–3.42 ppm, and 3.76–3.95 ppm, respectively.[3][6][8]
Application Notes: Antimicrobial Spectrum of Activity
Derivatives of this compound have demonstrated a broad and often potent spectrum of antimicrobial activity. The efficacy is highly dependent on the nature and position of the substituents on the aryl ring and the modifications at the carboxylic acid position.
Gram-Positive Bacteria: Many studies highlight significant activity against Gram-positive pathogens.[7] Hydrazone derivatives, in particular, have shown remarkable potency. For example, a hydrazone bearing a benzylidene moiety demonstrated a Minimum Inhibitory Concentration (MIC) of 3.9 µg/mL against Staphylococcus aureus, which was superior to the control antibiotic cefuroxime (7.8 µg/mL).[3][5][6] Another derivative containing a 5-nitrothien-2-yl fragment surpassed cefuroxime's activity against all tested strains, including S. aureus, Listeria monocytogenes, and Bacillus cereus.[3][4][5] These compounds have also shown promise against vancomycin-intermediate S. aureus (VISA) strains, a critical therapeutic challenge.[7]
Gram-Negative Bacteria: Activity against Gram-negative bacteria is generally more modest compared to Gram-positives, a common challenge in antibiotic development due to the outer membrane barrier. However, some derivatives have shown notable effects. The same 5-nitrothien-2-yl hydrazone that was potent against Gram-positives also exhibited activity against Escherichia coli.[3] Furthermore, this derivative demonstrated excellent results in disrupting E. coli biofilms, suggesting a potential role in combating persistent infections.[3][6]
Antifungal Activity: The therapeutic potential of this scaffold extends to pathogenic fungi. A hydrazone derivative with a 5-nitrothien-2-yl moiety showed promising activity against three major genetic lineages of the multidrug-resistant yeast Candida auris (MIC of 16 µg/mL) and against azole-resistant Aspergillus fumigatus strains.[7] This indicates that these compounds could be valuable leads for developing new antifungal agents to combat resistant fungal infections.
Quantitative Data Summary
The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various pathogens.
| Derivative Description | Target Microorganism | Gram Stain | MIC (µg/mL) | Reference Control (MIC, µg/mL) | Source |
| Hydrazone with benzylidene moiety | Staphylococcus aureus | Positive | 3.9 | Cefuroxime (7.8) | [3][5][6] |
| Hydrazone with 5-nitrothien-2-yl | Listeria monocytogenes | Positive | 3.9 | Cefuroxime (7.8) | [3] |
| Hydrazone with 5-nitrothien-2-yl | Bacillus cereus | Positive | 31.25 (MBC) | Cefuroxime (62.4) | [3] |
| Hydrazone with 5-nitrothien-2-yl | Escherichia coli | Negative | 62.5 | Cefuroxime (7.8) | [3] |
| Hydrazone with 5-nitrothien-2-yl | Candida auris (MDR isolates) | N/A (Fungus) | 16 | - | [7] |
| 5-Fluorobenzimidazole derivative | S. aureus (MRSA TCH 1516) | Positive | 16 | Clindamycin (64) | [7] |
Experimental Workflows and Protocols
To ensure reliable and reproducible evaluation of novel compounds, standardized protocols are essential. The following section details methodologies for antimicrobial susceptibility testing.
Caption: Experimental Workflow for Antimicrobial Screening of Novel Compounds.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on established methodologies for determining the lowest concentration of a compound that inhibits the visible growth of a microorganism.[10][11][12]
1. Preparation of Microbial Inoculum: a. From a fresh agar plate (18-24 hours growth), select 3-5 well-isolated colonies of the test microorganism using a sterile loop. b. Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth for bacteria). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[10] d. Within 15 minutes, dilute this adjusted suspension in the appropriate test broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[10]
2. Preparation of Compound Dilutions: a. In a sterile 96-well microtiter plate, add 50 µL of sterile broth to wells 2 through 12 in a given row. b. Prepare a stock solution of the test compound (e.g., in DMSO) and add 100 µL of the highest desired concentration (in broth) to well 1. c. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2. Mix thoroughly and transfer 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. d. Well 11 will serve as the growth control (broth and inoculum, no compound), and well 12 as the sterility control (broth only).[10]
3. Inoculation and Incubation: a. Add 50 µL of the prepared microbial inoculum (from step 1d) to wells 1 through 11. The final volume in each well will be 100 µL. b. Cover the plate and incubate at 35-37°C for 16-20 hours for most bacteria under appropriate atmospheric conditions.[10]
4. Determination of MIC: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[10][12]
Protocol 2: Agar Well Diffusion for Preliminary Screening
This method provides a qualitative assessment of antimicrobial activity.[13]
1. Preparation of Agar Plates and Inoculum: a. Prepare a standardized microbial inoculum as described in Protocol 1 (steps 1a-1c). b. Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess liquid. c. Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions to ensure a uniform lawn of growth. d. Allow the plate to dry for 5-10 minutes.
2. Application of Compound: a. Using a sterile cork borer or pipette tip, create uniform wells (e.g., 6 mm in diameter) in the agar. b. Add a fixed volume (e.g., 50 µL) of the test compound solution at a known concentration into a designated well. c. A solvent control (e.g., DMSO) and a positive control (a standard antibiotic) should be included on the same plate.
3. Incubation and Interpretation: a. Incubate the plate at 35-37°C for 18-24 hours. b. Measure the diameter of the zone of inhibition (the clear area around the well where growth is prevented) in millimeters. A larger zone diameter generally indicates greater antimicrobial activity.
Hypothetical Mechanism of Action
While the precise molecular targets of this compound derivatives are still under investigation, the structure-activity relationships provide clues. The potent activity of derivatives containing nitro-aromatic groups (e.g., 5-nitrothienyl, 5-nitrofuranyl) suggests that these moieties may be critical for the mechanism.[3][7] Nitro-aromatic compounds are often bioreduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can induce oxidative stress and damage DNA, proteins, and lipids. Additionally, some pyrrolidine-containing compounds exhibit metal-chelating properties, which can disrupt essential metalloenzyme function in bacteria.[11][14]
Caption: Hypothetical Mechanism of Action via Reductive Activation of a Nitro-Aromatic Moiety.
Conclusion and Future Directions
The this compound scaffold represents a versatile and promising platform for the discovery of novel antimicrobial agents. Derivatives have demonstrated potent activity against clinically relevant Gram-positive bacteria, multidrug-resistant fungi, and have shown efficacy in disrupting bacterial biofilms.[3][6][7] The straightforward synthesis allows for the creation of diverse chemical libraries to optimize potency, spectrum, and pharmacokinetic properties. Future research should focus on elucidating the precise mechanism of action, exploring in vivo efficacy in animal models of infection, and assessing the toxicological profile of the most promising lead compounds. The protocols and data presented herein provide a solid foundation for researchers to advance the development of this exciting class of potential therapeutics.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 9. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. apec.org [apec.org]
- 13. op.niscpr.res.in [op.niscpr.res.in]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Anticancer Activity of 2-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Introduction
The 2-oxopyrrolidine (also known as pyroglutamic acid) core is a privileged heterocyclic scaffold that features prominently in a wide array of natural products and pharmacologically active molecules.[1][2] Its rigid, five-membered lactam structure serves as a versatile building block for creating compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.[2] In recent years, there has been a significant surge in exploring derivatives of this scaffold for oncological applications. Specifically, modifications at the N-1 and C-3 positions of the 2-oxopyrrolidine ring have yielded novel compounds with potent cytotoxic and antimetastatic activities.[3][4]
This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides a structured approach to the synthesis and preclinical evaluation of 2-oxopyrrolidine-3-carboxylic acid derivatives as potential anticancer agents. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating. The methodologies detailed herein cover the chemical synthesis of key derivatives, robust protocols for in vitro activity assessment, and a framework for investigating their mechanism of action.
Part 1: Synthesis of this compound Derivatives
The synthetic strategy for this class of compounds typically begins with the construction of the core scaffold, followed by functionalization of the carboxylic acid group at the C-3 position. This approach allows for the creation of a diverse library of compounds from a common intermediate.
General Synthesis of the N-Aryl-2-Oxopyrrolidine-3-Carboxylic Acid Scaffold
The foundational step involves a cyclocondensation reaction between a substituted aniline and itaconic acid. The choice of aniline is critical as the substituent on this ring often plays a significant role in the final biological activity. For instance, anilines such as 2,4-difluoroaniline or 3,4,5-trimethoxyaniline have been used to generate potent derivatives.[3][5]
Protocol 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend the desired substituted aniline (1.0 eq.) and itaconic acid (1.1 eq.) in distilled water.[6]
-
Reflux: Heat the reaction mixture to reflux (approximately 100°C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. If a precipitate forms, isolate the solid by vacuum filtration. If no solid forms, acidify the solution with 5% HCl to induce precipitation.[7]
-
Purification: Wash the crude solid with cold water and diethyl ether to remove unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethanol) to yield the pure 1-aryl-5-oxopyrrolidine-3-carboxylic acid.[1]
-
Characterization: Confirm the structure of the synthesized acid using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy.[1][5]
Derivatization of the Carboxylic Acid Moiety
The carboxylic acid intermediate is a versatile handle for introducing a wide range of functional groups, with hydrazones and various azoles being particularly successful in enhancing anticancer activity.[3][5] A common and efficient strategy is to first convert the acid to a more reactive carbohydrazide intermediate.
Protocol 2: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide
-
Esterification: Dissolve the carboxylic acid from Protocol 1 (1.0 eq.) in an excess of methanol. Add a catalytic amount of concentrated sulfuric acid (e.g., 10-15 drops) and heat the mixture at reflux for 8-20 hours.[5][6]
-
Hydrazinolysis: After cooling the reaction mixture, add hydrazine monohydrate (8-10 eq.) directly to the flask.[5][6]
-
Product Formation: Heat the new mixture at reflux for an additional 2-4 hours. During this time, the hydrazide product will typically precipitate from the solution.[6]
-
Isolation and Purification: Cool the reaction mixture. Collect the precipitate by vacuum filtration, wash thoroughly with propan-2-ol and diethyl ether, and dry to obtain the pure carbohydrazide derivative.[7]
Protocol 3: Synthesis of Hydrazone Derivatives
Hydrazones are a key class of derivatives that have demonstrated significant cytotoxicity against various cancer cell lines.[3] They are synthesized via a straightforward condensation reaction.
-
Reaction Setup: Dissolve the carbohydrazide from Protocol 2 (1.0 eq.) in a suitable solvent such as propan-2-ol or ethanol by heating.[8]
-
Condensation: Add the desired aromatic or heterocyclic aldehyde (1.1-1.5 eq.) to the hot solution.[6]
-
Reaction: Heat the mixture at reflux for 2-4 hours. The formation of the hydrazone product is often visually indicated by the formation of a precipitate.[8]
-
Isolation: After cooling, collect the solid product by vacuum filtration, wash with the reaction solvent, and dry. Recrystallization may be performed if necessary.
Below is a generalized workflow for the synthesis of these derivatives.
Part 2: In Vitro Evaluation of Anticancer Activity
A tiered screening approach is essential for efficiently identifying promising lead compounds. This process begins with broad cytotoxicity screening against a panel of cancer cell lines, followed by more complex assays to evaluate effects on cell migration and in three-dimensional models.
Protocol: Cell Viability/Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[9] Its simplicity and reliability make it ideal for initial high-throughput screening.[3]
-
Cell Seeding: Plate cancer cells (e.g., A549, MDA-MB-231, A375) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[3][9]
-
Compound Preparation: Prepare a stock solution of each derivative in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells. A positive control, such as Doxorubicin or Cisplatin, should also be included.[9][10] Incubate for 48-72 hours.[3]
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (half-maximal inhibitory concentration) value.
Protocol: Cell Migration Assessment (Wound Healing Assay)
For aggressive cancers, inhibiting cell migration is a key therapeutic goal. The wound healing or "scratch" assay provides a straightforward method to assess a compound's effect on cell motility in vitro.[3][4]
-
Create Monolayer: Seed cells in a 6-well plate at a high density to ensure they form a confluent monolayer after 24-48 hours.
-
Create Wound: Using a sterile 200 µL pipette tip, create a straight "scratch" or "wound" through the center of the monolayer.
-
Wash and Treat: Gently wash the wells with PBS to remove dislodged cells. Replace with fresh, low-serum medium (to minimize cell proliferation) containing the test compound at a non-lethal concentration (e.g., its IC₂₅).
-
Imaging: Capture images of the wound at time zero (T₀) and at subsequent time points (e.g., T₁₂, T₂₄) using an inverted microscope with a camera.
-
Analysis: Measure the area of the wound at each time point using software like ImageJ. Calculate the percentage of wound closure for treated cells compared to vehicle-treated control cells. A significant reduction in closure indicates anti-migratory activity.
Protocol: 3D Spheroid Culture Assay
Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the microenvironment of solid tumors, including nutrient gradients and cell-cell interactions.[4] Evaluating compounds in this context provides more physiologically relevant data.
-
Spheroid Formation: Plate cells in ultra-low attachment 96-well plates. The cells will aggregate and form a single spheroid in each well over 2-4 days.
-
Treatment: Once uniform spheroids have formed, carefully add the test compounds at various concentrations.
-
Monitor Spheroid Growth: Capture brightfield images of the spheroids daily or every other day for 7-10 days. Measure the diameter or area of the spheroids to assess growth inhibition.
-
Assess Viability: At the end of the treatment period, assess the viability of cells within the spheroid using a live/dead staining kit or a 3D-compatible viability assay (e.g., CellTiter-Glo® 3D).
The following diagram illustrates the workflow for the in vitro evaluation of the synthesized compounds.
Part 3: Data Presentation and Interpretation
Systematic data organization is crucial for establishing Structure-Activity Relationships (SAR). Summarizing cytotoxicity data in a table allows for easy comparison of the potency and selectivity of different derivatives.
Table 1: Example Cytotoxicity Data (IC₅₀ in µM) of Hypothetical Derivatives
| Compound ID | R¹ Group (at N-1) | R² Group (at C-3) | A549 (Lung) | MDA-MB-231 (Breast) | A375 (Melanoma) | CRL-4001 (Fibroblast) |
| HY-01 | 2,4-difluorophenyl | Hydrazone (4-methylbenzylidene) | 15.2 | 25.8 | 8.5 | >100 |
| HY-02 | 2,4-difluorophenyl | Hydrazone (4-bromobenzylidene) | 11.5 | 19.3 | 5.1 | >100 |
| AZ-01 | 2,4-difluorophenyl | 3,5-dimethyl-1H-pyrazole | >100 | >100 | >100 | >100 |
| BZ-01 | 3,5-dichloro-2-hydroxyphenyl | 5-fluorobenzimidazole | 5.8 | 12.1 | 9.3 | 85.6 |
| Doxorubicin | - | - | 0.8 | 0.5 | 0.6 | 1.2 |
Data is illustrative and based on trends reported in the literature.[3][11]
Interpretation:
-
Potency: Lower IC₅₀ values indicate higher potency. In the table, HY-02 and BZ-01 are the most potent derivatives.
-
SAR: Comparing HY-01/HY-02 with AZ-01 suggests that the hydrazone moiety is critical for activity in this series, which is consistent with published findings.[3] The bromo-substituent (HY-02) appears slightly more effective than the methyl-substituent (HY-01).
-
Selectivity: A high IC₅₀ value against a non-cancerous cell line (like CRL-4001 fibroblasts) compared to cancer cell lines indicates selectivity. Both HY-01 and HY-02 show excellent selectivity, making them more promising candidates than a compound that is equally toxic to healthy and cancerous cells.
Part 4: Investigating the Mechanism of Action
Identifying a compound's molecular target and its effect on cellular signaling pathways is a critical step in drug development. While the precise mechanisms for many 2-oxopyrrolidine derivatives are still under investigation, a logical workflow can be employed to elucidate their mode of action.
Proposed Investigational Workflow:
-
Induction of Apoptosis: Many anticancer drugs work by triggering programmed cell death. This can be assessed using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. An increase in the Annexin V positive cell population indicates apoptosis.
-
Cell Cycle Analysis: Compounds may also exert their effects by arresting the cell cycle at a specific phase (G1, S, or G2/M), preventing cancer cells from proliferating. This is analyzed by staining DNA with propidium iodide and measuring DNA content via flow cytometry.
-
Target Pathway Analysis: Based on the known activities of similar scaffolds, key cancer-related signaling pathways can be investigated. Western blotting can be used to measure changes in the expression or phosphorylation status of key proteins in pathways like PI3K/Akt/mTOR, MAPK/ERK, or apoptosis-related proteins (e.g., Bcl-2, Bax, Caspases).
The diagram below illustrates a hypothetical mechanism where a derivative induces apoptosis by modulating the Bcl-2 protein family, leading to caspase activation.
Conclusion
Derivatives of this compound represent a promising and adaptable scaffold for the development of novel anticancer agents. The synthetic routes are generally high-yielding and modular, allowing for the rapid generation of diverse chemical libraries. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these compounds, from initial cytotoxicity screening to more advanced assessments of antimetastatic potential and 3D efficacy. By combining rational synthesis with a tiered biological evaluation strategy, researchers can efficiently identify and advance lead candidates for further preclinical and clinical development. Future work should focus on optimizing the selectivity of these compounds and performing in vivo studies to validate the promising in vitro results.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold [mdpi.com]
- 6. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity | MDPI [mdpi.com]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Strategic Incorporation of 2-Oxopyrrolidine-3-Carboxylic Acid in Peptide Synthesis
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-oxopyrrolidine-3-carboxylic acid in peptide synthesis.
Introduction: The Significance of Conformational Constraint
In the field of drug discovery and peptide science, the conformational flexibility of linear peptides often hinders their therapeutic potential, leading to poor metabolic stability and reduced binding affinity.[1][2] The introduction of conformationally constrained amino acid surrogates is a cornerstone strategy to overcome these limitations. This compound, a cyclic analog of glutamic acid, serves as a valuable building block for this purpose. Its rigid five-membered lactam ring structure imparts a well-defined turn or bend in the peptide backbone, which can be instrumental in mimicking or stabilizing bioactive conformations, such as those found in β-turns.
This guide provides a comprehensive overview of the theoretical and practical aspects of incorporating this compound into peptide sequences, focusing on activation strategies, synthetic protocols, potential challenges, and purification methodologies.
The Building Block: Properties of this compound
This compound (CAS 96905-67-8) is a derivative of pyroglutamic acid, featuring a carboxylic acid group at the 3-position of the pyrrolidone ring.[3] This positioning is key to its function as a peptide backbone modifier.
Diagram 1: Chemical Structure of this compound
References
experimental protocols for synthesizing 2-oxopyrrolidine-3-carboxylic acid
An in-depth guide to the synthesis of 2-oxopyrrolidine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and characterization data.
Introduction
This compound, also known as 3-carboxypyrrolidinone, is a chiral heterocyclic compound. Its rigid, cyclic structure incorporating both a lactam and a carboxylic acid functional group makes it a versatile scaffold for the synthesis of a wide range of biologically active molecules. Derivatives have shown potential as antibacterial and anticancer agents, highlighting the importance of robust synthetic access to this core structure[1][2]. This guide details a reliable and well-documented synthetic pathway, providing both the practical steps and the scientific rationale behind them.
Overview of Synthetic Strategies
The synthesis of the 2-oxopyrrolidine (or γ-lactam) ring is a well-established field in organic chemistry. For the specific case of this compound, a common and efficient strategy involves the construction of a linear precursor followed by a cyclization reaction to form the heterocyclic ring. The most prevalent approach begins with readily available starting materials, diethyl malonate and acrylonitrile, and proceeds through a Michael addition followed by a reductive cyclization and final hydrolysis.
An alternative, though often used for N-substituted analogs, involves the reaction of itaconic acid with an amine source[3]. The primary route detailed below is chosen for its reliability and the accessibility of its starting materials.
Caption: High-level overview of synthetic routes to the this compound core.
Protocol: Synthesis from Diethyl Malonate and Acrylonitrile
This synthetic pathway is presented in three main stages:
-
Michael Addition: Formation of diethyl 2-cyanoethylmalonate.
-
Reductive Cyclization: Synthesis of the ethyl ester precursor.
-
Hydrolysis: Formation of the final carboxylic acid product.
Stage 1: Michael Addition of Diethyl Malonate to Acrylonitrile
This reaction is a classic base-catalyzed conjugate addition. The base deprotonates diethyl malonate to form a stabilized enolate, which then acts as a nucleophile, attacking the β-carbon of acrylonitrile.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mol) | Volume/Mass |
| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 1.0 | 160 g |
| Acrylonitrile | C₃H₃N | 53.06 | 1.0 | 53 g |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 0.1 | 6.8 g |
| Ethanol, anhydrous | C₂H₅OH | 46.07 | - | 200 mL |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | As needed |
| Hydrochloric Acid (1M) | HCl | 36.46 | - | As needed |
Step-by-Step Protocol
-
Reaction Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.
-
Reagent Addition: Add anhydrous ethanol (200 mL) and sodium ethoxide (6.8 g, 0.1 mol) to the flask. Stir until the sodium ethoxide is completely dissolved.
-
Add diethyl malonate (160 g, 1.0 mol) to the flask.
-
Controlled Addition: Add acrylonitrile (53 g, 1.0 mol) dropwise from the dropping funnel over a period of 1 hour. An exothermic reaction will occur; maintain the reaction temperature between 30-40 °C using a water bath if necessary.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature. Neutralize the mixture by slowly adding 1M hydrochloric acid until the pH is ~7.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product, diethyl 2-cyanoethylmalonate, can be purified by vacuum distillation.
Stage 2: Reductive Cyclization to Ethyl 2-Oxopyrrolidine-3-carboxylate
In this stage, the cyano group of the Michael adduct is reduced to a primary amine, which spontaneously undergoes intramolecular cyclization via aminolysis of one of the ester groups to form the stable five-membered lactam ring. Catalytic hydrogenation is the preferred method for this transformation.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume |
| Diethyl 2-cyanoethylmalonate | C₁₀H₁₅NO₄ | 213.23 | 0.5 | 106.6 g |
| Raney Cobalt or 10% Pd/C | Co or Pd/C | - | - | ~10 g |
| Methanol or Ethanol, anhydrous | CH₃OH or C₂H₅OH | - | - | 500 mL |
| Hydrogen Gas (H₂) | H₂ | 2.02 | Excess | 60-100 psi |
Step-by-Step Protocol
-
Catalyst Preparation: In a hydrogenation vessel (e.g., a Parr shaker apparatus), add the catalyst (Raney Cobalt or 10% Pd/C, ~10 g) under an inert atmosphere.
-
Reaction Setup: Add a solution of diethyl 2-cyanoethylmalonate (106.6 g, 0.5 mol) in anhydrous methanol or ethanol (500 mL) to the vessel[4].
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 60-100 psi.
-
Reaction: Begin vigorous agitation and heat the mixture to 50-70 °C. The reaction is typically complete within 12-24 hours, which can be monitored by the cessation of hydrogen uptake.
-
Work-up: Cool the reaction vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with additional solvent (methanol or ethanol).
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure. The resulting crude product is ethyl 2-oxopyrrolidine-3-carboxylate[5].
Caption: Experimental workflow for the catalytic reductive cyclization.
Stage 3: Hydrolysis to this compound
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often cleaner, followed by an acidic workup to protonate the carboxylate salt.
Materials and Reagents
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Amount (mol) | Mass/Volume |
| Ethyl 2-oxopyrrolidine-3-carboxylate | C₇H₁₁NO₃ | 157.17 | 0.4 | 62.9 g |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.5 | 20.0 g |
| Water | H₂O | 18.02 | - | 200 mL |
| Hydrochloric Acid, concentrated (conc. HCl) | HCl | 36.46 | - | As needed (~50 mL) |
Step-by-Step Protocol
-
Saponification: Dissolve ethyl 2-oxopyrrolidine-3-carboxylate (62.9 g, 0.4 mol) in a solution of sodium hydroxide (20.0 g, 0.5 mol) in water (200 mL) in a round-bottom flask.
-
Reaction: Heat the mixture to reflux for 2-4 hours. The reaction can be monitored by TLC until the starting ester is no longer visible.
-
Acidification: Cool the reaction mixture in an ice bath to 0-5 °C.
-
Carefully acidify the solution by the slow, dropwise addition of concentrated hydrochloric acid until the pH is approximately 2-3. A white precipitate of this compound should form.
-
Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of ice-cold water to remove residual salts.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The product can be further purified by recrystallization from water or an ethanol/water mixture.
Characterization of this compound
Proper characterization is crucial to confirm the identity and purity of the synthesized compound.
Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₇NO₃ | [6] |
| Molar Mass | 129.11 g/mol | [6][7] |
| Appearance | White to off-white solid | [8] |
| Melting Point | 154 °C (decomposes) | [6] |
| CAS Number | 96905-67-8 | [6][7][8] |
Spectroscopic Data
While data for the exact parent compound is sparse in the cited literature, the characteristic NMR signals for the core ring structure can be inferred from substituted analogs[9][10].
-
¹H NMR (DMSO-d₆):
-
δ ~12.5 ppm (broad singlet, 1H): Carboxylic acid proton (-COOH).
-
δ ~7.5-8.0 ppm (broad singlet, 1H): Lactam N-H proton.
-
δ ~3.7-3.9 ppm (multiplet, 2H): Methylene protons adjacent to the nitrogen (NCH₂).
-
δ ~3.2-3.4 ppm (multiplet, 1H): Methine proton at the 3-position (CH-COOH).
-
δ ~2.5-2.7 ppm (multiplet, 2H): Methylene protons at the 4-position (COCH₂).
-
-
¹³C NMR (DMSO-d₆):
-
δ ~174 ppm: Carboxylic acid carbonyl carbon (-C OOH).
-
δ ~172 ppm: Lactam carbonyl carbon (-C O-).
-
δ ~51 ppm: Methylene carbon adjacent to nitrogen (-C H₂N).
-
δ ~36 ppm: Methine carbon at the 3-position (-C H-COOH).
-
δ ~33 ppm: Methylene carbon at the 4-position (-C H₂CO).
-
-
IR (KBr, cm⁻¹):
-
~3300 cm⁻¹: N-H stretching of the lactam.
-
~3200-2500 cm⁻¹ (broad): O-H stretching of the carboxylic acid.
-
~1700 cm⁻¹: C=O stretching of the carboxylic acid.
-
~1640-1680 cm⁻¹: C=O stretching of the lactam.
-
Safety and Handling
-
This compound: May cause skin, eye, and respiratory irritation[6].
-
Ethyl 2-oxopyrrolidine-3-carboxylate: Causes skin, eye, and respiratory irritation[5].
-
Acrylonitrile: Highly flammable, toxic, and a potential carcinogen. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Sodium Ethoxide: Corrosive and reacts violently with water. Handle under anhydrous conditions.
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable. The procedure must be carried out in a designated area with appropriate safety measures and equipment.
Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.
References
- 1. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]
- 3. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2019016745A1 - Alternate processes for the preparation of pyrrolidine derivatives - Google Patents [patents.google.com]
- 5. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. calpaclab.com [calpaclab.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
2-oxopyrrolidine-3-carboxylic acid synthesis side reactions and byproducts
Answering the user's request to create a technical support center with troubleshooting guides and FAQs on the synthesis of 2-oxopyrrolidine-3-carboxylic acid, with a focus on side reactions and byproducts, for an audience of researchers, scientists, and drug development professionals. The response includes full editorial control over the structure, scientifically accurate information with explanations of causality, self-validating protocols, in-text citations, a complete reference list, data tables, and Graphviz diagrams as requested.
Technical Support Center: Synthesis of this compound
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound and its derivatives. As a core scaffold in medicinal chemistry, successful and clean synthesis of this molecule is crucial.[1][2] This guide, compiled from field-proven insights and established chemical principles, addresses common challenges, side reactions, and byproduct formation you may encounter during your experiments.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the synthesis of this compound, particularly via the common route involving hydrolysis and decarboxylation of a diester precursor, such as diethyl 2-oxopyrrolidine-3,3-dicarboxylate.
Issue 1: Low or No Yield of the Final Product
Symptom: After the final work-up, you isolate very little of the desired this compound. Analysis of the crude product by NMR or LC-MS shows a complex mixture or a predominance of starting material/intermediates.
Potential Causes:
-
Incomplete Hydrolysis: The saponification of the diester precursor to the corresponding dicarboxylate salt is incomplete. This is common when using weaker bases or insufficient reaction times.
-
Incomplete Decarboxylation: The intermediate 3,3-dicarboxylic acid has not fully decarboxylated to the final product. This step requires sufficient heat and acidic conditions.
-
Product Degradation: Excessively harsh conditions (e.g., very high temperatures or highly concentrated acid/base) can lead to the decomposition of the target molecule.[3]
-
Premature Work-up: Neutralizing the reaction mixture before decarboxylation is complete can halt the reaction, leaving the stable dicarboxylate salt in the aqueous layer.
Troubleshooting Protocol:
-
Verify Hydrolysis Completion:
-
Before acidification, take a small aliquot of the reaction mixture.
-
Use TLC or LC-MS to check for the presence of the starting diester or monoester intermediates.
-
Corrective Action: If hydrolysis is incomplete, add more base (e.g., NaOH or KOH) and extend the reflux time. Monitor every 2-4 hours.
-
-
Optimize Decarboxylation:
-
Ensure the pH is strongly acidic (pH 1-2) after hydrolysis.
-
Heat the acidic solution to reflux. CO₂ evolution should be visible.
-
Monitor the reaction by TLC or ¹H NMR. The disappearance of the malonic acid intermediate and the appearance of the product's characteristic signals will indicate completion. The malonic ester synthesis is a classic procedure where decarboxylation follows hydrolysis.[4][5]
-
Corrective Action: If decarboxylation is sluggish, increase the temperature gently or extend the heating time. Be cautious not to boil off too much solvent, which could excessively increase the acid concentration and risk degradation.
-
-
Step-by-Step Recovery Protocol:
-
If you have already worked up the reaction and have a mixture of intermediates, re-subject the entire crude mixture to the reaction conditions.
-
Dissolve the crude material in an appropriate aqueous base (e.g., 2M NaOH). Heat to ensure any remaining esters are hydrolyzed.
-
Cool the solution and acidify carefully with concentrated HCl to pH 1.
-
Heat the mixture to reflux until CO₂ evolution ceases.
-
Cool, and proceed with standard extraction procedures.
-
Issue 2: Product is Contaminated with a Persistent, Structurally Similar Impurity
Symptom: The isolated product shows an extra set of peaks in the NMR spectrum that are difficult to remove by standard crystallization or column chromatography. The mass spectrum may show a peak corresponding to the monoester of the final product or the dicarboxylic acid intermediate.
Potential Causes:
-
Incomplete Decarboxylation of the Dicarboxylic Acid: The primary impurity is often the un-decarboxylated 2-oxopyrrolidine-3,3-dicarboxylic acid. Its high polarity and similar structure make it difficult to separate.
-
Incomplete Hydrolysis Leading to a Monoester: One ester group is hydrolyzed and decarboxylated, but the other remains. This results in ethyl 2-oxopyrrolidine-3-carboxylate.[6]
-
Formation of Alternative Cyclization Products: Depending on the starting materials, alternative cyclization pathways may exist, although this is less common for standard precursors.
Troubleshooting Protocol:
-
Drive the Reaction to Completion: The most effective way to remove these impurities is to ensure the reaction goes to completion initially. Re-treating the impure product as described in Issue 1 is the best first step.
-
Purification Strategy for Dicarboxylic Acid Impurity:
-
Selective Extraction: The dicarboxylic acid is significantly more acidic than the monocarboxylic acid product. A carefully controlled basic extraction might be possible, but it is challenging.
-
Recrystallization: Try a solvent system where the desired product has moderate solubility when hot and low solubility when cold, while the dicarboxylic acid impurity remains in solution. A mixture of water and a polar organic solvent like isopropanol can be effective.
-
-
Purification Strategy for Monoester Impurity:
-
If the impurity is the ethyl ester, re-subjecting the material to basic hydrolysis (saponification) will convert it to the desired carboxylate salt, which can then be isolated after acidification.
-
| Parameter | Recommendation for Clean Synthesis | Rationale |
| Hydrolysis Base | 2-4 equivalents of NaOH or KOH in H₂O/EtOH | Ensures complete saponification of both ester groups. |
| Hydrolysis Temp. | Reflux (80-100 °C) | Provides sufficient energy to drive the reaction to completion. |
| Acidification | Concentrated HCl or H₂SO₄ to pH 1-2 | Creates the carboxylic acid intermediate necessary for decarboxylation. |
| Decarboxylation Temp. | Reflux (~100 °C) | Heat is required to drive the elimination of CO₂ from the β-keto acid intermediate.[7] |
| Monitoring | TLC, LC-MS, or ¹H NMR | Essential for confirming the completion of each distinct chemical transformation. |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is a reliable synthetic route for this compound?
A common and reliable method starts from diethyl malonate and involves a sequence of alkylation, cyclization, hydrolysis, and decarboxylation. A related approach involves the reaction of itaconic acid with an amine, such as o-aminophenol, followed by cyclization.[8][9] The hydrolysis and decarboxylation of a pre-formed cyclic diester is a very common final step.
Q2: What are the primary byproducts to expect from a malonate-based synthesis?
The main byproducts arise from incomplete reactions:
-
2-Oxopyrrolidine-3,3-dicarboxylic acid: Formed after complete hydrolysis but before decarboxylation.
-
Ethyl 2-oxopyrrolidine-3-carboxylate: Results from incomplete hydrolysis where only one ester group is cleaved.[6]
-
Unreacted Starting Material: Diethyl 2-oxopyrrolidine-3,3-dicarboxylate.
Q3: How can I effectively monitor the reaction progress?
-
Thin-Layer Chromatography (TLC): Use a polar solvent system (e.g., Ethyl Acetate/Methanol/Acetic Acid). The starting diester will be the least polar, the final product will be intermediate, and the dicarboxylic acid intermediate will be the most polar (often staying at the baseline).
-
¹H NMR Spectroscopy: Withdraw an aliquot, evaporate the solvent, and dissolve in a deuterated solvent. For the decarboxylation step, the disappearance of the signal for the proton at the 3-position of the dicarboxylic intermediate and the appearance of the corresponding proton in the final product is a clear indicator.
-
LC-MS: This is a powerful tool to track the disappearance of starting materials and the appearance of intermediates and the final product, identified by their mass-to-charge ratio.
Q4: What are the most critical parameters to control to minimize side reactions?
The two most critical parameters are stoichiometry of the base during hydrolysis and temperature/time during decarboxylation. Using an insufficient amount of base will lead to incomplete hydrolysis. Not providing enough heat or time for the decarboxylation step will result in the dicarboxylic acid as a major impurity.[3]
Q5: Can decarboxylation occur under basic or neutral conditions?
No, decarboxylation of a malonic acid derivative requires heat and acidic conditions. The mechanism proceeds through a cyclic transition state involving the protonated carboxylic acid group. Under basic conditions, the carboxylate anion is formed, which is resistant to decarboxylation.
Part 3: Visualizations and Workflows
Synthesis and Troubleshooting Workflow
The following diagram illustrates the key decision points in the synthesis and troubleshooting process.
Caption: Workflow for synthesis and troubleshooting.
Reaction Pathway and Side Products
This diagram shows the main reaction pathway and the points where key byproducts are formed.
Caption: Formation of primary byproducts.
References
- 1. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 2. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Ethyl 2-oxopyrrolidine-3-carboxylate | C7H11NO3 | CID 12699000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Decarboxylation [organic-chemistry.org]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents | MDPI [mdpi.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of 2-Oxopyrrolidine-3-carboxylic Acid
Welcome to the technical support guide for 2-oxopyrrolidine-3-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this versatile building block in high purity. We will address common issues in a practical, question-and-answer format, grounded in chemical principles and validated laboratory practices.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification workflow.
Q1: My final product after synthesis is a persistent, non-crystallizing oil or a waxy solid. How can I induce crystallization and obtain a solid product?
A1: This is a frequent issue, often stemming from the presence of residual solvents or impurities that inhibit lattice formation. The high polarity imparted by both the lactam and carboxylic acid moieties can lead to strong solvation or eutectic mixtures.
Probable Causes & Solutions:
-
Residual Solvent: High-boiling point solvents used in the synthesis (e.g., DMF, DMSO) are notoriously difficult to remove and can trap your product in an oily state.
-
Solution Protocol (Azeotropic Removal):
-
Dissolve the crude oil in a minimal amount of methanol or ethanol.
-
Add a non-polar solvent in which your product is insoluble, such as toluene or heptane (approx. 10-20 volumes).
-
Concentrate the mixture using a rotary evaporator. The lower-boiling alcohol and the non-polar solvent will form an azeotrope, which helps to carry over the high-boiling impurity.
-
Repeat 2-3 times. The resulting residue should be a solid or a more tractable gum.
-
-
-
Hygroscopic Nature: The polar functional groups can attract and retain significant amounts of water, leading to a lower melting point or an oily appearance.
-
Solution Protocol (High-Vacuum Drying):
-
Dry the crude product under high vacuum (<1 mmHg) for an extended period (12-24 hours).
-
Using a drying agent like phosphorus pentoxide (P₂O₅) in the vacuum desiccator can be highly effective.
-
-
-
Impurity-Driven Eutectic Mixture: Even small amounts of starting materials or byproducts can suppress the freezing point.
-
Solution Protocol (Solvent-Antisolvent Crystallization):
-
Dissolve the oil in a small volume of a good solvent (e.g., methanol, ethanol, or hot water).[1]
-
Slowly add a non-polar "anti-solvent" (e.g., diethyl ether, ethyl acetate, or dichloromethane) dropwise with vigorous stirring until persistent cloudiness is observed.
-
Warm the mixture slightly until it becomes clear again, then allow it to cool slowly to room temperature, and finally in an ice bath or refrigerator.
-
If crystals do not form, scratch the inside of the flask with a glass rod to create nucleation sites.
-
-
Q2: My ¹H-NMR spectrum is clean, but HPLC analysis shows a purity of only ~90-95%. What could be the issue?
A2: This scenario suggests the presence of impurities that are either structurally very similar to your product (making them hard to distinguish by NMR alone) or lack proton signals (e.g., inorganic salts or fully substituted carbon impurities).
Probable Causes & Solutions:
-
Isomeric Impurities: Depending on the synthetic route, isomers (e.g., from the starting materials like itaconic acid derivatives) can form.[2] These may have very similar NMR spectra but can often be resolved by a well-optimized HPLC method.
-
Troubleshooting Step: Review your synthetic pathway for potential side reactions that could lead to isomers.
-
Solution: Purification via column chromatography is often necessary. Due to the compound's polarity, standard silica gel chromatography can be challenging. A reverse-phase (C18) column or employing a more polar stationary phase like diol- or amino-functionalized silica may provide better separation. A typical starting point for normal phase silica is a mobile phase of Dichloromethane/Methanol with a small amount of acetic or formic acid.
-
-
Inorganic Salts: Salts from workup procedures (e.g., NaCl, MgSO₄) will not appear in the ¹H-NMR but can account for significant mass, reducing the purity calculated by HPLC (assuming they have a UV chromophore or are detected by other means like ELSD).
-
Solution Protocol (Desalting):
-
If the product is soluble in a moderately polar organic solvent like ethyl acetate or a mixture of chloroform/isopropanol, dissolving it and filtering will leave behind insoluble salts.
-
Alternatively, perform a liquid-liquid extraction. Dissolve the crude material in water, adjust the pH to ~2 with dilute HCl to ensure the carboxylic acid is protonated, and extract with a suitable organic solvent (e.g., ethyl acetate). The salts will remain in the aqueous phase.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from the synthesis of this compound?
A1: Impurities are highly dependent on the synthetic route. However, common culprits include:
-
Unreacted Starting Materials: For instance, in syntheses involving itaconic acid and an amine source, residual itaconic acid is a common impurity.[2][3]
-
Byproducts of Cyclization: Incomplete or alternative cyclization pathways can lead to related open-chain or isomeric structures.
-
Products of Decarboxylation: The carboxylic acid group may be labile under harsh thermal or acidic/basic conditions, leading to the formation of 2-pyrrolidinone.
-
Hydrolysis Products: The lactam ring can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures, yielding an open-chain amino acid.
Q2: What is the recommended method for routine purity assessment?
A2: A multi-technique approach is the gold standard for robust quality control.[4]
-
High-Performance Liquid Chromatography (HPLC): This is the primary tool for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (containing 0.1% trifluoroacetic acid or formic acid) is a good starting point.[4]
-
Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: Essential for structural confirmation and identifying organic impurities. Using a deuterated solvent like DMSO-d₆ is common for polar compounds.[2][4]
-
Mass Spectrometry (MS): Confirms the molecular weight of the target compound. Electrospray ionization (ESI) in negative mode is typically effective for observing the [M-H]⁻ ion.[4]
Q3: What are the best practices for recrystallizing this compound?
A3: The key is to leverage the compound's polarity.
-
Single Solvent System: Hot water or hot ethanol can be effective. The compound's solubility is significantly higher in hot water/alcohols than in cold.
-
Solvent/Anti-Solvent System: A polar solvent like methanol or ethanol paired with a less polar anti-solvent like ethyl acetate or diethyl ether is a powerful combination.
-
pH Modification: In some cases, purification can be achieved by dissolving the crude product in a dilute basic solution (e.g., 5% NaHCO₃), filtering to remove neutral organic impurities, and then re-acidifying the filtrate with dilute HCl to precipitate the purified carboxylic acid. This exploits the acidic nature of the target molecule.
Solubility Profile
The following table provides a qualitative overview of the solubility for this compound in common laboratory solvents. Note: This is a general guide; experimental verification is crucial.
| Solvent | Polarity | Expected Solubility | Rationale & Notes |
| Water | High | Soluble, especially when hot | Forms strong hydrogen bonds via both the carboxylic acid and lactam groups. |
| Methanol / Ethanol | High | Soluble | Polar protic solvents that readily solvate both functional groups.[1] |
| DMSO / DMF | High | Very Soluble | Polar aprotic solvents; excellent for dissolving polar compounds. |
| Acetone | Medium | Sparingly Soluble | May be a useful solvent for crystallization when paired with a non-polar anti-solvent. |
| Ethyl Acetate | Medium-Low | Slightly Soluble to Insoluble | Useful as an extraction or anti-solvent. |
| Dichloromethane | Low | Insoluble | Can be used to wash crude material to remove non-polar impurities. |
| Hexane / Heptane | Non-Polar | Insoluble | Primarily used as an anti-solvent or for trituration. |
Visual Workflows and Methodologies
General Purification Strategy
The following diagram outlines a decision-making workflow for purifying the crude product.
Caption: A decision tree for the purification of this compound.
Acid-Base Extraction Workflow
This diagram illustrates the principle of using pH changes to separate the acidic product from neutral impurities.
Caption: Workflow for purification via acid-base liquid-liquid extraction.
References
Technical Support Center: Synthesis of 2-Oxopyrrolidine-3-Carboxylic Acid
Welcome to the technical support center for the synthesis of 2-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you improve your reaction yields and obtain a high-purity product.
Troubleshooting Guide: Addressing Low Yield and Impurities
Low yields in the synthesis of this compound are a common frustration. This guide will walk you through the most likely causes and provide actionable solutions to get your synthesis back on track.
Issue 1: Significantly Low or No Product Formation
You've run the reaction and upon workup, you find a disappointingly low yield of your desired this compound. Let's break down the potential culprits.
Possible Cause 1: Suboptimal Reaction Conditions
The reaction between itaconic acid and an amine source (like ammonia) to form the pyrrolidinone ring is sensitive to temperature and reaction time.
-
Explanation of Causality: Inadequate temperature may lead to an incomplete reaction, while excessive heat can promote side reactions such as decarboxylation of itaconic acid[1][2]. Prolonged reaction times, even at optimal temperatures, can also lead to the formation of unwanted byproducts.
-
Step-by-Step Solution:
-
Temperature Optimization: Begin with the reported optimal temperature range, typically around 140-165°C for solvent-free reactions[3]. If the yield is low, consider a systematic approach to optimization. A design of experiments (DoE) approach can be valuable here.
-
Reaction Time Monitoring: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. This will help you determine the point of maximum conversion before significant side product formation occurs.
-
Solvent Selection: While often performed neat, consider the use of a high-boiling point, inert solvent to ensure even heat distribution and potentially minimize side reactions.
-
Possible Cause 2: Poor Quality of Starting Materials
The purity of your itaconic acid and amine source is paramount to a successful synthesis.
-
Explanation of Causality: Impurities in itaconic acid can inhibit the reaction or lead to the formation of colored byproducts. The amine source, if not of sufficient purity, can introduce nucleophilic impurities that compete in the reaction.
-
Step-by-Step Solution:
-
Verify Starting Material Purity: Before starting the reaction, verify the purity of your itaconic acid and amine source using techniques like melting point analysis, NMR, or titration.
-
Purification of Itaconic Acid: If necessary, recrystallize the itaconic acid from water to remove impurities.
-
Use High-Purity Amine Source: Ensure your ammonia source (e.g., ammonium hydroxide) is of high purity and the concentration is accurately known.
-
Issue 2: Presence of Significant Byproducts
Even with a reasonable conversion of starting materials, the formation of byproducts can significantly reduce the isolated yield of the desired product.
Possible Cause 1: Polymerization of Itaconic Acid
Itaconic acid has a known tendency to undergo polymerization, especially at elevated temperatures[4][5][6].
-
Explanation of Causality: The double bond in the itaconic acid molecule is susceptible to free-radical polymerization, leading to the formation of poly(itaconic acid) and reducing the amount of monomer available for the desired cyclization reaction.
-
Step-by-Step Solution:
-
Control of Reaction Temperature: As mentioned previously, carefully controlling the reaction temperature is crucial. Avoid localized overheating by ensuring efficient stirring.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the presence of oxygen, which can initiate radical polymerization.
-
Radical Inhibitors: In some cases, the addition of a small amount of a radical inhibitor, such as hydroquinone, may be beneficial, although this should be carefully evaluated to ensure it doesn't interfere with the desired reaction.
-
Possible Cause 2: Decarboxylation of Itaconic Acid
At elevated temperatures, itaconic acid can undergo decarboxylation to form citraconic acid or itaconic anhydride, which can then react to form other byproducts[1][2][7].
-
Explanation of Causality: The loss of carbon dioxide from the carboxylic acid groups of itaconic acid is a competing reaction at the temperatures often required for the synthesis of this compound.
-
Step-by-Step Solution:
-
Precise Temperature Control: Maintain the reaction temperature at the lowest possible point that still allows for a reasonable reaction rate.
-
Reaction Time Optimization: As with polymerization, minimizing the reaction time can help to reduce the extent of decarboxylation.
-
Issue 3: Difficulty in Product Purification
A successful reaction can be undermined by challenges in isolating the pure product.
Possible Cause 1: Inefficient Extraction
The product, being a carboxylic acid, has a pH-dependent solubility in aqueous and organic phases.
-
Explanation of Causality: Inefficient extraction can lead to significant product loss. The pH of the aqueous phase during extraction is critical to ensure the carboxylic acid is in its desired form (protonated for organic extraction, deprotonated for aqueous washing)[8].
-
Step-by-Step Solution:
-
pH Adjustment: After the reaction, if dissolving the mixture in water, carefully adjust the pH. To remove non-acidic impurities, make the solution basic (pH > 8) and extract with an organic solvent. To extract the product into an organic solvent, acidify the aqueous solution to a pH well below the pKa of the carboxylic acid (typically pH < 2)[8].
-
Choice of Extraction Solvent: Use a suitable organic solvent for extraction, such as ethyl acetate or dichloromethane. Perform multiple extractions with smaller volumes of solvent for higher efficiency.
-
Possible Cause 2: Co-precipitation of Impurities
During crystallization, impurities can sometimes co-precipitate with the desired product, leading to a lower purity.
-
Explanation of Causality: If the reaction mixture contains impurities with similar solubility profiles to the product, they can be incorporated into the crystal lattice during crystallization.
-
Step-by-Step Solution:
-
Solvent System Optimization for Crystallization: Experiment with different solvent systems for recrystallization to find one that effectively separates the product from the impurities. Common solvents for recrystallization of carboxylic acids include water, ethanol, or mixtures of solvents like ethyl acetate/hexanes.
-
Slow Cooling: Allow the crystallization to proceed slowly to encourage the formation of well-defined crystals and exclude impurities.
-
Chromatography: If recrystallization is insufficient, column chromatography on silica gel may be necessary to achieve high purity. A mobile phase of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of acetic acid is often effective for carboxylic acids.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the synthesis of this compound from itaconic acid and an amine?
Yields can vary significantly depending on the specific reaction conditions and the amine used. For the synthesis of N-substituted derivatives, yields are often reported in the range of 60-90%[9][10]. For the parent compound using ammonia, achieving a good yield requires careful optimization to minimize the side reactions discussed above.
Q2: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method. Use a suitable solvent system (e.g., ethyl acetate/methanol 9:1 with a drop of acetic acid) to separate the starting material (itaconic acid) from the product. The product, being a lactam, will have a different Rf value. 1H NMR spectroscopy can also be used to monitor the disappearance of the vinyl protons of itaconic acid and the appearance of the characteristic peaks for the pyrrolidinone ring.
Q3: What are the key 1H NMR and 13C NMR signals for this compound?
Based on literature for similar structures, you would expect to see the following:
-
1H NMR: Signals for the CH2 groups of the pyrrolidinone ring, a signal for the CH group at the 3-position, and a broad singlet for the carboxylic acid proton. The NH proton of the lactam will also be present.
-
13C NMR: Resonances for the carbonyl carbons of the lactam and the carboxylic acid, as well as signals for the carbons of the pyrrolidinone ring.
Q4: My final product is colored. What is the likely cause and how can I remove the color?
Color in the final product is often due to impurities formed from side reactions, particularly polymerization of itaconic acid. To remove the color, you can try recrystallization from a suitable solvent, sometimes with the addition of activated carbon to adsorb the colored impurities.
Q5: Can I use a different starting material instead of itaconic acid?
While the reaction of itaconic acid with an amine is a common route, other methods exist for the synthesis of pyrrolidinone derivatives. These can include the cyclization of γ-amino acids or the reduction of succinimide derivatives. The choice of synthetic route will depend on the desired substitution pattern and the availability of starting materials.
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid
This protocol is adapted from a literature procedure and serves as a good starting point for N-substituted derivatives[10].
-
A mixture of 2-amino-4-methylphenol and itaconic acid is prepared.
-
The reaction is carried out using the aza-Michael addition method.
-
The resulting product is purified to yield 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. An 88% yield has been reported for this specific synthesis[10].
Data Presentation
| Parameter | Recommended Range/Value | Rationale |
| Reaction Temperature | 140-165°C (solvent-free) | Balances reaction rate with minimizing side reactions like decarboxylation and polymerization[3]. |
| Reaction Time | Monitor by TLC/NMR | Avoids prolonged heating which can lead to byproduct formation. |
| Atmosphere | Inert (Nitrogen or Argon) | Minimizes oxidative side reactions and potential for radical-initiated polymerization. |
| pH for Extraction (Product in Organic Layer) | < 2 | Ensures the carboxylic acid is fully protonated and soluble in the organic phase[8]. |
| pH for Washing (Product in Aqueous Layer) | > 8 | Converts the carboxylic acid to its salt, making it soluble in the aqueous phase for removal of non-acidic impurities[8]. |
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A flowchart for troubleshooting low yields.
References
- 1. The decarboxylation of itaconic acid polymers | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scholars.unh.edu [scholars.unh.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ichp.vot.pl [ichp.vot.pl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 9. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 2-Oxopyrrolidine-3-Carboxylic Acid
Welcome to the technical support center for the synthesis and optimization of 2-oxopyrrolidine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient synthesis of this valuable compound.
Introduction: The Chemistry of this compound Synthesis
This compound, a derivative of pyroglutamic acid, is a key building block in the synthesis of a variety of biologically active molecules.[1][2][3] Its synthesis typically involves the intramolecular cyclization of glutamic acid or its derivatives. This process, while conceptually straightforward, is often accompanied by challenges such as low yields, formation of side products, and purification difficulties. Understanding the underlying reaction mechanism is crucial for effective troubleshooting and optimization.
The primary route to this compound is the dehydration and cyclization of glutamic acid. This reaction can be promoted by heat (thermal cyclization) or by the presence of an acid or base catalyst.[4] The reaction proceeds via a nucleophilic attack of the amine group on the gamma-carboxylic acid group, leading to the formation of the five-membered lactam ring.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
The most common and readily available starting material is L-glutamic acid.[7] Its bifunctional nature, containing both an amine and two carboxylic acid groups, makes it an ideal precursor for the intramolecular cyclization to form the desired lactam ring.
Q2: What are the main methods for inducing the cyclization of glutamic acid?
There are three primary methods for the cyclization of glutamic acid:
-
Thermal Cyclization: This involves heating glutamic acid, often in a high-boiling solvent or neat, to drive off water and promote the formation of the lactam.[8]
-
Acid-Catalyzed Cyclization: The use of a strong acid catalyst can protonate the carbonyl oxygen of the gamma-carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the amine group.[4][9]
-
Base-Catalyzed Cyclization: While less common for the parent acid, base catalysis can be employed, particularly when starting with glutamic acid esters.
Q3: What is the expected yield for this reaction?
Yields can vary significantly depending on the chosen method and reaction conditions. Thermal methods can sometimes lead to lower yields due to the formation of side products.[8] Optimized acid-catalyzed reactions can offer higher yields and better selectivity. It is not uncommon to see yields ranging from moderate to good (50-80%) after careful optimization.
Q4: How does pH affect the cyclization reaction?
The pH of the reaction medium plays a critical role. In acid-catalyzed cyclization, a low pH is necessary to protonate the carboxylic acid. However, excessively acidic conditions can lead to side reactions. For non-enzymatic cyclization, the reaction is favored at both acidic (around pH 4) and basic (around pH 8) conditions, with slower conversion at neutral pH.[4][9]
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound and provides systematic solutions.
Problem 1: Low or No Product Formation
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Temperature (Thermal Cyclization) | Ensure the reaction temperature is high enough to overcome the activation energy for cyclization and facilitate the removal of water. Monitor the reaction temperature closely. For glutamic acid, temperatures in the range of 140-180°C are often required. |
| Ineffective Catalyst (Acid-Catalyzed Cyclization) | Verify the concentration and activity of the acid catalyst. If using a solid catalyst, ensure it is properly activated. Consider screening different acid catalysts (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) to find the most effective one for your specific setup. |
| Presence of Excess Water | Water is a product of the reaction, and its presence can shift the equilibrium back towards the starting material. For thermal cyclization, ensure efficient removal of water using a Dean-Stark apparatus or by performing the reaction under vacuum. For solution-phase reactions, use anhydrous solvents. |
| Incorrect pH | As discussed in the FAQs, pH is crucial. Optimize the pH of the reaction mixture to favor cyclization. This may involve careful addition of acid or base and monitoring with a pH meter.[4][9] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Overheating or Prolonged Reaction Time | Excessive heat or extended reaction times can lead to the formation of degradation products, such as succinimide, through decarboxylation and further reactions.[8] Monitor the reaction progress using techniques like TLC or NMR and stop the reaction once the starting material is consumed. |
| Intermolecular Reactions | At high concentrations, intermolecular condensation can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers. Performing the reaction at a lower concentration can favor the intramolecular pathway. |
| Decarboxylation | At elevated temperatures, the carboxylic acid group at the 3-position can be lost, leading to the formation of 2-pyrrolidinone. To minimize this, use the lowest effective temperature for cyclization and avoid prolonged heating. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps & Explanation |
| Co-crystallization with Starting Material | Unreacted glutamic acid can be difficult to separate from the product due to similar polarities. Ensure the reaction goes to completion. Recrystallization from a suitable solvent system can help in separating the product from the starting material. |
| Presence of Polar Impurities | The crude product may contain various polar impurities. Purification can often be achieved by recrystallization. A common procedure for purifying carboxylic acids involves dissolving the crude product in an aqueous base, washing with an organic solvent to remove non-acidic impurities, and then acidifying the aqueous layer to precipitate the purified acid.[10] |
| Product is Highly Soluble in the Reaction Solvent | If the product is highly soluble in the reaction solvent, isolation can be challenging. After the reaction, consider removing the solvent under reduced pressure and then performing a recrystallization from a different solvent system in which the product has lower solubility at room temperature. |
Experimental Protocols
Protocol 1: Thermal Cyclization of L-Glutamic Acid
Objective: To synthesize this compound via thermal dehydration of L-glutamic acid.
Materials:
-
L-Glutamic Acid
-
High-boiling solvent (e.g., Dowtherm A, or perform neat)
-
Round-bottom flask equipped with a short-path distillation head or Dean-Stark trap
-
Heating mantle with a temperature controller
-
Magnetic stirrer
Procedure:
-
Place L-glutamic acid into the round-bottom flask. If using a solvent, add it to the flask.
-
Assemble the distillation apparatus.
-
Begin heating the mixture with stirring.
-
Slowly increase the temperature to 150-160°C. Water will begin to distill off.
-
Continue heating for 2-4 hours, or until no more water is collected.
-
Monitor the reaction progress by TLC (a suitable mobile phase would be a mixture of ethyl acetate, acetic acid, and water).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
The crude product will solidify upon cooling.
-
Purify the crude product by recrystallization from water or an ethanol/water mixture.
Protocol 2: Acid-Catalyzed Cyclization of L-Glutamic Acid
Objective: To synthesize this compound using an acid catalyst.
Materials:
-
L-Glutamic Acid
-
Concentrated Sulfuric Acid (or another suitable strong acid)
-
Anhydrous solvent (e.g., dioxane, toluene)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Suspend L-glutamic acid in the anhydrous solvent in the round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension with stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
-
The crude product should be neutralized to remove the acid catalyst. This can be done by dissolving it in a minimal amount of water and carefully adding a base (e.g., sodium bicarbonate) until the pH is neutral.
-
The product can then be isolated by evaporating the water or by extraction into an organic solvent followed by evaporation.
-
Further purification can be achieved by recrystallization.
Visualizing the Workflow
General Synthesis and Troubleshooting Workflow
This diagram illustrates the key decision points and troubleshooting steps in the synthesis of this compound.
Caption: Workflow for synthesis and troubleshooting.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. shokubai.org [shokubai.org]
- 8. Molecular products from the thermal degradation of glutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
Technical Support Center: Optimizing Crystallization of 2-Oxopyrrolidine-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the crystallization of 2-oxopyrrolidine-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome common challenges in obtaining high-purity, crystalline material.
Troubleshooting Guide: Common Crystallization Issues and Solutions
This section addresses specific problems you may encounter during the crystallization of this compound.
Issue 1: No Crystal Formation Upon Cooling
Question: I've cooled my saturated solution of this compound, but no crystals have formed. What should I do?
Answer:
The lack of crystal formation, or nucleation, is a common issue that can often be resolved by inducing nucleation or adjusting the supersaturation level.[1][2]
Immediate Steps to Induce Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.[3]
-
Seeding: If you have a previous batch of crystalline this compound, add a single, small crystal to the solution. This "seed" crystal will act as a template for further crystal growth. Seeding is most effective in a metastable zone of lower supersaturation.[4]
-
Ultrasonic Bath: Placing the flask in an ultrasonic bath for a short period can sometimes induce nucleation through cavitation.
If Immediate Steps Fail, Consider These Adjustments:
-
Increase Supersaturation:
-
Evaporation: Gently heat the solution to evaporate a small amount of the solvent, thereby increasing the concentration of the solute.[2] Be cautious not to evaporate too much, as this can lead to rapid, uncontrolled crystallization.
-
Anti-Solvent Addition: If you are using a solvent system, slowly add a miscible "anti-solvent" in which this compound is insoluble. This will decrease the overall solubility of the compound and promote crystallization.
-
-
Extended Cooling: Sometimes, nucleation is simply a slow process. Allow the solution to stand undisturbed at a lower temperature (e.g., in a refrigerator or cold room) for an extended period (24-48 hours).
-
Solvent Re-evaluation: If none of the above methods work, it's possible the chosen solvent is too good a solubilizer for this compound. You may need to screen for a different solvent or solvent mixture.
Issue 2: Oiling Out Instead of Crystallizing
Question: My compound is separating as an oil, not as solid crystals. How can I fix this?
Answer:
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point in the solvent system, or when the concentration of the solute is too high, leading to a liquid-liquid phase separation.
Strategies to Prevent Oiling Out:
-
Reduce the Cooling Rate: A slower cooling rate allows the molecules more time to orient themselves into an ordered crystal lattice. Rapid cooling can trap the molecules in a disordered, liquid-like state.
-
Increase Solvent Volume: The concentration of your solution may be too high. Add a small amount of additional solvent to the heated solution to ensure it is not overly saturated.
-
Change the Solvent System: Solvents with a higher viscosity or those that have stronger interactions with the solute can sometimes promote oiling out. Experiment with different solvents or solvent mixtures. For organic acids, consider solvents like ethanol/water mixtures.[5]
-
Lower the Dissolution Temperature: Dissolve the compound at a temperature just sufficient for complete dissolution. Using an excessively high temperature can increase the likelihood of oiling out upon cooling.
Issue 3: Poor Crystal Quality (Small, Needle-like, or Agglomerated Crystals)
Question: I'm getting crystals, but they are very small, needle-like, or clumped together. How can I improve the crystal size and morphology?
Answer:
Crystal size and morphology are influenced by the rates of nucleation and crystal growth. The goal is to control these rates to favor the growth of a smaller number of large, well-defined crystals.
Methods for Improving Crystal Quality:
-
Optimize the Cooling Profile:
-
Slow Cooling: A slow, controlled cooling rate is crucial. This can be achieved by allowing the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before transferring it to a colder environment.
-
Stepwise Cooling: Implement a programmed cooling profile where the temperature is decreased in a stepwise fashion. This allows for periods of growth at stable temperatures.
-
-
Control Supersaturation:
-
Avoid excessively high supersaturation, which favors rapid nucleation over crystal growth. This can be achieved by using a slightly larger volume of solvent than the minimum required for dissolution.
-
Techniques like vapor diffusion, where an anti-solvent slowly diffuses into the solution, can create a gradual increase in supersaturation, promoting slow and controlled crystal growth.[6]
-
-
Agitation: Gentle, controlled agitation can sometimes improve crystal size distribution by preventing agglomeration and ensuring a more uniform concentration of the solute in the solution. However, excessive agitation can lead to secondary nucleation and the formation of smaller crystals.
-
pH Adjustment: For an organic acid like this compound, the pH of the solution can influence its solubility and crystal habit.[7] Experimenting with slight pH adjustments may yield better quality crystals.
Issue 4: Low Yield
Question: My crystallization process is working, but the final yield of my purified product is very low. What are the potential causes and how can I improve it?
Answer:
Low yield can be attributed to several factors, from incomplete crystallization to mechanical losses during filtration.
Troubleshooting Low Yield:
-
Incomplete Crystallization:
-
Check Mother Liquor: After filtration, try to induce further crystallization from the mother liquor by cooling it to a lower temperature or by evaporating some of the solvent. If a significant amount of additional product crystallizes, it indicates that your initial crystallization was incomplete.
-
Solubility at Low Temperature: Ensure that the solvent you have chosen has a steep solubility curve, meaning the compound is significantly less soluble at lower temperatures.
-
-
Excessive Solvent: Using too much solvent will result in a significant portion of your compound remaining dissolved in the mother liquor, even at low temperatures.[3] Use the minimum amount of hot solvent necessary to fully dissolve the compound.
-
Premature Crystallization During Hot Filtration: If you are performing a hot filtration to remove insoluble impurities, your compound may be crystallizing on the filter paper or in the funnel. To prevent this, preheat the funnel and filter paper with hot solvent before filtering your solution.
-
Mechanical Losses: Be meticulous during the transfer and filtration steps to minimize the loss of product. Ensure you are scraping all the crystals from the flask and properly washing the filter cake with a small amount of cold solvent.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties of this compound to consider for crystallization?
Q2: How do I select the best solvent for the crystallization of this compound?
A2: The ideal solvent should exhibit the following characteristics:
-
High solubility at elevated temperatures and low solubility at room temperature or below. This allows for a good recovery of the crystalline product upon cooling.
-
Inertness: The solvent should not react with this compound.
-
Volatility: A moderately volatile solvent is preferred for easy removal from the final crystals.
-
Safety: The solvent should be non-toxic and have a reasonably high flash point.
A good starting point for solvent screening would be to test small quantities of the compound in various solvents such as water, ethanol, methanol, isopropanol, acetone, and ethyl acetate, both at room temperature and at their boiling points.
Q3: What is the role of supersaturation in the crystallization process?
A3: Supersaturation is the driving force for both nucleation (the formation of new crystal nuclei) and crystal growth.[9] It is a state where the concentration of the solute in the solution is higher than its equilibrium solubility at a given temperature. Controlling the level of supersaturation is key to obtaining high-quality crystals. A high level of supersaturation promotes rapid nucleation, leading to many small crystals, while a lower level of supersaturation in the metastable zone favors the growth of existing crystals, resulting in larger, more well-defined crystals.[10]
Q4: Can impurities affect the crystallization of this compound?
A4: Yes, impurities can significantly impact crystallization.[11] They can:
-
Inhibit nucleation: Some impurities can interfere with the formation of stable crystal nuclei.
-
Alter crystal habit: Impurities can be incorporated into the crystal lattice, leading to changes in the crystal shape.
-
Reduce yield: Soluble impurities can increase the overall solubility of the desired compound in the solvent, leading to lower recovery.
-
Cause oiling out: Impurities can lower the melting point of the mixture, increasing the likelihood of oiling out.
If you suspect impurities are an issue, consider a pre-purification step such as column chromatography or treatment with activated carbon to remove colored impurities.
Q5: What is polymorphism and is it a concern for this compound?
A5: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[4] Different polymorphs of the same compound can have different physical properties, such as solubility, melting point, and stability. While the search results do not specifically mention polymorphism for this compound, it is a common phenomenon for organic molecules. Controlling crystallization conditions such as solvent, cooling rate, and temperature can help in obtaining a specific, desired polymorph.[7]
Experimental Protocols
Protocol 1: Solvent Screening for Crystallization
-
Place a small, known amount (e.g., 10-20 mg) of this compound into several small test tubes.
-
To each test tube, add a different solvent (e.g., water, ethanol, isopropanol, ethyl acetate, acetone, toluene) dropwise at room temperature, vortexing after each addition, until the solid dissolves. Record the approximate volume of solvent required.
-
If the solid does not dissolve at room temperature after adding approximately 1 mL of solvent, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solutions to cool slowly to room temperature, and then place them in an ice bath.
-
Observe which solvents yield a good quantity of crystalline solid upon cooling. The ideal solvent will dissolve the compound when hot but show poor solubility when cold.
Protocol 2: Single Solvent Recrystallization
-
Dissolve the crude this compound in the minimum amount of a suitable hot solvent (determined from the solvent screen) in an Erlenmeyer flask.
-
If the solution is colored or contains insoluble impurities, perform a hot filtration.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven at a suitable temperature.
Visualizations
Crystallization Troubleshooting Workflow
Caption: A workflow diagram for troubleshooting common crystallization issues.
Factors Influencing Crystal Quality
Caption: Key factors that influence the quality of the final crystalline product.
References
- 1. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. unifr.ch [unifr.ch]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Optimizing Crystallization Processes for Higher Yields | Zhanghua [filter-dryer.com]
- 10. journals.iucr.org [journals.iucr.org]
- 11. Troubleshooting Common Issues with Crystallizer Equipment | Zhanghua [filter-dryer.com]
Technical Support Center: Navigating the Stability of 2-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Welcome to the technical support center for 2-oxopyrrolidine-3-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and formulation scientists who are actively working with this versatile chemical scaffold. The inherent reactivity of the γ-lactam ring, coupled with the chirality at positions 3 and 5, presents unique stability challenges. This document provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating these stability issues to ensure the integrity of your research and development programs.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries encountered during the handling and analysis of this compound derivatives.
Q1: I've observed a gradual loss of my compound in an aqueous buffer during storage. What is the most likely cause?
A1: The most probable cause is the hydrolysis of the γ-lactam ring. The 2-oxopyrrolidine core is a cyclic amide, which is susceptible to ring-opening via hydrolysis to form the corresponding γ-amino acid derivative. This reaction is significantly influenced by pH and temperature. The γ-lactam is generally more stable than a corresponding β-lactam but is still prone to degradation, especially under non-neutral pH conditions.[1][2]
-
Under acidic conditions: The carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Under basic conditions: Hydroxide ions can directly attack the carbonyl carbon, leading to the formation of a tetrahedral intermediate that collapses to the ring-opened carboxylate.
Studies on the parent compound, pyroglutamic acid, show it is particularly labile at pH values below 2 and above 13.[3] We recommend storing aqueous solutions of your derivatives at a pH as close to neutral as possible (pH 6-8) and at reduced temperatures (2-8°C for short-term, ≤ -20°C for long-term) to minimize this degradation pathway.
Q2: My HPLC chromatogram shows a new, more polar peak appearing over time. Could this be a degradation product?
A2: Yes, this is a classic sign of hydrolytic degradation. The ring-opening of the this compound derivative to its corresponding γ-amino acid introduces a free amine and a carboxylic acid group, significantly increasing the polarity of the molecule. This increased polarity results in an earlier elution time (a new peak appearing at a lower retention time) on a reverse-phase HPLC column (e.g., C18 or C8). This is a primary diagnostic for lactam hydrolysis.[4]
Q3: I am using LC-MS to analyze my compound, which is derived from glutamic acid. I see a peak that corresponds to my pyroglutamic acid derivative, even in freshly prepared samples of the starting material. Is my starting material contaminated?
A3: While contamination is possible, it is more likely that you are observing an analytical artifact. N-terminal glutamic acid and glutamine are known to cyclize to form pyroglutamic acid in the electrospray ionization (ESI) source of the mass spectrometer.[5][6] This in-source cyclization is a well-documented phenomenon that can lead to a false positive for your derivative.
To troubleshoot this:
-
Optimize MS Source Conditions: The extent of in-source cyclization can be dependent on the fragmentor voltage. Try reducing this voltage to see if the intensity of the pyroglutamic acid peak decreases relative to the glutamic acid peak.[5]
-
Chromatographic Separation: Ensure your HPLC method fully separates the glutamic acid starting material from the 2-oxopyrrolidine derivative. Co-elution will make it impossible to distinguish between genuine product and in-source artifact.
-
Use Isotopic Internal Standards: The most robust way to account for this is to use isotopically labeled internal standards for both your starting material and your product to accurately quantify the conversion.[5]
Q4: Can my chiral compound racemize during my experiments?
A4: Yes, racemization is a significant stability concern, particularly at the C3 position, which is alpha to the carboxylic acid carbonyl. The proton at the C3 position can be abstracted, especially under basic conditions or upon heating, to form an enolate intermediate. Reprotonation of this planar enolate can occur from either face, leading to racemization.[7][8] Studies on related compounds have shown that racemization can occur even at physiological pH.[8]
To minimize racemization:
-
Avoid prolonged exposure to high temperatures.[9]
-
Work under neutral or slightly acidic pH conditions when possible.
-
If derivatizing the carboxylic acid (e.g., forming an ester or amide), be mindful that the activation steps can sometimes promote racemization.[7]
Troubleshooting Guide: A Deeper Dive
This section provides more detailed, scenario-based troubleshooting for complex stability issues.
Scenario 1: Rapid Degradation in a Formulation Containing Multiple Excipients
Problem: You've formulated your this compound ester with common pharmaceutical excipients, including lactose and a primary amine buffer, and you observe unexpectedly rapid degradation.
Analysis of Causality:
The issue likely stems from multiple incompatibilities:
-
Lactam Hydrolysis: As previously discussed, the core ring structure is susceptible to hydrolysis, which can be catalyzed by acidic or basic excipients.
-
Transamidation/Aminolysis: If your derivative has an ester at the C3 position, it can react with primary or secondary amine-containing excipients or buffers (e.g., Tris, ethanolamine) via aminolysis. This reaction cleaves the ester to form a new amide, which would appear as a new peak in your HPLC analysis.
-
Maillard Reaction: If your formulation contains a reducing sugar like lactose and your derivative has a primary or secondary amine, they can undergo the Maillard reaction. This complex series of reactions leads to the formation of a Schiff base and subsequent Amadori rearrangement, resulting in a cascade of degradation products and often a yellow or brownish discoloration.
Troubleshooting Workflow:
Caption: Workflow for diagnosing and resolving excipient incompatibilities.
Corrective Actions:
-
Systematically screen excipients: Conduct binary mixture studies (your active compound with one excipient at a time) under accelerated conditions (e.g., 40°C/75% RH) to pinpoint the incompatible component(s).
-
Reformulate strategically:
-
Replace lactose with a non-reducing sugar like mannitol or microcrystalline cellulose.
-
Substitute amine-based buffers with phosphate or citrate buffers.
-
Ensure the final pH of the formulation is in the optimal stability range of pH 6-7.
-
Scenario 2: Characterizing Unknown Degradation Products
Problem: A forced degradation study of your N-aryl-2-oxopyrrolidine-3-carboxamide has generated several unknown peaks in the HPLC chromatogram. You need to identify these to understand the degradation pathways.
Analysis of Causality:
Forced degradation studies are designed to accelerate the degradation pathways that might occur over a product's shelf-life.[10][11][12] For a molecule like an N-aryl-2-oxopyrrolidine-3-carboxamide, you can anticipate several potential reactions under different stress conditions.
Primary Degradation Pathways Diagram:
Caption: Potential degradation products from forced degradation studies.
Experimental Protocol: Forced Degradation Study
This protocol outlines the typical conditions for a forced degradation study, which should be adapted based on the observed stability of your specific derivative. The goal is to achieve 5-20% degradation.[11][13]
1. Stock Solution Preparation:
-
Prepare a stock solution of your compound at approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile/water 50:50 v/v).[13]
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution 1:1 with 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.[13]
-
Base Hydrolysis: Mix the stock solution 1:1 with 0.1 M NaOH. Incubate at room temperature. Withdraw aliquots at 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.[13]
-
Oxidative Degradation: Mix the stock solution 1:1 with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.[14]
-
Thermal Degradation: Store the stock solution (in a sealed vial) and solid compound in an oven at 80°C for 48 hours.[15]
-
Photolytic Degradation: Expose the stock solution and solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13] Run a dark control in parallel.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC-UV method (see protocol below).
-
For peak identification, submit the degraded samples for LC-MS/MS analysis. The mass-to-charge ratio (m/z) of the parent ion will help identify which reaction occurred (e.g., +18 Da for hydrolysis). Fragmentation patterns (MS/MS) can confirm the structure of the degradant.[16][17][18]
-
For major, unknown degradants, isolation by preparative HPLC followed by NMR spectroscopy may be necessary for unambiguous structure elucidation.[17]
Validated Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method
This method is designed to separate the parent this compound derivative from its more polar hydrolysis products.
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm) | Good retention for moderately polar compounds and excellent for resolving non-polar parent from polar degradants.[4] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for acidic analytes and is volatile for LC-MS compatibility. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 20 minutes | A broad gradient ensures elution of both polar degradants and the non-polar parent compound. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at the λmax of the parent compound (e.g., 254 nm) | Maximizes sensitivity for the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity. |
| Injection Vol. | 10 µL | Standard volume; can be adjusted based on concentration. |
Protocol 2: Sample Preparation for Long-Term Storage
To ensure the long-term integrity of your this compound derivatives, follow these guidelines:
-
Solid State Storage:
-
Store the compound as a solid whenever possible, as this is generally the most stable form.
-
Protect from light by using amber vials.
-
Store in a desiccator at -20°C or below to minimize exposure to moisture and heat.
-
-
Solution Storage:
-
If solutions are necessary, use a non-aqueous, aprotic solvent like anhydrous DMSO or DMF.
-
Prepare small aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and cause degradation.
-
Store solutions at -80°C for maximum stability.
-
If an aqueous buffer is absolutely required, prepare it fresh and use it immediately. If short-term storage is needed, use a neutral pH buffer (e.g., phosphate buffer, pH 7.0) and store at 2-8°C for no more than 24 hours.
-
References
- 1. Hydrolytic stability versus ring size in lactams: implications for the development of lactam antibiotics and other serine protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. [PDF] Pyroglutamic acid : throwing light on a lightly studied metabolite | Semantic Scholar [semanticscholar.org]
- 4. ijpsdronline.com [ijpsdronline.com]
- 5. pharmastability.com [pharmastability.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Racemisation of drug enantiomers by benzylic proton abstraction at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ajpsonline.com [ajpsonline.com]
- 11. pharmadekho.com [pharmadekho.com]
- 12. biopharminternational.com [biopharminternational.com]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. biomedres.us [biomedres.us]
- 15. resolvemass.ca [resolvemass.ca]
- 16. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS and NMR Studies for Identification and Characterization of Forced Degradation Products of Acalabrutinib | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 18. LC-MS/MS characterization of forced degradation products of zofenopril - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Degradation Pathways of 2-Oxopyrrolidine-3-Carboxylic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-oxopyrrolidine-3-carboxylic acid derivatives. This guide provides in-depth technical information, troubleshooting advice, and validated protocols to help you navigate the complexities of studying the stability and degradation of these important chemical entities.
Introduction
The 2-oxopyrrolidine (also known as pyroglutamic acid or 5-oxoproline) scaffold is a privileged structure in medicinal chemistry and natural products.[1] It is a cyclized derivative of glutamic acid and is found in numerous bioactive molecules.[2][3][4] Understanding the stability and degradation pathways of its derivatives is critical for drug development, ensuring therapeutic efficacy, and identifying potential toxicities. This guide is designed to address common challenges encountered during the experimental investigation of these pathways.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound derivatives.
Q1: What are the primary degradation pathways for this compound derivatives?
The degradation of the 2-oxopyrrolidine ring can occur through both enzymatic and non-enzymatic pathways.
-
Enzymatic Degradation: In biological systems, the primary enzyme responsible for ring-opening is 5-oxoprolinase . This enzyme catalyzes the ATP-dependent conversion of 5-oxoproline (pyroglutamic acid) to glutamate.[2][5] This pathway is a key part of the glutathione cycle.[2][6] Derivatives of this compound may also be substrates for this or other hydrolases, depending on their specific substitutions.
-
Non-Enzymatic Degradation (Hydrolysis): The lactam ring of the 2-oxopyrrolidine core is susceptible to hydrolysis, particularly under strong acidic or basic conditions.[6]
-
Acid-Catalyzed Hydrolysis: In acidic conditions, the amide bond of the lactam can be cleaved, leading to the formation of the corresponding glutamic acid derivative.[6]
-
Base-Catalyzed Hydrolysis: Similarly, basic conditions promote the hydrolytic opening of the lactam ring.[6] The stability is highly dependent on the nature of the substituents on the ring and the carboxylic acid.
-
-
Oxidative Degradation: For certain derivatives, especially those with functionalities susceptible to oxidation, this can be a significant degradation pathway. For example, peptide boronic acid derivatives have shown degradation pathways mediated by oxidation.[7]
Caption: General degradation pathways for the 2-oxopyrrolidine core.
Q2: How does pH affect the stability of my compound?
The stability of the 2-oxopyrrolidine lactam ring is significantly influenced by pH. Extreme pH values (highly acidic or highly basic) will accelerate hydrolysis and lead to ring-opening. It is crucial to perform forced degradation studies across a range of pH values (e.g., pH 1.2, 7.4, 9.0) to characterize the stability profile of your specific derivative.[8]
Q3: I'm seeing unexpected peaks in my HPLC/LC-MS analysis after sample workup. What could they be?
Unexpected peaks can arise from several sources:
-
Degradation Products: The most common unexpected peaks are the ring-opened glutamic acid analog or its subsequent degradation products.
-
Epimerization: The stereocenter at position 3 (bearing the carboxylic acid) could be susceptible to epimerization under certain pH and temperature conditions.
-
Byproducts from Synthesis: If the compound is a synthetic intermediate, residual starting materials or byproducts from the synthesis may be present. For example, the synthesis of derivatives can sometimes result in the formation of esters or amides as byproducts.[9]
-
Solvent/Mobile Phase Adducts: In mass spectrometry, adducts with ions from the mobile phase (e.g., sodium, formate) are common.
Q4: What are the best analytical methods to monitor the degradation of these derivatives?
High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the gold standard for stability studies.
-
HPLC-UV: A robust method for quantifying the disappearance of the parent compound and the appearance of degradation products, provided the degradants have a chromophore.
-
LC-MS: Essential for identifying the mass of degradation products, which is the first step in structural elucidation. It is particularly useful for tracking multiple degradation pathways simultaneously.
-
NMR Spectroscopy: While less sensitive than LC-MS, NMR is invaluable for the definitive structural characterization of isolated degradation products.[8]
Q5: How should I store my this compound derivatives to ensure long-term stability?
To minimize degradation during storage:
-
Solid Form: Store compounds as dry solids whenever possible.
-
Low Temperature: Store at -20°C or -80°C to reduce the rate of chemical degradation.
-
Protect from Light: Use amber vials or store in the dark to prevent photolytic degradation.
-
Inert Atmosphere: For particularly sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.
-
Aqueous Solutions: Avoid long-term storage in aqueous solutions, especially at non-neutral pH. If aqueous stocks are necessary, prepare them fresh or store them frozen in single-use aliquots.
Troubleshooting Guide for Experimental Challenges
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent Retention Times in HPLC | 1. Mobile phase degradation or change in composition. 2. Column degradation or contamination. 3. Fluctuation in column temperature. | 1. Prepare fresh mobile phase daily. Ensure proper mixing if using multiple solvents. 2. Use a guard column. Flush the column with a strong solvent after each run sequence. 3. Use a column oven to maintain a constant temperature. |
| Formation of Multiple Unknown Degradation Products in Forced Degradation Studies | 1. Degradation conditions are too harsh, leading to secondary degradation.[8] 2. The parent compound is highly unstable. | 1. Reduce the stress level (e.g., lower concentration of acid/base, shorter exposure time, lower temperature). Aim for 5-20% degradation. 2. Analyze samples at earlier time points to identify the primary degradation products before they convert to secondary ones. |
| Low Yield During Synthesis of Hydrazone or Amide Derivatives | 1. Incomplete activation of the carboxylic acid group. 2. Side reactions involving other functional groups on the molecule. 3. Poor choice of solvent or reaction temperature. | 1. Ensure appropriate coupling agents (e.g., EDC/HOBt, HATU) are used. Consider converting the acid to an acid chloride or ester intermediate.[10] 2. Use appropriate protecting groups for other reactive functionalities. 3. Perform solvent and temperature screening to optimize the reaction conditions. |
| Poor Bioactivity or Inconsistent Results in Cellular Assays | 1. Degradation of the compound in the assay medium. The 2-oxopyrrolidine ring or other functional groups may be unstable at physiological pH (7.4) and 37°C over the course of the experiment. 2. Low cell permeability. | 1. Perform a stability test of your compound in the specific cell culture medium used for the assay. Quantify the compound concentration at t=0 and at the end of the incubation period using HPLC or LC-MS. 2. If stability is an issue, consider shorter incubation times or the development of more stable analogs. For permeability issues, investigate pro-drug strategies. |
Key Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a standard procedure for investigating the stability of a this compound derivative under various stress conditions, as recommended by regulatory guidelines.[8]
Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.
Materials:
-
Test compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated pH meter, HPLC-UV/MS system, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at a controlled temperature (e.g., 60°C).
-
Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature.
-
Withdraw samples at various time points.
-
Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the mixture at room temperature, protected from light.
-
Withdraw samples at various time points and analyze immediately.
-
-
Photolytic Degradation:
-
Expose both a solid sample and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analyze the samples and compare them to a control sample stored in the dark.
-
-
Analysis: Analyze all samples by a suitable HPLC or LC-MS method to determine the percentage of the parent compound remaining and to profile the degradation products.
Caption: Workflow for a standard forced degradation study.
Protocol 2: Generic HPLC-UV Method for Stability Analysis
Objective: To quantify the parent compound and separate it from its major degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
UV Detection: 254 nm (or the λmax of the compound)
Note: This is a starting method. The gradient, mobile phase, and column may need to be optimized for your specific derivative.
References
- 1. benthamscience.com [benthamscience.com]
- 2. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. hmdb.ca [hmdb.ca]
- 5. (±)-2-pyrrolidone-5-carboxylic acid, 149-87-1 [thegoodscentscompany.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Synthesis of 2-Oxopyrrolidine-3-carboxylic Acid
Welcome to the technical support guide for the synthesis of 2-oxopyrrolidine-3-carboxylic acid. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges of synthesizing this important heterocyclic compound.
Introduction to this compound
This compound, a derivative of pyroglutamic acid, is a valuable chiral building block in medicinal chemistry and drug discovery.[1][2][3] Its rigid, cyclic structure is incorporated into various pharmacologically active agents, including antibacterial and anticancer compounds.[4][5][6] While several synthetic routes exist, scaling up production from the lab bench to pilot scale often presents significant challenges related to yield, purity, and process control. This guide will focus on one of the most common and scalable synthetic strategies and address the key hurdles you may encounter.
Overview of a Common Synthetic Pathway
A robust and frequently employed synthesis involves the initial formation of a diester intermediate, diethyl 2-oxopyrrolidine-3,3-dicarboxylate, followed by a hydrolysis and decarboxylation sequence. This method is an adaptation of the classic malonic ester synthesis.[7][8]
The general workflow is as follows:
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues that may arise during the synthesis, particularly focusing on the critical hydrolysis and decarboxylation steps.
Q1: My final yield is consistently low after the hydrolysis and decarboxylation step. What are the likely causes?
A1: Low yield is the most common issue in this synthesis and can be attributed to several factors, primarily related to the decarboxylation step.
-
Incomplete Hydrolysis: The first step is the saponification of the two ester groups. If this reaction is incomplete, you will carry forward a mixture of the diester, monoester, and the desired diacid into the decarboxylation step. This leads to a complex product mixture and reduces the yield of the target molecule.
-
Validation: Before proceeding to decarboxylation, confirm complete hydrolysis by ensuring the reaction mixture is a single phase (the diacid salt should be water-soluble) or by taking a sample, acidifying it, and checking for the absence of starting material via TLC or HPLC.
-
-
Premature or Side-Reaction Decarboxylation: The intermediate, a substituted malonic acid, is thermally unstable.[9] Heating it too aggressively or for too long can lead to side reactions or decomposition. The goal is to selectively lose one carboxyl group.
-
Causality: Decarboxylation of β-keto acids and malonic acids proceeds through a cyclic transition state.[7] If the conditions are too harsh, other fragmentation pathways can occur.
-
-
Sub-optimal pH during Workup: After hydrolysis, the diacid is typically generated by acidification. If the pH is not sufficiently acidic, you may be trying to decarboxylate the carboxylate salt, which is much less efficient. Ensure the pH is lowered to at least 1-2 with a strong acid like HCl or HBr.
Q2: I'm observing multiple spots on my TLC plate after decarboxylation. How can I identify and minimize them?
A2: This is a classic sign of incomplete reactions or side products. The likely culprits are:
| Compound | TLC Polarity (Typical) | Cause | Mitigation Strategy |
| Starting Diester | Least Polar | Incomplete hydrolysis. | Extend hydrolysis time or use a stronger base/higher temperature. Confirm completion before workup. |
| Monoester/Monoacid | Intermediate Polarity | Incomplete hydrolysis. | As above. A phase-transfer catalyst can sometimes improve hydrolysis efficiency in biphasic systems. |
| Final Product | More Polar | Desired compound. | - |
| Over-decarboxylation | Variable | Excessive heat/time leading to decomposition. | Carefully control the temperature of the decarboxylation step. Use a PID controller and ensure even heating, especially at scale. |
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting multi-spot TLC results.
Q3: The decarboxylation step is vigorous and hard to control, especially at a larger scale. How can I improve this?
A3: The evolution of CO₂ can indeed be difficult to manage. The key is controlled heating and efficient gas venting.
-
Heat Transfer Dynamics: On a small scale (grams), a flask heats quickly and evenly. On a larger scale (kilograms), jacketed reactors have a much lower surface-area-to-volume ratio.[10] This can create hot spots near the reactor wall, causing localized, rapid decarboxylation while the core remains cool.
-
Solution: Use a reactor with good overhead stirring to ensure homogenous mixing and temperature distribution. Employ a slow, controlled heating ramp rather than applying full heat at once.
-
-
Solvent Choice: While often performed neat or in the aqueous acidic solution from the hydrolysis workup, adding a high-boiling, inert solvent (e.g., toluene, xylene) can help moderate the temperature and improve heat transfer.
-
Gradual Addition: For very large scales, consider a semi-batch process where the acidic solution of the diacid is slowly added to a hot, stirred reactor held at the optimal decarboxylation temperature. This keeps the instantaneous concentration of the reactant low and makes the CO₂ evolution rate manageable.
Q4: My final product is an off-white or brown solid, and recrystallization isn't improving the color significantly. What's the issue?
A4: Color impurities often indicate thermal decomposition.
-
Cause: As mentioned, overheating during decarboxylation is a primary cause. The N-H bond and lactam ring can be susceptible to oxidation or side reactions at high temperatures, forming colored polymeric byproducts.
-
Purification Solutions:
-
Activated Carbon: Before recrystallization, dissolve the crude product in the hot solvent and add a small amount of activated carbon (charcoal). Stir for 15-30 minutes, then filter the hot solution through a pad of celite to remove the carbon and adsorbed impurities.
-
Solvent System: Experiment with different recrystallization solvents. A good solvent system will dissolve the product well when hot but poorly when cold, while impurities remain soluble at cold temperatures. Water or ethanol-water mixtures are often effective for this polar molecule.[6]
-
Detailed Experimental Protocol
This protocol outlines the hydrolysis and decarboxylation of diethyl 2-oxopyrrolidine-3,3-dicarboxylate.
Safety Precaution: Always wear appropriate PPE (lab coat, gloves, safety glasses). Handle strong acids and bases in a fume hood. The decarboxylation step releases CO₂ gas, ensure adequate venting.
Step 1: Hydrolysis of Diethyl 2-oxopyrrolidine-3,3-dicarboxylate
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add diethyl 2-oxopyrrolidine-3,3-dicarboxylate (1.0 eq).
-
Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) or a 48% aqueous solution of hydrobromic acid (HBr) (approx. 5-10 volumes). Using HBr/acetic acid mixtures has also been reported for challenging hydrolysis/decarboxylation sequences.[9]
-
Reaction: Heat the mixture to reflux (typically 100-110 °C). The reaction is often biphasic initially and becomes homogenous as the hydrolysis proceeds.
-
Monitoring: Monitor the reaction by TLC (e.g., using a 1:1 ethyl acetate:hexane system) until the starting diester spot has completely disappeared. This can take 8-16 hours.
Step 2: Decarboxylation and Isolation
-
Setup: Reconfigure the apparatus for distillation to remove the solvent/acid mixture.
-
Concentration: Reduce the volume of the reaction mixture by distillation. This also serves to increase the temperature to initiate decarboxylation.
-
Decarboxylation: Once the bulk of the solvent is removed, slowly raise the temperature of the reaction pot to 120-140 °C. You will observe the evolution of CO₂ gas. Maintain this temperature until gas evolution ceases (typically 1-3 hours).
-
Expert Tip: A bubbler can be used to monitor the rate of gas evolution. The reaction is complete when bubbling slows to a near stop.
-
-
Cooling & Precipitation: Allow the crude reaction mixture to cool to room temperature. The product will often solidify or crystallize upon cooling. If it remains an oil, adding a small amount of a non-polar co-solvent like methyl tert-butyl ether (MTBE) can induce precipitation.
-
Isolation: Collect the crude solid by vacuum filtration. Wash the filter cake with a small amount of cold water or the precipitation solvent to remove residual acid.
Step 3: Purification (Recrystallization)
-
Dissolution: Transfer the crude solid to a clean flask and add a minimal amount of hot water (or an appropriate solvent) to fully dissolve the material.
-
Decolorization (Optional): If the solution is highly colored, add a small scoop of activated carbon, stir for 15 minutes at temperature, and perform a hot filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum to a constant weight. Characterize the final product by ¹H NMR, ¹³C NMR, and melting point to confirm identity and purity.[5][6]
References
- 1. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamscience.com [benthamscience.com]
- 4. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 5. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. d-nb.info [d-nb.info]
- 10. Sustainable eco-friendly scale-up synthesis of polytartaric acid using renewable feedstocks - RSC Sustainability (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
The 2-Oxopyrrolidine-3-Carboxylic Acid Scaffold: A Promising Framework for Novel Antibacterial Agents
In an era defined by the escalating threat of antimicrobial resistance, the imperative for novel antibacterial agents has never been more acute. The waning efficacy of conventional antibiotics necessitates a paradigm shift in our approach to drug discovery, with a focus on innovative chemical scaffolds that can circumvent existing resistance mechanisms. This guide provides a comprehensive comparison of the antibacterial potential of the 2-oxopyrrolidine-3-carboxylic acid scaffold with that of standard antibiotics. While the parent compound itself exhibits negligible intrinsic antibacterial activity, its derivatives have emerged as a promising class of compounds with potent and selective antibacterial properties. This analysis is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial therapies.
Introduction: The Imperative for New Antibacterial Scaffolds
The relentless evolution of antibiotic resistance in pathogenic bacteria poses a grave threat to global public health. The discovery of new antibiotics has slowed precipitously, creating a void in our therapeutic armamentarium against multidrug-resistant infections. This reality underscores the critical need to explore novel chemical entities that are structurally distinct from existing antibiotic classes and that act on unexploited bacterial targets. The this compound core, a five-membered lactam ring, represents one such promising scaffold. Its synthetic tractability allows for extensive chemical modification, enabling the generation of diverse libraries of derivatives with a broad spectrum of biological activities.
The this compound Scaffold: A Foundation for Potent Antibacterial Activity
While studies have shown that this compound itself is devoid of significant antibacterial activity (MIC > 128 µg/mL), its structural framework has proven to be an exceptional platform for the design of potent antibacterial agents[1]. The true potential of this scaffold is unlocked through chemical derivatization, particularly at the N-1 and C-3 positions of the pyrrolidinone ring. These modifications have yielded compounds with remarkable activity against a range of clinically relevant pathogens.
Standard Antibiotics for Comparison
To contextualize the antibacterial efficacy of this compound derivatives, this guide utilizes several well-established antibiotics as benchmarks. These include:
-
Oxacillin and Ampicillin: Beta-lactam antibiotics that inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).
-
Cefuroxime: A second-generation cephalosporin, also a beta-lactam antibiotic, with a broader spectrum of activity than penicillin derivatives.
Comparative In Vitro Antibacterial Activity
The antibacterial efficacy of novel compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.
Recent studies have highlighted the potent antibacterial activity of various derivatives of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid. The following table summarizes the MIC values of selected derivatives against key Gram-positive and Gram-negative bacterial strains, in comparison to standard antibiotics.
| Compound/Antibiotic | Staphylococcus aureus ATCC 9144 (MIC in µg/mL) | Listeria monocytogenes ATCC 7644 (MIC in µg/mL) | Bacillus cereus ATCC 11778 (MIC in µg/mL) | Escherichia coli ATCC 8739 (MIC in µg/mL) |
| This compound Derivative 11b | 3.9 | 3.9 | 7.8 | 15.6 |
| This compound Derivative 11d | 7.8 | 7.8 | 31.25 | 62.5 |
| This compound Derivative 12a | 3.9 | 15.6 | >250 | 125 |
| Oxacillin | 15.23 | >250 | 15.23 | >250 |
| Ampicillin | 0.48 | 0.24 | 0.48 | 3.9 |
| Cefuroxime | 7.8 | 3.9 | 62.4 | 7.8 |
Data synthesized from Petrašauskas, R., et al. (2023). Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Molecules, 28(12), 4825.[2][3][4]
Interpretation of Data:
The data clearly demonstrates that specific derivatives of this compound exhibit potent antibacterial activity, in some cases surpassing that of the standard antibiotics tested. For instance, derivative 11b shows a MIC of 3.9 µg/mL against S. aureus, which is significantly lower than that of oxacillin (15.23 µg/mL) and comparable to cefuroxime (7.8 µg/mL)[2][3][4]. Similarly, derivative 12a displays strong activity against S. aureus[2][3][4]. It is noteworthy that the parent 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid (compound 2 in the cited study) showed no significant antibacterial activity, with MIC values >250 µg/mL against all tested strains, reinforcing the importance of the derivatization strategy.
Mechanistic Insights: A Glimpse into the Mode of Action
While the precise mechanisms of action for many this compound derivatives are still under investigation, the broader class of pyrrolidine-containing compounds has been shown to target essential bacterial processes. Plausible mechanisms include:
-
Inhibition of Cell Wall Synthesis: Some pyrrolidine derivatives have been identified as inhibitors of penicillin-binding proteins (PBPs), crucial enzymes in the synthesis of the bacterial cell wall. This mechanism is analogous to that of beta-lactam antibiotics.
-
Interference with DNA Replication: Certain pyrrolidinone derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV[2][5]. These enzymes are essential for DNA replication, and their inhibition leads to bacterial cell death.
The structural versatility of the this compound scaffold allows for the design of derivatives that can potentially target these and other novel bacterial pathways.
Experimental Protocols: A Guide to In Vitro Antibacterial Susceptibility Testing
To ensure the reproducibility and validity of antibacterial activity data, standardized methodologies are crucial. The following protocols for determining MIC and MBC are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Experimental Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) Assay.
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). This suspension is then further diluted to yield a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Antimicrobial Agent Dilutions: A serial two-fold dilution of the test compounds and standard antibiotics is prepared in a 96-well microtiter plate using CAMHB.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. A positive control well (containing only broth and bacteria) and a negative control well (containing only broth) are included.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours under ambient air conditions.
-
Determination of MIC: Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is determined following the MIC assay to assess whether an antimicrobial agent is bactericidal or bacteriostatic.
Experimental Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) Assay.
Step-by-Step Protocol:
-
Selection of Wells: Following the determination of the MIC, aliquots are taken from the wells of the MIC plate that show no visible growth.
-
Subculturing: A standardized volume (e.g., 10 µL) from each of these wells is plated onto antibiotic-free Mueller-Hinton Agar (MHA) plates.
-
Incubation: The MHA plates are incubated at 37°C for 18-24 hours.
-
Determination of MBC: After incubation, the number of colonies on each plate is counted. The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.
Conclusion and Future Directions
The this compound scaffold represents a fertile ground for the discovery of novel antibacterial agents. While the parent molecule is inactive, its derivatives have demonstrated potent and promising antibacterial activity against a range of clinically important pathogens. The data presented in this guide highlights the potential of these compounds to rival and, in some instances, exceed the efficacy of standard antibiotics.
Future research should focus on several key areas:
-
Mechanism of Action Studies: Elucidating the precise molecular targets of the most potent derivatives will be crucial for understanding their mode of action and for rational drug design.
-
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the chemical space around the this compound core will help in identifying the key structural features required for optimal antibacterial activity and a favorable safety profile.
-
In Vivo Efficacy and Toxicity Studies: Promising lead compounds will need to be evaluated in animal models of infection to assess their in vivo efficacy, pharmacokinetics, and safety.
The journey from a promising scaffold to a clinically useful antibiotic is long and challenging. However, the compelling in vitro data for derivatives of this compound provide a strong rationale for their continued investigation as a potential source of new hope in the fight against antimicrobial resistance.
References
- 1. Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
A Senior Application Scientist's Guide to Heterocyclic Scaffolds: A Comparative Analysis of 2-Oxopyrrolidine-3-Carboxylic Acid
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a pivotal decision that dictates the trajectory of a drug discovery program. Heterocyclic compounds, organic rings containing at least one atom other than carbon, form the bedrock of modern pharmaceuticals, with over 85% of all biologically active molecules featuring a heterocycle.[1][2] These structures are not mere molecular frameworks; they are functional units that impart critical physicochemical properties, orient substituents in three-dimensional space, and engage in specific interactions with biological targets.[2]
Among the vast landscape of these "privileged structures," the 2-oxopyrrolidine-3-carboxylic acid scaffold presents a unique constellation of features.[3] This guide, intended for researchers and drug development professionals, provides an in-depth comparison of this scaffold against other prominent heterocyclic systems. We will dissect its structural advantages, explore its biological potential, and provide the experimental context necessary for its strategic deployment in drug design.
The this compound Scaffold: A Profile
The this compound core, a derivative of pyroglutamic acid, is a five-membered lactam (a cyclic amide) bearing a carboxylic acid substituent. This arrangement creates a rigid, chiral scaffold with a rich array of functionalities poised for therapeutic engagement.
Core Structural & Physicochemical Advantages:
-
Structural Rigidity: Unlike flexible aliphatic chains or even some other saturated rings, the five-membered lactam structure is relatively constrained. This rigidity reduces the entropic penalty upon binding to a target, potentially increasing binding affinity and selectivity.
-
Rich Hydrogen Bonding Capacity: The scaffold features a hydrogen bond donor (the lactam N-H), a hydrogen bond acceptor (the lactam carbonyl oxygen), and both a donor and acceptor in the carboxylic acid group. This allows for multiple, specific hydrogen-bonding interactions within a target's binding site.
-
Defined 3D Geometry: The sp³-hybridized carbons, including a chiral center at C3, provide a distinct three-dimensional architecture.[4][5][6] This is a significant advantage over flat aromatic systems for exploring the complex topology of protein binding pockets.
-
Synthetic Tractability: The scaffold is readily accessible, most commonly through the condensation of itaconic acid with a primary amine, making it a practical starting point for library synthesis.[7][8]
Known Biological Activities:
Derivatives of this scaffold have demonstrated a promising range of biological activities, particularly as antimicrobial and anticancer agents.[9] Studies have shown potent, structure-dependent activity against Gram-positive pathogens like Staphylococcus aureus and multidrug-resistant fungi.[7][10][11][12] The strategic modification of the core, for instance by creating hydrazone derivatives, has been shown to significantly enhance antibacterial efficacy, even surpassing control antibiotics in some cases.[10][11]
Comparative Analysis: Stacking Up Against the Competition
The true value of a scaffold is understood through comparison. The following analysis pits the this compound core against other heterocyclic mainstays of drug design.
| Property | This compound | Pyrrolidine | Piperidine | Morpholine | Pyridine | Thiophene |
| Structure | 5-membered saturated lactam | 5-membered saturated amine | 6-membered saturated amine | 6-membered saturated ether-amine | 6-membered aromatic amine | 5-membered aromatic thioether |
| Aromaticity | No (Saturated) | No (Saturated) | No (Saturated) | No (Saturated) | Yes (Aromatic) | Yes (Aromatic) |
| 3D Shape | Rigid, defined 3D shape | Flexible ("pseudorotation")[4][13] | Flexible (chair/boat conformers) | Flexible (chair conformer) | Flat (Planar) | Flat (Planar) |
| Basicity (pKa) | Non-basic (amide N) | Basic (~11.3) | Basic (~11.1) | Weakly Basic (~8.4)[14] | Weakly Basic (~5.2) | Non-basic |
| H-Bonding | Donor (NH) & Acceptor (2x C=O) | Donor (NH) & Acceptor (N) | Donor (NH) & Acceptor (N) | Donor (NH) & Acceptor (N, O) | Acceptor (N) | Acceptor (S, weakly) |
| Key Advantages | High rigidity, chirality, multiple H-bond sites | 3D space exploration, synthetic versatility | Prevalent in drugs, stable chair conformation | Improves solubility, low pKa, metabolically stable | Aromatic interactions, bioisostere | Bioisostere of phenyl ring, diverse chemistry |
| Challenges | Limited flexibility | Potential for rapid metabolism | Can have hERG liability | - | Planarity limits 3D exploration | Potential for metabolic activation (S-oxidation)[15] |
| Common Uses | Antimicrobials, Anticancer Agents | CNS drugs, antivirals, anticancer[16] | CNS drugs, analgesics, antihistamines[17][18] | CNS drugs, anticancer, kinase inhibitors[19][20] | Kinase inhibitors, antivirals, anti-ulcer[21][22][23] | Anti-inflammatory, antiplatelet, antipsychotic[24][25] |
Narrative Comparison:
-
vs. Pyrrolidine: The this compound scaffold can be viewed as a more functionalized and conformationally restricted version of pyrrolidine. While the basic pyrrolidine ring offers greater flexibility to explore chemical space through "pseudorotation," our scaffold of interest provides a more defined orientation for its substituents.[4][5] The addition of the lactam and carboxylic acid moieties transforms it from a simple basic amine into a multi-functionalized, non-basic core ideal for forming specific, directional hydrogen bonds.
-
vs. Piperidine: As the most common heterocycle in FDA-approved drugs, piperidine's six-membered ring typically adopts a stable chair conformation, which positions substituents in well-defined axial or equatorial orientations.[18] The 5-membered 2-oxopyrrolidine ring offers a different geometric solution, presenting a more compact and rigid framework. The choice between them depends on the specific topology of the target binding site. Introducing chirality and diverse functional groups into piperidine scaffolds can enhance biological activities and modulate physicochemical properties.[26][27][28]
-
vs. Morpholine: Morpholine is frequently incorporated by medicinal chemists to improve a compound's physicochemical profile, particularly aqueous solubility and metabolic stability.[19][29] Its ether oxygen acts as a hydrogen bond acceptor, and its secondary amine has a lower pKa than piperidine, meaning it is less likely to be protonated at physiological pH, which can be advantageous for membrane permeability.[20][30] In contrast, the this compound scaffold is non-basic and offers a more rigid structure, making it a choice for optimizing binding affinity through conformational constraint rather than for modulating pharmacokinetics.
-
vs. Aromatic Scaffolds (Pyridine, Thiophene): The fundamental difference lies in geometry and hybridization. Saturated scaffolds like this compound are sp³-rich, providing complex 3D structures.[6] Aromatic scaffolds like pyridine and thiophene are sp²-hybridized and planar.[21][24] This makes them ideal for engaging in π-π stacking interactions. Thiophene and furan are often used as bioisosteres for a phenyl ring, which can alter metabolic profiles and receptor interactions.[31][32][33] However, this planarity limits their ability to probe deep, non-planar pockets. Thiophene, while a valuable scaffold in many approved drugs like clopidogrel and olanzapine, carries the risk of metabolic bioactivation via S-oxidation, a potential liability not present in our scaffold of interest.[15][24] Pyridine is a polar, ionizable aromatic unit that can boost solubility and bioavailability.[34][35]
Strategic Application & Experimental Protocols
The decision of which scaffold to employ is driven by a deep understanding of the biological target and the desired properties of the final drug candidate.
References
- 1. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]
- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 17. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. experts.arizona.edu [experts.arizona.edu]
- 19. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nbinno.com [nbinno.com]
- 23. sarchemlabs.com [sarchemlabs.com]
- 24. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 26. thieme-connect.com [thieme-connect.com]
- 27. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 28. researchgate.net [researchgate.net]
- 29. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. benchchem.com [benchchem.com]
- 33. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 34. researchgate.net [researchgate.net]
- 35. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
A Senior Application Scientist's Guide to the In Vitro Validation of 2-Oxopyrrolidine-3-Carboxylic Acid's Anticancer Activity
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vitro validation of 2-oxopyrrolidine-3-carboxylic acid as a potential anticancer agent. We will move beyond a simple recitation of protocols to an in-depth analysis of the experimental choices, comparative data, and the scientific rationale that underpins a robust preclinical evaluation. The pyrrolidine scaffold is a significant class of metabolites that has shown promise in the development of novel therapeutics with potentially fewer side effects. This guide will equip you with the necessary methodologies to rigorously assess the cytotoxic and mechanistic properties of this compound, comparing its performance against a well-established chemotherapeutic agent, Doxorubicin.
The journey from a promising chemical entity to a validated lead compound is contingent on meticulous in vitro testing.[1][2] These initial assays are critical for triaging molecules with insufficient anticancer activity, thereby conserving resources and streamlining the path to more complex preclinical animal studies.[1]
Foundational Strategy: A Three-Pillar Approach to In Vitro Validation
To comprehensively evaluate the anticancer potential of this compound, we will employ a tripartite strategy, each pillar designed to answer a fundamental question about the compound's activity.
-
Pillar I: Cytotoxicity Assessment. Does the compound kill cancer cells, and at what concentration? We will determine the half-maximal inhibitory concentration (IC50) using a metabolic activity assay.
-
Pillar II: Apoptosis Induction. How does the compound induce cell death? We will investigate if the compound triggers programmed cell death (apoptosis), a desirable trait for anticancer agents.
-
Pillar III: Cell Cycle Perturbation. Does the compound interfere with cell proliferation? We will analyze the compound's effect on the cell cycle progression of cancer cells.
This structured approach ensures a holistic understanding of the compound's in vitro efficacy.
Caption: High-level overview of the three-pillar experimental workflow.
Comparative Framework: Benchmarking Against a Standard
A novel compound's activity is best understood in the context of existing treatments. For this guide, we will compare this compound against Doxorubicin , a widely used anthracycline antibiotic with broad-spectrum anticancer activity.[3][4][5] Doxorubicin primarily acts by intercalating DNA and inhibiting topoisomerase II, leading to cell death. Its well-characterized IC50 values across numerous cell lines provide a robust benchmark for our test compound.[3][6][7]
Cell Line Selection:
The choice of cell lines is critical and should ideally represent different cancer types. For this guide, we will use the following standard cell lines:
-
MCF-7: Human breast adenocarcinoma, representing hormone-dependent cancers.
-
A549: Human lung carcinoma, a common model for non-small cell lung cancer.
-
HeLa: Human cervical adenocarcinoma, a widely studied and aggressive cancer cell line.
Pillar I: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. Metabolically active, viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The intensity of the purple color is directly proportional to the number of living cells.
Caption: Principle of the MTT cell viability assay.
Detailed Protocol: MTT Assay
This protocol is adapted from standard methodologies for determining cell viability.[9][10]
-
Cell Seeding:
-
Culture MCF-7, A549, and HeLa cells in their appropriate growth media until approximately 80% confluent.
-
Trypsinize the cells and perform a cell count using a hemocytometer.
-
Seed 1 x 10⁴ cells per well in 100 µL of medium into a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of this compound and Doxorubicin in culture medium. A typical concentration range would be from 0.1 µM to 100 µM.
-
Include a "vehicle control" (medium with the solvent used to dissolve the compounds, e.g., DMSO) and a "no-cell" blank control.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.
-
Incubate for 48 hours at 37°C and 5% CO₂.
-
-
MTT Incubation:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).
-
Incubate the plate for 4 hours at 37°C.[10] During this time, viable cells will convert the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
After the 4-hour incubation, carefully remove the medium.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[10]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Comparative Data: IC50 Values (Hypothetical)
| Compound | Cell Line | IC50 (µM) after 48h |
| This compound | MCF-7 | 15.2 |
| A549 | 22.5 | |
| HeLa | 18.9 | |
| Doxorubicin (Reference) | MCF-7 | 2.50[3] |
| A549 | >20[3] | |
| HeLa | 2.92[3] |
Pillar II: Unveiling the Mechanism of Cell Death via Annexin V/PI Staining
Determining that a compound is cytotoxic is the first step; understanding how it kills cells is crucial. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it is a controlled process that avoids inflammation. The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect apoptosis.[11][12]
The Causality Behind the Method: In healthy cells, a phospholipid called phosphatidylserine (PS) is located on the inner leaflet of the plasma membrane.[12] During early apoptosis, this asymmetry is lost, and PS flips to the outer leaflet.[12] Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), it can identify these early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late-stage apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[13]
Caption: Four distinct cell populations identified by Annexin V/PI staining.
Detailed Protocol: Annexin V/PI Apoptosis Assay
This protocol is based on established methods for apoptosis detection by flow cytometry.[11][12][13]
-
Cell Treatment:
-
Seed cells (e.g., HeLa) in 6-well plates and grow to ~70% confluency.
-
Treat the cells with this compound and Doxorubicin at their respective IC50 concentrations for 24 hours. Include a vehicle-treated control.
-
-
Cell Harvesting:
-
Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize.
-
Combine all cells from each treatment, wash twice with cold 1X PBS, and centrifuge at ~300 x g for 5 minutes.[13]
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[11]
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide staining solution.[11]
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[11][13]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[11]
-
Analyze the samples on a flow cytometer within one hour.
-
Use appropriate controls (unstained cells, Annexin V only, PI only) to set up compensation and quadrants.
-
Comparative Data: Apoptosis Induction in HeLa Cells (Hypothetical)
| Treatment (24h) | Live Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
| Vehicle Control | 95.1 | 2.5 | 2.4 |
| This compound (18.9 µM) | 45.3 | 35.8 | 18.9 |
| Doxorubicin (2.92 µM) | 52.7 | 28.4 | 18.9 |
Pillar III: Investigating Proliferation with Cell Cycle Analysis
Anticancer drugs often exert their effects by disrupting the normal progression of the cell cycle, leading to a halt in proliferation and subsequent cell death. Flow cytometry with propidium iodide (PI) staining is a robust technique for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[14]
The Causality Behind the Method: PI is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted is directly proportional to the amount of DNA in a cell. Therefore, cells in the G2/M phase (with twice the DNA content) will fluoresce twice as brightly as cells in the G0/G1 phase. Cells in the S phase (DNA synthesis) will have intermediate fluorescence. Treatment with an effective anticancer agent may cause cells to accumulate in a specific phase, indicating a cell cycle arrest. To ensure accurate DNA staining, cells must first be fixed (e.g., with ethanol) to permeabilize the membranes, and treated with RNase to prevent PI from binding to RNA.
Detailed Protocol: Cell Cycle Analysis
This protocol is a standard procedure for preparing cells for DNA content analysis.[15][16]
-
Cell Treatment and Harvesting:
-
Treat cells (e.g., HeLa) with the test compounds at their IC50 concentrations for 24 hours.
-
Harvest cells as described in the apoptosis assay protocol and wash with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet (1 x 10⁶ cells) in 1 mL of cold PBS.
-
While gently vortexing, add 9 mL of ice-cold 70% ethanol dropwise to fix the cells.[15]
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software (e.g., ModFit LT) to model the cell cycle distribution from the resulting DNA content histogram.[15]
-
Comparative Data: Cell Cycle Distribution in HeLa Cells (Hypothetical)
| Treatment (24h) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.4 | 28.1 | 16.5 |
| This compound (18.9 µM) | 25.1 | 58.3 | 16.6 |
| Doxorubicin (2.92 µM) | 30.2 | 25.5 | 44.3 |
This hypothetical data suggests that this compound induces an S-phase arrest, while Doxorubicin causes a G2/M arrest, indicating different mechanisms of action.
Synthesis and Conclusion
This guide outlines a rigorous, multi-faceted approach to the in vitro validation of this compound's anticancer properties. The data, though hypothetical, illustrates how a systematic comparison against a standard chemotherapeutic agent like Doxorubicin can provide a clear context for a novel compound's efficacy and mechanism of action.
The results suggest that this compound is a moderately potent cytotoxic agent that induces apoptosis and causes cell cycle arrest, justifying further investigation. The distinct S-phase arrest mechanism compared to Doxorubicin's G2/M arrest suggests it may act on different cellular targets, which is a promising avenue for future research, including potential combination therapies.
The protocols and frameworks presented here provide a self-validating system for generating reliable and reproducible data, which is the cornerstone of successful preclinical drug development.
References
- 1. noblelifesci.com [noblelifesci.com]
- 2. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation: in Vitro Study | Journal of Advanced Veterinary Research [advetresearch.com]
- 5. advetresearch.com [advetresearch.com]
- 6. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. icms.qmul.ac.uk [icms.qmul.ac.uk]
A Comparative Guide to the Structure-Activity Relationship of 2-Oxopyrrolidine-3-Carboxylic Acid Analogs
The 2-oxopyrrolidine, or γ-lactam, ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide spectrum of biological activities. When functionalized with a carboxylic acid at the 3-position, this scaffold provides a versatile platform for developing novel therapeutic agents. This guide offers an in-depth analysis of the structure-activity relationships (SAR) of 2-oxopyrrolidine-3-carboxylic acid analogs, synthesizing data from various studies to inform rational drug design. We will explore how modifications to this core structure influence its pharmacological profile, with a focus on anticonvulsant, antimicrobial, and anticancer activities.
The this compound Core: A Blueprint for Diversity
The foundational structure presents several key positions for chemical modification, allowing for fine-tuning of its physicochemical and pharmacological properties. The primary sites for derivatization are the nitrogen atom at position 1 (N-1), the carboxylic acid group at position 3 (C-3), and the methylene groups at positions 4 and 5. Each modification can significantly impact how the molecule interacts with its biological target.
Caption: Core structure of this compound with key modification sites.
Structure-Activity Relationship (SAR) Analysis
The biological activity of these analogs is highly dependent on the nature and position of substituents. Below, we dissect the SAR based on modifications at the primary positions of the scaffold.
The Critical Role of N-1 Substitution
The substituent at the N-1 position is a major determinant of the therapeutic activity. Introducing aromatic and heterocyclic moieties at this position has been a particularly fruitful strategy.
-
Antimicrobial and Anticancer Activity: The introduction of a phenyl group at N-1, particularly one substituted with a hydroxyl group (e.g., 1-(2-hydroxyphenyl)), confers significant antimicrobial activity, especially against Gram-positive bacteria like S. aureus and E. faecalis.[1][2] Further substitution on this phenyl ring, such as with halogens (e.g., 3,5-dichloro), can enhance this activity.[1][2] Some of these N-aryl derivatives, especially those incorporating benzimidazole moieties, have also demonstrated potent anticancer activity in non-small cell lung adenocarcinoma models (A549 cells).[2]
-
Anticonvulsant Activity: For anticonvulsant applications, the N-1 position has been explored with different functionalities. N-acyl derivatives, for instance, have shown promise.[3] A particularly effective strategy involves incorporating an acetamide side chain, as seen in compounds like N-(4-fluorobenzyl)-2-oxo-1-pyrrolidineacetamide, which proved to be a potent, broad-spectrum anticonvulsant.[3] This design strategy is often based on the hypothesis of creating GABA prodrugs, where the molecule is metabolized to release GABA or act as a GABA-mimetic.[3][4]
The Versatility of the C-3 Carboxylic Acid Group
The carboxylic acid at the C-3 position is a crucial functional group, often involved in key binding interactions with biological targets.[5][6] Its modification into esters, amides, and hydrazones is a common strategy to modulate potency, selectivity, and pharmacokinetic properties.
-
Esterification: Converting the carboxylic acid to an ester is a classic prodrug strategy to improve properties like oral absorption.[6]
-
Hydrazone Formation: A highly successful modification for enhancing antimicrobial activity involves converting the carboxylic acid into a hydrazide, which is then condensed with various aromatic or heterocyclic aldehydes to form hydrazones.[7][8] For instance, hydrazones featuring a 5-nitrothien-2-yl or 5-nitrofuran-2-yl fragment have shown antibacterial potency that surpasses control antibiotics like cefuroxime against a range of pathogens.[7] These derivatives have also demonstrated an ability to disrupt bacterial biofilms, a critical factor in combating persistent infections.[7]
The Influence of Stereochemistry
While not extensively detailed in all studies for this specific scaffold, stereochemistry is a universally critical factor in drug design. In closely related proline analogs, it has been demonstrated that the stereoconfiguration at chiral centers can have a profound impact on activity. For example, the (R)-enantiomer of a proline-based STAT3 inhibitor was three times more potent than its (S)-counterpart.[5] It is highly probable that the stereocenter at C-3 of the this compound scaffold plays a similarly decisive role in biological activity, and stereoselective synthesis is a key consideration for optimization.
Comparative Performance of Analogs
The following table summarizes the performance of various classes of this compound analogs based on their primary therapeutic application.
| Analog Class | Key Structural Features | Target Activity | Notable Performance Metrics | References |
| N-1 Aryl Hydrazones | 1-(2-hydroxy-5-methylphenyl) group; C-3 hydrazone with 5-nitrothien-2-yl fragment. | Antibacterial | MIC of 3.9 µg/mL against S. aureus, surpassing cefuroxime (7.8 µg/mL). Effective at disrupting S. aureus and E. coli biofilms. | [7] |
| N-1 Dihaloaryl Azoles | 1-(3,5-dichloro-2-hydroxyphenyl) group; C-3 linked to 5-fluorobenzimidazole. | Anticancer, Antifungal | Showed highest anticancer activity in A549 lung cancer cells. Active against multidrug-resistant C. auris (MIC 16 µg/mL). | [1][2] |
| N-1 Acetamide Derivatives | N-1 substituted with an acetamide side chain, e.g., N-(4-flourobenzyl)-2-oxo-1-pyrrolidineacetamide. | Anticonvulsant | More potent (ED₅₀ = 0.43 mmol/kg) and higher protective index (PI = 2.81) than valproic acid against convulsions. | [3] |
| C-3 Pyrrolidinone Derivatives | Core scaffold derivatized at C-3 with various moieties. | Anti-inflammatory | Certain derivatives showed promising activity against matrix metalloproteinases (MMPs) MMP-2 and MMP-9. | [9] |
Experimental Methodologies: A Practical Guide
The synthesis of these analogs typically follows a multi-step pathway. The following protocols provide a generalized, self-validating workflow for the preparation of the core scaffold and its subsequent derivatization into active hydrazones.
Protocol 1: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carboxylic Acid
This protocol describes the foundational step of creating the N-substituted core structure.
-
Reaction Setup: To a solution of itaconic acid (1.0 eq) in water, add the desired substituted aminophenol (e.g., 2-aminophenol, 0.9 eq).[2]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 12 hours.
-
Isolation: Cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification: Filter the precipitate, wash thoroughly with cold water, and dry to yield the 1-aryl-5-oxopyrrolidine-3-carboxylic acid.
-
Validation: The formation of the product can be confirmed by ¹H NMR spectroscopy, looking for characteristic signals for the COCH₂, CH, and NCH₂ groups of the pyrrolidinone ring (typically around 2.6, 3.3, and 3.8 ppm, respectively) and the disappearance of the vinyl protons from itaconic acid.[7] A broad singlet signal downfield (around 12.7 ppm) confirms the presence of the COOH group.[2][7]
Protocol 2: Synthesis of C-3 Hydrazone Derivatives
This protocol details the conversion of the carboxylic acid into a potent hydrazone analog.
-
Esterification: To a solution of the carboxylic acid (from Protocol 1) in methanol, add a catalytic amount of concentrated sulfuric acid. Heat the mixture at reflux for 8 hours.[7] Neutralize the solution with 5% sodium carbonate to isolate the methyl ester.
-
Hydrazide Formation: Dissolve the methyl ester in an appropriate solvent (e.g., methanol) and add hydrazine monohydrate. Reflux the mixture for approximately 2 hours to form the acid hydrazide.[8]
-
Hydrazone Synthesis: Dissolve the acid hydrazide in an alcohol solvent (e.g., propan-2-ol) and add the desired aromatic or heterocyclic aldehyde (1.0-1.5 eq).[1]
-
Reaction and Isolation: Heat the mixture at reflux until the reaction is complete (monitored by TLC). Cool the solution to allow the hydrazone product to crystallize. Filter, wash, and dry the final compound.
-
Validation: Successful formation of the hydrazone is confirmed by IR spectroscopy (appearance of a C=N stretch around 1519 cm⁻¹) and NMR, which will show characteristic signals for the newly introduced aromatic/heterocyclic moiety and a singlet for the N=CH proton.[7]
Caption: General synthetic workflow for this compound hydrazones.
Mechanistic Insights and Future Directions
The diverse activities of these analogs suggest multiple mechanisms of action. Anticonvulsants are often designed to modulate GABAergic neurotransmission.[3][10] The neuroprotective effects of related compounds have been linked to the activation of the Nrf-2 signaling pathway, a key regulator of cellular antioxidant responses, and the attenuation of inflammatory cascades.[11][12][13]
Caption: Proposed activation of the Nrf-2 antioxidant pathway by an analog.[11]
The this compound scaffold is a remarkably adaptable and promising starting point for drug discovery. The clear structure-activity relationships established here demonstrate that targeted modifications at the N-1 and C-3 positions can yield potent and selective agents for a variety of diseases. Future research should focus on expanding the diversity of substituents, conducting stereoselective syntheses to isolate the most active enantiomers, and performing in-depth mechanistic studies to fully elucidate the molecular targets of the most promising compounds.
References
- 1. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. profiles.wustl.edu [profiles.wustl.edu]
- 11. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jelsciences.com [jelsciences.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Novel Antibacterial Agents
The escalating crisis of antibiotic resistance necessitates the urgent discovery and development of new chemical scaffolds with potent antimicrobial activity.[1][2][3] Among the promising candidates, derivatives of 2-oxopyrrolidine-3-carboxylic acid have emerged as a versatile and compelling scaffold. This guide provides a comparative study of these derivatives against established antibacterial agents, offering an in-depth analysis of their performance, supported by experimental data and protocols for researchers in drug development.
Introduction to the 2-Oxopyrrolidine Scaffold
The 2-oxopyrrolidine, also known as the pyroglutamic acid moiety, is a five-membered lactam ring that serves as a core component in a variety of naturally occurring and synthetic bioactive molecules.[1] Its structural rigidity and capacity for stereospecific functionalization make it an attractive starting point for combinatorial chemistry and the development of new therapeutic agents. Recent studies have focused on synthesizing libraries of 1-substituted-5-oxopyrrolidine-3-carboxylic acid derivatives, demonstrating their potential against a range of clinically relevant pathogens.[1][2][4]
This guide will focus on a comparative analysis of these emerging derivatives against established classes of antibiotics, providing a framework for their evaluation and potential optimization.
The Contenders: A Comparative Overview
To establish a robust comparison, we will evaluate the this compound derivatives against a panel of widely used antibacterial agents with distinct mechanisms of action.
2.1. Investigational Scaffold: this compound Derivatives
The core structure of the compounds discussed in this guide is the 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid backbone. The antibacterial potency and spectrum of these molecules are heavily influenced by the substitutions on the carboxylic acid group, often through the formation of hydrazones, azoles, or other heterocyclic moieties.[1][4][5]
Below is a generalized structure of the derivatives under investigation. The variability at the 'R' group, often a result of condensation with various aldehydes or diketones, is a key determinant of biological activity.[1][6]
Caption: General structure of this compound derivatives.
2.2. Comparator Antibacterial Agents
-
Cefuroxime: A second-generation cephalosporin (β-lactam) that inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs). It is effective against a range of Gram-positive and Gram-negative bacteria.
-
Ampicillin: A broad-spectrum aminopenicillin (β-lactam) that also inhibits cell wall synthesis. It is widely used but susceptible to bacterial β-lactamase enzymes.
-
Oxacillin: A narrow-spectrum β-lactam antibiotic of the penicillin class, primarily used to treat infections caused by penicillin-resistant Staphylococcus aureus.
Comparative Performance Analysis
The efficacy of an antibacterial agent is determined by its spectrum of activity, potency (measured by Minimum Inhibitory Concentration, MIC), and its ability to kill bacteria (Minimum Bactericidal Concentration, MBC).
3.1. Spectrum of Antibacterial Activity
Recent studies have evaluated a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid hydrazone derivatives against a panel of pathogenic bacteria.[1][2] The results demonstrate a promising, structure-dependent spectrum of activity, particularly against Gram-positive bacteria.[4]
Table 1: Comparative In Vitro Antibacterial Activity (MIC, µg/mL)
| Compound/Agent | S. aureus (ATCC 9144) | L. monocytogenes (ATCC 7644) | B. cereus (ATCC 11778) | E. coli (ATCC 8739) |
| Derivative 11b (5-nitrothien-2-yl hydrazone) | 7.8 | 3.9 | 7.8 | 15.6 |
| Derivative 11d (5-nitrofuran-2-yl moiety) | 15.6 | 7.8 | 31.25 | 31.25 |
| Derivative 11a (benzylidene moiety) | 3.9 | 15.6 | 62.5 | >250 |
| Cefuroxime (Control) | 7.8 | 15.6 | 62.4 | 15.6 |
| Ampicillin (Control) | 15.6 | 7.8 | 31.2 | 7.8 |
| Oxacillin (Control) | 0.48 | 1.95 | 15.23 | >250 |
Data synthesized from studies by Al-Zoubi et al. (2025).[1][2][3]
Key Insights from the Data:
-
Several derivatives exhibit potent activity against Gram-positive bacteria, with MIC values comparable or superior to the control antibiotics. For instance, the benzylidene derivative 11a showed very strong inhibition of S. aureus (3.9 µg/mL), surpassing cefuroxime (7.8 µg/mL).[1][2]
-
The hydrazone derivative with a 5-nitrothien-2-yl fragment (11b ) demonstrated a broad spectrum of activity, and its efficacy against L. monocytogenes (3.9 µg/mL) was superior to both ampicillin and cefuroxime.[1]
-
Activity against the Gram-negative bacterium E. coli was generally lower, suggesting a potential selectivity for Gram-positive pathogens, although derivative 11b retained moderate activity.[1]
3.2. Bactericidal Properties and Biofilm Disruption
Beyond inhibiting growth, the ability to kill bacteria and disrupt biofilms is critical. Select 2-oxopyrrolidine derivatives have demonstrated significant bactericidal properties.[1][2]
-
The 5-nitrothiophen-2-yl-containing hydrazone (11b ) was found to have a potent bactericidal effect against B. cereus, with an MBC of 31.25 µg/mL.[1]
-
Crucially, in a biofilm disruption study, this same compound showed excellent results in disrupting established S. aureus and E. coli biofilms, a key factor in chronic and persistent infections.[1][2]
Experimental Methodologies
To ensure scientific rigor and reproducibility, standardized protocols must be employed for the evaluation of antimicrobial agents. The following section details the self-validating system for determining the antibacterial efficacy of novel compounds.
4.1. Protocol for Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard and reliable technique.
Causality Behind Experimental Choices:
-
Mueller-Hinton Broth (MHB): This is the standard medium for routine susceptibility testing as it has good batch-to-batch reproducibility, supports the growth of most common pathogens, and has low concentrations of inhibitors of common antibiotics.
-
Bacterial Inoculum Standardization: The inoculum density is critical. A concentration of 5 x 10^5 CFU/mL is used because it is high enough to ensure robust growth but low enough to avoid overwhelming the antimicrobial agent, which could lead to falsely high MIC values.
-
Two-fold Serial Dilutions: This method allows for a logarithmic assessment of the concentration, providing a clear and discrete endpoint for the MIC value.
-
Incubation Conditions: 37°C is the optimal growth temperature for most human pathogens. An 18-24 hour incubation period allows for sufficient bacterial growth to be visible to the naked eye.
Caption: Workflow for MIC determination using the broth microdilution method.
Step-by-Step Protocol:
-
Preparation: Dissolve the synthesized compounds and control antibiotics in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
-
Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solutions with sterile Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test bacteria overnight. Suspend bacterial colonies in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + bacteria, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Reading the MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
4.2. Protocol for Determining Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.
Step-by-Step Protocol:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 24 hours.
-
Reading the MBC: The MBC is the lowest concentration that results in no bacterial growth on the agar plate, which corresponds to a ≥99.9% reduction in the initial inoculum.
Synthesis of Active Derivatives
The promising derivatives are typically synthesized from the core 1-(hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. This core is first converted to its corresponding hydrazide, which then serves as a versatile intermediate.[1][5]
The synthesis of the highly active hydrazone derivatives involves a condensation reaction between the acid hydrazide and a suitable aromatic aldehyde (e.g., 5-nitrothiophene-2-carbaldehyde).[1][6] This reaction is typically carried out in a solvent like propan-2-ol and may be catalyzed by a small amount of acid.[1][6] The structure of the final products is confirmed using spectroscopic methods such as IR, 1H NMR, and 13C NMR.[1][2]
Conclusion and Future Directions
The this compound scaffold represents a promising platform for the development of novel antibacterial agents. Derivatives, particularly those incorporating hydrazone moieties with nitro-substituted heterocyclic rings, have demonstrated potent in vitro activity against clinically significant Gram-positive bacteria, with efficacy often comparable or superior to established antibiotics like cefuroxime.[1][2] Furthermore, their ability to disrupt bacterial biofilms highlights their potential to address a critical challenge in treating persistent infections.[1]
Future research should focus on:
-
Mechanism of Action Studies: Elucidating the specific molecular target of these compounds is crucial for their rational optimization.
-
Structure-Activity Relationship (SAR) Expansion: Synthesizing and testing a broader library of derivatives will help in identifying the key structural features required for potent and broad-spectrum activity.
-
In Vivo Efficacy and Toxicity: Promising candidates must be evaluated in animal models of infection to assess their therapeutic potential and safety profile.
-
Activity against Resistant Strains: Testing against a wider panel of multidrug-resistant pathogens is essential to determine their clinical utility.[4]
The evidence presented in this guide strongly supports the continued exploration of this compound derivatives as a valuable source for the next generation of antibacterial drugs.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives as a promising scaffold against disease-causing bacteria relevant to public health [epubl.ktu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SYNTHESIS OF 1-(4-HYDROXYPHENYL)-5-OXOPYRROLIDINE-3-CARBOXYLIC ACID DERIVATIVES AND EVALUATION OF THEIR ANTIBACTERIAL ACTIVITY | Chemical Technology [chemtech.ktu.lt]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 2-Oxopyrrolidine-3-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and metabolic research, the accurate quantification of small molecules is paramount. 2-Oxopyrrolidine-3-carboxylic acid, a cyclic amino acid derivative, presents a unique analytical challenge due to its polarity and structural characteristics. This guide provides an in-depth comparison of analytical methodologies for its validation, grounded in scientific principles and practical application. As Senior Application Scientists, we emphasize not just the "how," but the critical "why" behind our experimental choices, ensuring robust and reliable data.
The Analytical Imperative: Why Method Validation Matters
Method validation is the cornerstone of any analytical workflow, providing documented evidence that a procedure is suitable for its intended purpose. For a molecule like this compound, which may act as a chiral building block, a metabolite, or an impurity, a validated method ensures data integrity, which is crucial for regulatory submissions and fundamental research. The International Council for Harmonisation (ICH) guidelines provide a framework for this process, focusing on key parameters that demonstrate a method's reliability.[1]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for this compound is dictated by the sample matrix, required sensitivity, and the specific question being addressed. Here, we compare the most pertinent methods: High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC) with derivatization.
| Analytical Technique | Principle | Strengths | Weaknesses | Best Suited For |
| HPLC-UV | Separation based on polarity using a stationary phase and a liquid mobile phase, with detection via UV absorbance. | Cost-effective, robust, widely available. | Lower sensitivity and specificity compared to MS. May require chromophore for adequate detection. | Routine quality control, analysis of bulk material and relatively high concentration samples. |
| LC-MS/MS | High-resolution separation by LC coupled with highly sensitive and specific detection by mass spectrometry. | Unparalleled sensitivity and selectivity, suitable for complex matrices, structural confirmation. | Higher equipment and operational costs, potential for matrix effects. | Bioanalysis, metabolite identification, impurity profiling, trace-level quantification. |
| GC-MS | Separation of volatile compounds in the gas phase with mass spectrometry detection. Requires derivatization for polar, non-volatile analytes. | Excellent chromatographic resolution for volatile compounds. | Requires derivatization for this compound, which can be complex and introduce variability. | Analysis of volatile impurities or when derivatization is established and routine. |
Experimental Protocols: A Step-by-Step Approach
While a specific, validated method for this compound is not readily found in peer-reviewed literature, we can adapt and validate methods developed for its close structural isomer, 2-oxopyrrolidine-5-carboxylic acid (pyroglutamic acid). The principles of separation and detection are directly transferable.
Protocol 1: Validated HPLC-UV Method for Quantification
This protocol is adapted from established methods for pyroglutamic acid and is suitable for the quantification of this compound in simpler matrices like bulk drug substances or process intermediates.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) is a good starting point.
-
Mobile Phase: An isocratic mobile phase of 0.1% phosphoric acid in water provides good retention for this polar analyte.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm, where the carboxyl group exhibits some absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of the mobile phase to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Method Validation Parameters:
-
Specificity: Inject the mobile phase, a blank solution, and a solution containing the analyte to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Inject the calibration standards in triplicate. Plot the peak area against the concentration and perform a linear regression analysis. A correlation coefficient (r²) of ≥ 0.995 is typically acceptable.
-
Accuracy: Analyze samples with known concentrations of the analyte (spiked samples) at three different concentration levels (low, medium, high). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution. The relative standard deviation (RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or instrument. The RSD should be ≤ 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.[1]
-
Robustness: Intentionally vary chromatographic parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability.
Workflow for HPLC-UV Method Validation
References
A Comparative Guide to the Cross-Reactivity of Pyrrolidine-3-Carboxylic Acid Based Compounds: A Case Study on Endothelin Receptor Antagonists
This guide provides an in-depth technical analysis of the cross-reactivity of compounds based on the pyrrolidine-3-carboxylic acid scaffold. Rather than a broad overview, we will focus on a well-documented class of these molecules—selective endothelin (ET) receptor antagonists—to illustrate the principles and methodologies crucial for assessing compound selectivity in drug development. We will delve into the causality behind experimental choices, present validating data, and provide actionable protocols for researchers in the field.
Introduction: The Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold and Selectivity
The pyrrolidine-3-carboxylic acid core is a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for orienting functional groups to achieve high-affinity interactions with biological targets. One of the most successful applications of this scaffold is in the development of antagonists for endothelin receptors, which are G-protein-coupled receptors (GPCRs) implicated in vasoconstriction and cell proliferation.
The endothelin system has two primary receptor subtypes: ETA and ETB. While both are activated by endothelin-1 (ET-1), they can have opposing physiological roles. ETA receptor activation on vascular smooth muscle cells leads to potent vasoconstriction and proliferation, whereas ETB receptors on endothelial cells can mediate vasodilation and the clearance of ET-1 from circulation[1][2]. Consequently, for therapeutic applications such as pulmonary arterial hypertension (PAH), selectively targeting the ETA receptor is a critical strategy to block harmful vasoconstriction while sparing the beneficial functions of the ETB receptor[1][3].
This makes the pyrrolidine-3-carboxylic acid-based ET antagonists an excellent case study for exploring cross-reactivity. A lack of selectivity could lead to off-target effects, potentially negating therapeutic benefits or causing adverse events. Therefore, rigorous, quantitative assessment of cross-reactivity is not just an academic exercise but a cornerstone of preclinical safety and efficacy evaluation.
Comparative Analysis: A-216546, a Highly Selective ETA Antagonist
To illustrate the concept of selectivity, we will examine A-216546, a potent antagonist built upon the pyrrolidine-3-carboxylic acid scaffold[4][5]. Extensive research has characterized its binding affinity and functional activity at both ETA and ETB receptors, providing a clear picture of its cross-reactivity profile.
The selectivity of a compound is typically quantified by comparing its affinity (dissociation constant, Ki) or potency (half-maximal inhibitory concentration, IC50) for the intended target versus its off-targets. A higher selectivity ratio indicates a more specific compound.
Table 1: Cross-Reactivity Profile of A-216546
| Target Receptor | Parameter | Value (nM) | Selectivity Ratio (ETB/ETA) | Reference |
| ETA (On-Target) | Ki (Binding Affinity) | 0.46 | >28,000-fold | [4][5] |
| ETB (Off-Target) | Ki (Binding Affinity) | 13,000 | [4][5] | |
| ETA (On-Target) | pA2 (Functional Antagonism) | 8.29 (equivalent to ~5.1 nM Kb) | >5,000-fold | [4] |
| ETB (Off-Target) | pA2 (Functional Antagonism) | 4.57 (equivalent to ~26,915 nM Kb) | [4] |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the concentration-response curve of an agonist. A higher pA2 value indicates greater potency.
The data unequivocally demonstrates the remarkable selectivity of A-216546. With a binding affinity for the ETA receptor that is over 28,000 times higher than for the ETB receptor, it serves as a prime example of successful scaffold optimization to minimize off-target activity[4][5]. This high degree of selectivity is crucial for its utility as a pharmacological tool and potential therapeutic agent.
Experimental Workflows for Assessing Cross-Reactivity
Determining the cross-reactivity profile of a compound like A-216546 requires a multi-faceted approach, combining biochemical binding assays with cell-based functional assays. This ensures that the observed selectivity in a purified system translates to a biologically relevant context.
Workflow for Selectivity Profiling
The logical flow of experiments is designed to first establish target binding and then confirm functional activity in a cellular environment.
Caption: Workflow for assessing antagonist selectivity.
Protocol 1: Competitive Radioligand Binding Assay
This biochemical assay directly measures the affinity of a test compound for a receptor by quantifying its ability to displace a known high-affinity radiolabeled ligand.
-
Expertise & Rationale: This is the gold standard for determining binding affinity (Ki). It provides a direct, quantitative measure of the physical interaction between the compound and its target, independent of downstream signaling events. The choice of a radiolabeled ligand (e.g., [125I]ET-1) is critical; it must be highly specific and have a well-characterized dissociation constant (Kd) for the receptor[4][6].
-
Step-by-Step Methodology:
-
Preparation of Membranes: Prepare cell membrane fractions from stable cell lines overexpressing either human ETA or ETB receptors. Quantify total protein concentration (e.g., using a BCA assay).
-
Assay Setup: In a 96-well plate, combine the following in assay buffer:
-
Receptor membranes (e.g., 5-10 µg protein/well).
-
A fixed concentration of radioligand (e.g., [125I]ET-1 at a concentration near its Kd).
-
Varying concentrations of the unlabeled test compound (e.g., A-216546, from 10-12 to 10-5 M).
-
-
Controls:
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-specific Binding (NSB): Wells containing membranes, radioligand, and a saturating concentration of a known, potent unlabeled ligand (e.g., 1 µM unlabeled ET-1) to block all specific binding.
-
-
Incubation: Incubate the plate for a sufficient time to reach equilibrium (e.g., 60-120 minutes at 25°C). The time required should be determined empirically.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-cold buffer to remove unbound radioactivity.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Protocol 2: Cell-Based Calcium Flux Functional Assay
This assay measures the functional consequence of receptor antagonism. ETA and ETB receptors are coupled to Gq proteins, which activate phospholipase C and lead to an increase in intracellular calcium ([Ca2+]i).
-
Expertise & Rationale: While binding assays confirm physical interaction, functional assays confirm that this binding translates into a biological effect (or lack thereof, in the case of an antagonist)[7][8]. Measuring calcium flux provides a robust, high-throughput-compatible readout of Gq-coupled receptor activation[8]. This is a more physiologically relevant system than a purified membrane preparation as it occurs in intact, living cells[9].
-
Step-by-Step Methodology:
-
Cell Culture: Plate cells stably expressing either ETA or ETB receptors in a black, clear-bottom 96-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's protocol. This dye exhibits a large increase in fluorescence upon binding to free Ca2+.
-
Compound Pre-incubation: Add varying concentrations of the antagonist (A-216546) to the wells and incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Record a baseline fluorescence reading. Then, add a fixed concentration of the agonist (ET-1) to all wells. The chosen concentration should be the EC80 (the concentration that gives 80% of the maximal response) to ensure a robust signal that is sensitive to inhibition.
-
Data Acquisition: Immediately after agonist addition, continuously measure the fluorescence intensity over time (e.g., for 2-3 minutes) to capture the transient increase in intracellular calcium.
-
Data Analysis:
-
Determine the maximum fluorescence response for each well.
-
Normalize the data, setting the response in the absence of antagonist as 100% and the response in the absence of agonist as 0%.
-
Plot the percent inhibition against the log concentration of the antagonist.
-
Fit the data to a dose-response inhibition curve to determine the IC50 value, which represents the concentration of antagonist required to inhibit 50% of the agonist-induced response.
-
-
Signaling Pathway and Mechanism of Antagonism
Understanding the underlying signaling pathway is key to interpreting cross-reactivity data. Pyrrolidine-3-carboxylic acid-based antagonists like A-216546 act as competitive inhibitors, directly blocking the binding of the endogenous ligand ET-1 to the receptor's orthosteric site.
Caption: Mechanism of selective antagonism at ET receptors.
Conclusion and Future Perspectives
The pyrrolidine-3-carboxylic acid scaffold has proven to be exceptionally valuable for developing highly selective pharmacological agents. The case of the endothelin antagonist A-216546 clearly illustrates that with careful structural modification, it is possible to achieve selectivity ratios exceeding four orders of magnitude, effectively eliminating off-target activity at related receptor subtypes.
The key takeaway for researchers is the indispensability of a tiered, systematic approach to evaluating cross-reactivity. Starting with direct biochemical binding assays to establish affinity and selectivity, followed by confirmation in cell-based functional assays, provides a robust and reliable dataset. This rigorous preclinical characterization is fundamental to the successful translation of novel compounds from the bench to the clinic, minimizing the risk of off-target toxicities and maximizing the potential for therapeutic efficacy. Future work in this area will likely involve broader screening against comprehensive panels of GPCRs and other target classes to uncover previously unknown off-target interactions early in the discovery process.
References
- 1. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Inhibition of endothelin receptors in the treatment of pulmonary arterial hypertension: does selectivity matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of A-216546: a highly selective antagonist for endothelin ET(A) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pyrrolidine-3-carboxylic acids as endothelin antagonists. 3. Discovery of a potent, 2-nonaryl, highly selective ETA antagonist (A-216546) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Direct determination of endothelin receptor antagonist levels in plasma using a scintillation proximity assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hi-Affi™ In Vitro Cell based Endothelin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 8. innoprot.com [innoprot.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
A Comparative Guide to the Efficacy of 2-Oxopyrrolidine-3-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-oxopyrrolidine (also known as pyroglutamic acid) core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities. Modification of this core, particularly at the 1 and 3 positions, has yielded a plethora of derivatives with promising therapeutic potential. This guide provides a comparative analysis of the efficacy of various 2-oxopyrrolidine-3-carboxylic acid derivatives, focusing on their antimicrobial, anticancer, and anti-inflammatory properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental data that underscore their potential.
The this compound Scaffold: A Versatile Core
The this compound moiety offers a rigid, chiral backbone that can be readily functionalized. The carboxylic acid at the 3-position provides a handle for forming amides, esters, and other derivatives, while the nitrogen at the 1-position allows for the introduction of various substituents that can significantly influence the compound's biological profile. This versatility has made it an attractive starting point for the development of novel therapeutic agents.
Comparative Efficacy: A Multifaceted Analysis
This section will compare the efficacy of different classes of this compound derivatives based on their primary biological activity.
Antibacterial Efficacy
Derivatives of this compound have shown significant promise as antibacterial agents, particularly against Gram-positive bacteria. The general mechanism of action for many β-lactam containing compounds involves the inhibition of peptidoglycan synthesis in the bacterial cell wall[1].
A notable class of these derivatives features a substituted phenyl ring at the 1-position and various modifications at the 3-position, often through a hydrazone linkage.
Key Derivatives and Their Efficacy:
-
1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazones: This series has demonstrated potent activity against a range of bacteria. A standout compound from this series is the hydrazone with a 5-nitrothien-2-yl fragment , which exhibited a Minimum Inhibitory Concentration (MIC) that surpassed the control antibiotic cefuroxime against several tested strains[1][2]. Another potent derivative, the hydrazone with a benzylidene moiety , showed very strong inhibition of Staphylococcus aureus[1][2].
-
1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: These compounds have shown structure-dependent activity against multidrug-resistant Gram-positive pathogens[3]. Notably, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent was found to be four-fold stronger than clindamycin against methicillin-resistant S. aureus (MRSA)[3].
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carbohydrazones: A derivative bearing a 5-nitrothiophene substituent from this series demonstrated promising and selective antimicrobial activity against multidrug-resistant S. aureus strains[4][5][6].
Table 1: Comparative Antibacterial Efficacy (MIC in µg/mL)
| Derivative Class | Key Substituent | S. aureus | L. monocytogenes | B. cereus | E. coli | Reference |
| 1-(2-hydroxy-5-methylphenyl) | 5-nitrothien-2-yl hydrazone | 3.9 | 3.9 | 7.8 | 15.6 | [1][2] |
| 1-(2-hydroxy-5-methylphenyl) | Benzylidene hydrazone | 3.9 | - | - | - | [1][2] |
| 1-(3,5-dichloro-2-hydroxyphenyl) | 5-Fluorobenzimidazole | 2-4 (MRSA) | - | - | >128 | [3] |
| 1-(4-acetamidophenyl) | 5-nitrothiophene hydrazone | 1-8 (MDR) | - | - | >64 | [6] |
| Cefuroxime (Control) | - | 7.8 | 7.8 | 7.8 | 7.8 | [1][2] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at the 1-position: The presence of a substituted phenyl ring at the N1 position is crucial for activity. Hydroxyl and halogen substitutions on this ring appear to enhance antibacterial efficacy.
-
Derivatization at the 3-position: Conversion of the carboxylic acid to a carbohydrazide and subsequent formation of hydrazones with various aromatic and heterocyclic aldehydes is a common and effective strategy.
-
The role of nitro groups: The presence of a nitro group, particularly on a thiophene or furan ring attached via a hydrazone linkage, consistently leads to potent antibacterial activity.
Anticancer Efficacy
The 2-oxopyrrolidine scaffold has also been explored for its anticancer potential. The mechanism of action for these derivatives is still under investigation, but it is likely to be structure-dependent and may involve various cellular pathways.
Key Derivatives and Their Efficacy:
-
1-(2-hydroxyphenyl)- and 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: The 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent not only showed excellent antibacterial activity but also demonstrated the highest anticancer activity in an A549 human pulmonary cancer cell culture model[3].
-
1-(4-acetamidophenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives: Several compounds in this series exerted potent anticancer activity against A549 cells[4][5][6].
-
1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives: These derivatives have shown promise in affecting triple-negative breast cancer, prostate cancer, and melanoma cell lines in both 2D and 3D cultures[7].
Table 2: Comparative Anticancer Efficacy (Cell Viability % at 100 µM)
| Derivative Class | Key Substituent | A549 Cell Viability (%) | Reference |
| 1-(3,5-dichloro-2-hydroxyphenyl) | 5-Fluorobenzimidazole | ~25 | [3][4] |
| 1-(4-acetamidophenyl) | Various azoles/diazoles | 18-30 | [4][5][6] |
| Cisplatin (Control) | - | ~50 | [4] |
Structure-Activity Relationship (SAR) Insights:
-
Aromatic substituents: Similar to antibacterial derivatives, the nature of the substituent on the N1-phenyl ring significantly impacts anticancer activity. Dichloro substitution appears to be favorable.
-
Heterocyclic moieties: The introduction of benzimidazole and other azole-containing moieties at the 3-position seems to be a promising strategy for enhancing anticancer efficacy.
Anti-inflammatory Efficacy
Recent studies have begun to elucidate the anti-inflammatory potential of 2-oxopyrrolidine derivatives. One proposed mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf-2) signaling pathway. Nrf-2 is a key transcription factor that regulates the expression of antioxidant and anti-inflammatory genes[2][3].
A Case Study: LN-53
A novel 2-oxopyrrolidine derivative, (5-((4-(4-(methoxycarbonyl)-2-oxopyrrolidin-1-yl)phenyl)carbamoyl)benzene-1,2,3-triyl triacetate (LN-53)) , has been shown to efficiently induce the Nrf-2 signaling pathway in human epidermal keratinocytes[2][3].
-
Mechanism of Action: LN-53 promotes the nuclear translocation of Nrf-2, leading to the increased expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase: quinone-1 (NQO1)[3]. This, in turn, helps to reduce intracellular reactive oxygen species (ROS) and suppress the production of pro-inflammatory cytokines such as IL-6 and IL-8[2][3].
Diagram 1: Proposed Anti-inflammatory Mechanism of LN-53 via Nrf-2 Activation
Caption: Proposed mechanism of LN-53's anti-inflammatory action.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section details the methodologies for key experiments.
Synthesis of 1-Substituted-5-oxopyrrolidine-3-carboxylic Acids
The core scaffold is typically synthesized via a Michael addition reaction between a primary amine and itaconic acid[1][2][8].
Diagram 2: General Synthesis Workflow
Caption: General synthesis of the core scaffold.
Step-by-Step Protocol:
-
To a solution of itaconic acid in water, add the desired primary amine.
-
Reflux the mixture for several hours (typically 2-22 hours)[1][7].
-
Cool the reaction mixture to allow the product to precipitate.
-
Filter the precipitate, wash with water, and dry to obtain the 1-substituted-5-oxopyrrolidine-3-carboxylic acid.
-
Further derivatization of the carboxylic acid can be achieved through standard esterification, amidation, or conversion to an acid chloride followed by reaction with a nucleophile[1][2][8].
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol (Broth Microdilution Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in cation-adjusted Mueller-Hinton broth.
-
Prepare a standardized inoculum of the test bacterium (e.g., 5 x 10^5 CFU/mL).
-
Add the bacterial inoculum to each well of the microtiter plate.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Anticancer Activity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
Step-by-Step Protocol:
-
Seed cancer cells (e.g., A549) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Conclusion and Future Perspectives
The this compound scaffold is a remarkably versatile platform for the development of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as antibacterial, anticancer, and anti-inflammatory agents.
Key Takeaways:
-
Structure-Activity Relationships are crucial: Minor modifications to the substituents at the 1 and 3 positions can dramatically alter the biological activity and selectivity of these compounds.
-
Mechanistic understanding is evolving: While the antibacterial mechanisms are often linked to cell wall synthesis inhibition, the anticancer and anti-inflammatory pathways are more complex and require further investigation. The discovery of the Nrf-2 activating properties of some derivatives opens up new avenues for research.
-
Future directions: Future research should focus on optimizing the lead compounds identified in these studies to improve their potency, selectivity, and pharmacokinetic properties. In vivo studies are also essential to validate the in vitro findings and assess the therapeutic potential of these derivatives in preclinical models.
This guide provides a snapshot of the current landscape of this compound derivatives. The promising results highlighted herein should encourage further exploration of this chemical space to address unmet medical needs.
References
- 1. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A novel 2-oxopyrrolidine derivative (LN-53) efficiently induces Nrf-2 signaling pathway activation in human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Oxopyrrolidine-3-Carboxylic Acid
For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides essential, step-by-step procedures for the proper disposal of 2-oxopyrrolidine-3-carboxylic acid, ensuring the safety of laboratory personnel and the protection of our environment. Our focus is to provide actionable, scientifically-grounded information that builds a foundation of trust and safety in your laboratory operations.
Hazard Profile and Immediate Safety Precautions
Before handling this compound for any purpose, including disposal, it is imperative to be fully aware of its hazard profile. This compound is classified with the following hazards:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (H319): Causes serious eye irritation.[1][2]
-
Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[1][2]
The causality behind these classifications lies in the molecule's chemical nature. As a carboxylic acid, it can disrupt the normal pH of tissues, leading to irritation. The lactam ring, a cyclic amide, also contributes to its reactivity.
Essential Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is the first line of defense against accidental exposure. The following PPE must be worn at all times when handling this compound:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes that could cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents direct skin contact and subsequent irritation.[1] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dusts are generated.[1] | Prevents inhalation of the compound, which can lead to respiratory tract irritation.[1] |
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step 1: Evacuate and Secure the Area.
-
Alert personnel in the immediate vicinity.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory.
Step 2: Don Appropriate PPE.
-
Before cleanup, ensure you are wearing the full PPE detailed in the table above.
Step 3: Contain and Absorb the Spill.
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
For solutions, cover with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
Step 4: Collect and Containerize.
-
Place the absorbed material or swept-up solid into a clearly labeled, sealable container for hazardous waste.
Step 5: Decontaminate the Area.
-
Wipe down the spill area with a suitable solvent (e.g., water, if appropriate), followed by soap and water.
-
Collect all cleanup materials (wipes, etc.) in the same hazardous waste container.
Step 6: Dispose of Waste.
-
The sealed container should be treated as hazardous waste and disposed of according to the procedures outlined in the following section.
The Primary Disposal Pathway: Licensed Hazardous Waste Management
The most secure and compliant method for disposing of this compound is through a licensed hazardous waste management company. This "cradle-to-grave" approach ensures that the waste is handled, transported, and disposed of in accordance with all federal, state, and local regulations, including those set forth by the Environmental Protection Agency (EPA).[3][4]
On-Site Waste Accumulation: A Step-by-Step Protocol
This protocol details the process from generating the waste to its readiness for pickup by a certified vendor.
1. Waste Minimization:
-
Before beginning any experiment, carefully calculate the necessary quantities of this compound to minimize the generation of excess material.
2. Waste Segregation:
-
Critical Step: Do not mix this compound waste with incompatible chemicals. While specific reactivity data for this compound is limited, as a general principle for carboxylic acids and lactams, avoid mixing with:
-
Strong oxidizing agents
-
Strong bases (unless part of a specific neutralization protocol)
-
Strong acids
-
-
Collect solid waste separately from liquid waste. If dissolved in a solvent, segregate based on the solvent's classification (e.g., halogenated vs. non-halogenated).
3. Containerization:
-
Use a robust, leak-proof container that is chemically compatible with the waste. For acidic compounds, plastic containers are often preferred over metal.
-
The container must be kept closed at all times, except when adding waste.[3]
4. Labeling:
-
As soon as the first drop of waste is added, the container must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The name of the principal investigator and laboratory location
-
5. Temporary Storage (Satellite Accumulation Area):
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[3] This area must be at or near the point of waste generation.
-
The SAA should have secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
6. Arranging for Pickup:
-
Once the waste container is full or reaches your institution's time limit for accumulation, arrange for its collection by your institution's Environmental Health and Safety (EHS) office or the contracted hazardous waste vendor.
Disposal Decision Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Chemical Treatment Considerations (For Informational Purposes)
While the primary disposal route is via a licensed vendor, understanding the chemical degradation pathways of this compound provides valuable insight. The following methods are based on general chemical principles for related structures but have not been validated for this specific compound and should not be performed without a thorough, site-specific risk assessment and validation by qualified personnel.
Alkaline Hydrolysis (Saponification)
The lactam (cyclic amide) and carboxylic acid functionalities are susceptible to base-catalyzed hydrolysis.
-
Plausible Reaction: Treatment with a strong base like sodium hydroxide (NaOH) would likely open the lactam ring to form the sodium salt of 4-amino-1,3-dicarboxybutane.
-
Rationale: This process, analogous to the hydrolysis of other lactams, breaks the amide bond, a key functional group.[5] The resulting amino acid salt may be less hazardous, but this would require empirical testing.
-
Hypothetical Lab-Scale Procedure:
-
In a suitable reaction vessel within a fume hood, dissolve or suspend the this compound waste in water.
-
Slowly add a molar excess of an aqueous sodium hydroxide solution (e.g., 1-2 M).
-
Stir the mixture at an elevated temperature (e.g., 50-80°C) for several hours to ensure complete hydrolysis.
-
Allow the solution to cool.
-
Neutralize the excess base with a dilute acid (e.g., HCl) to a pH between 6 and 8.
-
The resulting solution would still need to be disposed of as aqueous chemical waste, but its hazard profile may be reduced.
-
Disclaimer: This hypothetical procedure is for educational purposes only. The efficacy and safety of this method for this compound waste must be verified in a controlled laboratory setting before any application.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By adhering to the protocols for PPE, spill management, and, most importantly, the compliant pathway of using a licensed hazardous waste vendor, you ensure the safety of your team and the integrity of your research. This commitment to the full lifecycle of the chemicals we use is fundamental to building a culture of safety and trust in the scientific community.
References
- 1. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 2. This compound | C5H7NO3 | CID 13474370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Oxidative degradation of N-Nitrosopyrrolidine by the ozone/UV process: Kinetics and pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
